molecular formula C20H25NO3 B1429225 ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol CAS No. 1093085-89-2

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Cat. No.: B1429225
CAS No.: 1093085-89-2
M. Wt: 327.4 g/mol
InChI Key: FIXBPASWOSCPPO-UXHICEINSA-N
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Description

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXBPASWOSCPPO-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of stereocenters into the morpholine ring, particularly in a cis-2,6-disubstituted pattern, creates a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol represents a key chiral building block within this class of compounds, offering multiple points for further chemical elaboration in the synthesis of complex drug candidates. Its structural features, including the benzyl and benzyloxymethyl groups, provide a foundation for exploring structure-activity relationships in various therapeutic areas. This guide provides a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1093085-89-2[1]
Molecular Formula C₂₀H₂₅NO₃[1]
Molecular Weight 327.42 g/mol [1]
Purity Typically ≥97%[1]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Storage Sealed in a dry environment at 2-8°CInferred from similar compounds

Proposed Enantioselective Synthesis

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Ester Reduction cluster_3 Step 4: Intramolecular Cyclization A L-Serine methyl ester C Intermediate Iminium Ion A->C Condensation B Benzyloxyacetaldehyde B->C D N-(1-(benzyloxy)-3-methoxy-3-oxopropan-2-yl)amine C->D Reduction (e.g., NaBH(OAc)₃) E N-(1-(benzyloxy)-3-methoxy-3-oxopropan-2-yl)amine G N-benzyl-N-(1-(benzyloxy)-3-methoxy-3-oxopropan-2-yl)amine E->G Base (e.g., K₂CO₃) F Benzyl bromide F->G H N-benzyl-N-(1-(benzyloxy)-3-methoxy-3-oxopropan-2-yl)amine I 2-(benzyl(2-(benzyloxy)ethyl)amino)propane-1,3-diol H->I Reducing Agent (e.g., LiAlH₄) J 2-(benzyl(2-(benzyloxy)ethyl)amino)propane-1,3-diol K ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol J->K Acid-catalyzed cyclization (e.g., p-TsOH) G cluster_0 Physiological Pathway cluster_1 Pharmacological Intervention A Noxious Stimulus B Substance P Release A->B C NK1 Receptor B->C D Signal Transduction (e.g., Ca²⁺ influx) C->D E Nausea & Emesis D->E F ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol G Synthesis of Novel Morpholine-based NK1 Antagonist F->G Chemical Elaboration H Blockade of NK1 Receptor G->H H->C

Sources

A Comprehensive Technical Guide to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chiral morpholine derivative, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, analytical characterization, and putative biological significance of this compound. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] This guide will delve into the specific attributes of this 2,6-disubstituted morpholine, offering both established data and field-proven insights.

Introduction and Physicochemical Properties

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a complex organic molecule featuring a morpholine core, a key heterocyclic motif in numerous pharmaceuticals.[1][2][3] The specific stereochemistry at the C2 and C6 positions, along with the benzyl and benzyloxymethyl substituents, suggests its potential as a chiral building block in asymmetric synthesis or as a pharmacologically active agent itself. The presence of both N-benzyl and O-benzyl protecting groups, as well as a primary alcohol, provides multiple sites for further chemical modification.

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
CAS Number 1093085-89-2[4][5]
Molecular Formula C₂₀H₂₅NO₃[5]
Molecular Weight 327.42 g/mol [5]
IUPAC Name ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanolChemUniverse
SMILES OC[C@@H]1OCN(C1)Cc1ccccc1[4]
Purity (Typical) >97%[5]

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis involves a convergent approach, starting from commercially available chiral precursors to ensure the desired stereochemistry in the final product.

G cluster_0 Synthetic Workflow A Step 1: Epoxide Ring Opening B Step 2: N-Benzylation A->B Intermediate 1 C Step 3: Intramolecular Cyclization B->C Intermediate 2 D Step 4: Purification C->D Crude Product

Caption: Proposed workflow for the synthesis of the target morpholine derivative.

Detailed Experimental Protocol

Step 1: Synthesis of (2S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol (Intermediate 1)

  • To a solution of (R)-benzyl glycidyl ether (1 equivalent) in a suitable solvent such as isopropanol, add benzylamine (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the desired amino alcohol intermediate.

Causality: The use of a chiral epoxide as the starting material is crucial for establishing the stereocenter at the C6 position of the final morpholine ring. The nucleophilic attack of benzylamine on the less hindered carbon of the epoxide is a well-established and regioselective reaction.

Step 2: Synthesis of (2S)-benzyl((2S)-1,4-bis(benzyloxy)butan-2-yl)amine (Intermediate 2)

  • Protect the hydroxyl group of Intermediate 1 as a suitable leaving group, for example, by mesylation using methanesulfonyl chloride in the presence of a base like triethylamine.

  • The resulting mesylate is then subjected to N-alkylation with another molecule of benzylamine.

Alternative Step 2 & 3: One-pot N-alkylation and Cyclization

A more efficient approach involves a one-pot reaction.

  • To a solution of Intermediate 1 (1 equivalent) in a polar aprotic solvent like DMF, add a suitable base such as sodium hydride (2.2 equivalents) at 0 °C.

  • After stirring for 30 minutes, add 1-bromo-2-(benzyloxy)ethane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the crude N-benzylated and cyclized product.

Causality: The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. The stereochemistry at the C2 position is established during this cyclization step.

Step 4: Purification of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

  • The crude product from the cyclization step is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • The fractions containing the desired product are collected and the solvent is evaporated to yield the pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, the diastereotopic protons of the morpholine ring, and the protons of the hydroxymethyl and benzyloxymethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 20 carbon atoms in the molecule, with distinct signals for the aromatic, aliphatic, and oxygen-bearing carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning the proton and carbon signals unambiguously and confirming the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)
  • Purity Analysis: Reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water can be used to determine the purity of the final compound.

  • Chiral HPLC: To confirm the enantiomeric and diastereomeric purity, chiral HPLC analysis is essential. A suitable chiral stationary phase, such as a polysaccharide-based column, should be employed.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information and help to confirm the identity of the molecule.[9][10]

Potential Biological Activities and Mechanism of Action

While no specific biological data for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol has been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

Central Nervous System (CNS) Activity

The morpholine scaffold is a well-known privileged structure in CNS drug discovery due to its favorable physicochemical properties that can facilitate blood-brain barrier penetration.[1][2] Furthermore, N-benzylmorpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications in the treatment of depression and other mood disorders.[11]

Enzyme Inhibition

Morpholine derivatives have been shown to exhibit inhibitory activity against a range of enzymes. For instance, some benzomorpholine derivatives act as EZH2 inhibitors with anti-cancer properties, while other morpholine-containing compounds have been identified as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[12][13]

Proposed Mechanism of Action: Neurotransmitter Reuptake Inhibition

Based on the structural similarity to known dual serotonin and norepinephrine reuptake inhibitors, a plausible mechanism of action for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol could involve the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

G cluster_0 Hypothetical Signaling Pathway A Presynaptic Neuron C Synaptic Cleft A->C Neurotransmitter Release B Postsynaptic Neuron C->B Binding D SERT/NET Transporters C->D Reuptake F Increased Serotonin/ Norepinephrine Levels D->F E ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol E->D Inhibition G Postsynaptic Receptor Activation F->G Enhanced Signaling

Caption: Hypothetical mechanism of action as a neurotransmitter reuptake inhibitor.

Safety and Handling

No specific safety data sheet (SDS) is available for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. However, based on the safety information for structurally related compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a chiral, multi-functionalized morpholine derivative with significant potential in both synthetic and medicinal chemistry. While specific data on this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological applications based on established principles and data from structurally related molecules. Further research is warranted to fully elucidate the properties and potential of this promising compound.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Tetrahedron Letters. (1999).
  • Dutta, S., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Palomo, C., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 656-661.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Anderson, N. G., et al. (2013). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 17(1), 103-111.
  • Mikhailovskii, A. G., & Vakhrin, M. I. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83(5), 787-811.
  • Li, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(1), 193.
  • Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.
  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-20.
  • Ivy Fine Chemicals. (n.d.). 4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol [CAS: 1093085-89-2]. Retrieved from [Link]

  • Ahmed, R. M., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(1), 195-204.
  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1433-1478.
  • Sigma-Aldrich. (2025).
  • Google Patents. (2007).
  • Fisher Scientific. (2025).
  • ChemUniverse. (n.d.). ((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Retrieved from [Link]

  • Scialdone, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116017.
  • Scialdone, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Google P
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-8.
  • European Patent Office. (2011). EP 2 285 770 A1 - Process for the synthesis of arformoterol.

Sources

Navigating the Frontier of Drug Discovery: A Technical Overview of CAS 1093085-89-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the morpholine scaffold represents a privileged structure, integral to the development of numerous therapeutic agents. This technical guide focuses on a specific morpholine derivative, identified by CAS number 1093085-89-2, chemically known as ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. While this compound is available commercially as a research chemical, a comprehensive body of public-domain, peer-reviewed literature detailing its synthesis, biological activity, and therapeutic applications remains to be established.

This guide, therefore, serves as a foundational resource, consolidating the available chemical information and providing a scientifically grounded perspective on its potential within drug discovery, based on the well-documented roles of related morpholine-containing compounds. We will explore the structural features of this molecule and extrapolate its potential utility, offering a roadmap for researchers interested in investigating its properties.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to any research and development endeavor. The key identifiers and properties of CAS 1093085-89-2 are summarized below.

PropertyValueSource
CAS Number 1093085-89-2[1][2][3]
Chemical Name ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol[1][2]
Molecular Formula C₂₀H₂₅NO₃[1]
Molecular Weight 327.42 g/mol [1]
Appearance Oil[4]

Structural Elucidation and Synthetic Considerations

The structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol features a core morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms. This particular stereoisomer, (2R, 6S), indicates a specific spatial arrangement of the substituents at the C2 and C6 positions of the morpholine ring. The molecule is further characterized by the presence of a benzyl group attached to the nitrogen atom, a benzyloxymethyl group, and a hydroxymethyl group.

G N1 N C2 C N1->C2 Benzyl_N CH2-Ph N1->Benzyl_N O3 O C2->O3 Hydroxymethyl_C2 CH2OH C2->Hydroxymethyl_C2 C4 C O3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 Benzyloxymethyl_C6 CH2OCH2-Ph C6->Benzyloxymethyl_C6

Figure 1. 2D Chemical Structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Potential Biological Activity and Applications in Drug Development

The morpholine ring is a common motif in a wide array of biologically active compounds, suggesting that CAS 1093085-89-2 could be a valuable building block or a candidate for biological screening. Morpholine derivatives have been explored for their potential in treating a range of conditions, including neurological disorders.[6]

The benzyl groups present in the molecule could contribute to its lipophilicity, potentially influencing its ability to cross cellular membranes, including the blood-brain barrier. The hydroxyl and ether functionalities offer sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Given the prevalence of the morpholine scaffold in central nervous system (CNS) drug candidates, it is plausible that this compound could be investigated for its activity on various CNS targets. For instance, derivatives of morpholine have been developed as norepinephrine reuptake inhibitors.[7]

Experimental Protocols: A Forward Look

For researchers interested in exploring the potential of CAS 1093085-89-2, a series of initial experiments would be crucial.

1. Purity and Structural Verification:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the commercially available compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern.

2. In Vitro Biological Screening:

  • A broad panel of receptor binding assays, particularly those targeting CNS receptors, could reveal initial biological targets.

  • Enzyme inhibition assays could also be employed to explore its potential as an enzyme inhibitor.

G cluster_0 Compound Acquisition & Verification cluster_1 Biological Evaluation A Obtain CAS 1093085-89-2 B Purity Analysis (HPLC) A->B C Structural Confirmation (NMR, MS) B->C D In Vitro Screening (Receptor & Enzyme Assays) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F

Figure 2. Proposed initial workflow for the investigation of CAS 1093085-89-2.

Limitations and Future Directions

It is critical to acknowledge that without dedicated research publications, the therapeutic potential and specific biological functions of CAS 1093085-89-2 remain speculative. The information presented here is based on its chemical structure and the known properties of the broader class of morpholine derivatives.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthetic route.

  • Comprehensive spectroscopic characterization.

  • Systematic biological screening to identify its molecular targets.

  • In vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

The journey of a compound from a catalog number to a therapeutic agent is long and requires rigorous scientific investigation. This technical guide provides the initial stepping stones for researchers to begin to unravel the potential held within CAS 1093085-89-2.

References

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Substituted Morpholine Derivatives

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has solidified its position as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties, including metabolic stability and synthetic tractability, have established it as a fundamental component in the design of a wide array of therapeutic agents.[1][2] The strategic incorporation of the morpholine moiety into molecular frameworks can significantly enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of substituted morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, structural characterization, and biological evaluation, with a particular focus on their role as kinase inhibitors in oncology.

The Rationale for the Morpholine Scaffold in Drug Design

The prevalence of the morpholine motif in numerous approved and experimental drugs is not coincidental.[2] Its utility stems from a unique combination of properties that make it an attractive building block for medicinal chemists:

  • Physicochemical Properties: The presence of the oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4), which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This balanced lipophilic-hydrophilic character aids in improving solubility and membrane permeability.[3]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of drug candidates.[2]

  • Synthetic Versatility: The morpholine scaffold can be readily synthesized and functionalized through a variety of established chemical methodologies, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][4]

  • Pharmacophoric Contribution: The morpholine moiety can act as a key pharmacophore, directly engaging with biological targets through hydrogen bonding and other non-covalent interactions.[5] It can also serve as a rigid scaffold to orient other functional groups for optimal target binding.[3]

These advantageous features have led to the successful development of morpholine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6]

Synthesis of Substituted Morpholine Derivatives: A Representative Protocol

A variety of synthetic strategies have been developed for the construction of the morpholine ring.[4] One of the most common and effective methods is the intramolecular cyclization of N-substituted diethanolamine derivatives. This approach offers a straightforward route to the core morpholine structure, which can then be further functionalized.

Below is a representative, generalized protocol for the synthesis of a substituted morpholine derivative.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Morpholine Derivative

This protocol describes a two-step process involving the synthesis of an N-substituted diethanolamine intermediate followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of the N-substituted Diethanolamine Intermediate

  • To a solution of a primary amine (1.0 eq.) in a suitable solvent such as ethanol or methanol, add the desired substituted epoxide (2.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted diethanolamine derivative.

Step 2: Intramolecular Cyclization to Form the Morpholine Ring

  • Dissolve the N-substituted diethanolamine derivative (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq.), to the solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted morpholine derivative.

graph Synthesis_Workflow {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [color="#5F6368"];

A [label="Primary Amine +\nSubstituted Epoxide"]; B [label="N-substituted\nDiethanolamine Synthesis"]; C [label="Purification\n(Column Chromatography)"]; D [label="Intramolecular\nCyclization (Acid-catalyzed)"]; E [label="Work-up and\nPurification"]; F [label="Substituted Morpholine\nDerivative"];

A -> B [label="Reaction"]; B -> C [label="Crude Product"]; C -> D [label="Pure Intermediate"]; D -> E [label="Crude Product"]; E -> F [label="Final Product"]; }

Caption: The PI3K/Akt/mTOR signaling pathway.[6]

Structure-Activity Relationship (SAR) of Morpholine-Based PI3K Inhibitors

SAR studies are crucial for optimizing the potency and selectivity of morpholine-based inhibitors. The substitution pattern on the morpholine ring and other parts of the molecule can have a profound impact on biological activity.[7]

Table 1: Illustrative SAR Data for Morpholine-Based PI3Kα Inhibitors

Compound R1 Substitution R2 Substitution PI3Kα IC₅₀ (nM)
1a H4-pyridyl50
1b CH₃4-pyridyl25
1c H2-aminopyrimidine10
1d CH₃2-aminopyrimidine5

This is a representative table based on general SAR principles for PI3K inhibitors. Actual values can vary significantly based on the core scaffold.

The data illustrates that even minor modifications, such as the addition of a methyl group (R1), can influence inhibitory potency. Furthermore, the nature of the aromatic substituent (R2) plays a key role in target engagement.

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of substituted morpholine derivatives against PI3K in a biochemical assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of recombinant PI3K enzyme in kinase buffer.

    • Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), using a suitable detection method (e.g., fluorescence polarization, luminescence, or TR-FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted morpholine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

Substituted morpholine derivatives represent a highly valuable and versatile class of compounds in drug discovery.[10] Their favorable physicochemical and pharmacokinetic properties, coupled with their synthetic accessibility, make them a cornerstone of many medicinal chemistry programs. The ability of these compounds to effectively target key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their potential in the development of novel therapeutics, particularly in the field of oncology. This guide has provided a comprehensive overview of the key technical aspects related to the discovery and development of substituted morpholine derivatives, from their synthesis and characterization to their biological evaluation. It is our hope that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis and biological evaluation of novel morpholine derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]

  • PI3K/Akt/mTOR pathway. Wikipedia. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Europe. Available at: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • 2-Phenyl-morpholine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Highly regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

Sources

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and versatile synthetic utility.[1][2] This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of a specific, stereochemically complex morpholine derivative: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS No: 1093085-89-2).[3][4] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explain the causality behind experimental choices. We will detail a multi-technique analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Crucially, we will also address the definitive assignment of the (2R,6S) stereochemistry, a critical step for any chiral drug candidate. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity and stereochemistry, the foundational aspects of the molecule—its elemental composition and the functional groups present—must be unequivocally confirmed. This initial phase utilizes high-throughput, information-rich techniques to validate the molecular formula and identify key chemical motifs.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, ruling out other potential combinations of atoms that might have the same nominal mass. For a molecule like ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, with a molecular formula of C₂₀H₂₅NO₃, HRMS provides the first piece of concrete evidence for its identity.[3][5]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the morpholine nitrogen is readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Mass Range: Set a broad range, such as m/z 100-1000, to ensure capture of the parent ion.

    • Calibration: Calibrate the instrument immediately prior to the run using a known reference standard (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Results & Interpretation

The primary goal is to observe the [M+H]⁺ ion and match its measured mass to the theoretical mass.

ParameterTheoretical ValueExpected Measured Value
Molecular Formula C₂₀H₂₅NO₃N/A
Exact Mass [M] 327.18344N/A
[M+H]⁺ Ion 328.19127328.1913 ± 0.0005

A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula. Further analysis of the spectrum may reveal characteristic fragmentation patterns, such as the loss of a benzyl group (C₇H₇, 91.05 Da), which can provide preliminary structural clues.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] For the target molecule, we expect to see characteristic absorptions for the alcohol O-H group, the C-O bonds of the alcohol and ether, the aromatic C-H bonds, and the aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Processing: The software automatically performs a background subtraction. Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Expected Results & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (broad) Alcohol (R-OH)3500 - 3200
C-H Stretch (sp²) Aromatic (Ar-H)3100 - 3000
C-H Stretch (sp³) Aliphatic (R-H)3000 - 2850
C=C Stretch Aromatic Ring~1600, ~1450
C-O Stretch Ether & Alcohol1250 - 1050

The presence of a broad peak around 3300 cm⁻¹ is strong evidence for the hydroxyl group. The combination of aromatic and aliphatic C-H stretches, along with strong C-O stretching bands, is fully consistent with the proposed structure.

Unraveling Connectivity: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1][10] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. For a molecule with multiple chiral centers and overlapping signals, a combination of 1D and 2D NMR experiments is not just helpful, but essential for unambiguous assignment.

dot

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Information Gained H1_NMR ¹H NMR Proton_Info Proton Environments & J-Coupling H1_NMR->Proton_Info C13_NMR ¹³C NMR / DEPT Carbon_Info Carbon Environments & Types (CH, CH₂, CH₃) C13_NMR->Carbon_Info COSY COSY HH_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Attachment HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range (2-3 bond) ¹H-¹³C Connectivity HMBC->LongRange_Connectivity NOESY NOESY / ROESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Proton_Info->COSY Proton_Info->HSQC Proton_Info->HMBC Proton_Info->NOESY Carbon_Info->HSQC Carbon_Info->HMBC Final_Structure Complete Structure (Connectivity & Stereochemistry) HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure LongRange_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Caption: Integrated NMR workflow for complete structure elucidation.

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a map of all proton environments, while ¹³C NMR does the same for the carbon skeleton. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[1] Spin-spin coupling in ¹H NMR reveals which protons are on adjacent carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used alongside ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for moderately polar compounds.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and good resolution.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (~0-10 ppm).

  • ¹³C/DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

The following tables summarize the predicted chemical shifts. Actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Data

Protons Predicted δ (ppm) Multiplicity Integration Assignment
Ar-H 7.40 - 7.20 m 10H Protons on both benzyl rings
-OCH₂-Ph ~4.55 s 2H Benzylic CH₂ of benzyloxy group
N-CH₂-Ph ~3.65 s 2H Benzylic CH₂ of N-benzyl group
H-2, H-6 3.90 - 3.70 m 2H Morpholine protons adjacent to O
-CH₂OH (at C2) ~3.60 m 2H Methanol CH₂
-CH₂O- (at C6) ~3.50 m 2H Benzyloxymethyl CH₂
H-3, H-5 2.80 - 2.60 m 4H Morpholine protons adjacent to N

| -OH | Variable | br s | 1H | Alcohol proton |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) DEPT-135 Assignment
Ar-C (quat.) 138 - 137 Absent C1 of benzyl groups
Ar-C (CH) 129 - 127 Positive CH of benzyl groups
C-2, C-6 ~75 Positive Morpholine CH adjacent to O
-OCH₂-Ph ~73 Negative Benzylic CH₂ of benzyloxy group
-CH₂OH (at C2) ~65 Negative Methanol CH₂
-CH₂O- (at C6) ~70 Negative Benzyloxymethyl CH₂
N-CH₂-Ph ~60 Negative Benzylic CH₂ of N-benzyl group

| C-3, C-5 | ~55 | Negative | Morpholine CH₂ adjacent to N |

2D NMR Correlation Analysis

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • COSY (COrrelation SpectroscopY): Identifies ¹H-¹H spin systems by showing which protons are coupled. We expect to see correlations between H-2/H-3 and H-5/H-6 within the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is the most reliable way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting the fragments. For instance, HMBC will show a correlation from the N-CH₂-Ph protons to the C-3 and C-5 carbons of the morpholine ring, confirming the N-alkylation site.

By combining these experiments, a full, unambiguous assignment of every signal can be achieved, confirming the core structure and the location of all substituents.

Defining the 3D Arrangement: Stereochemical Assignment

Confirming the relative and absolute stereochemistry is arguably the most critical step in characterizing a chiral molecule for pharmaceutical development, as different enantiomers can have vastly different biological activities.[] The target molecule has two stereocenters at C-2 and C-6. The (2R,6S) designation implies a cis relationship between the two substituents on the morpholine ring.

dot

Stereo_Logic cluster_methods Analytical Methods Relative Relative Stereochemistry (cis vs. trans) Absolute Absolute Stereochemistry ((2R,6S) vs. (2S,6R)) NOESY NOESY / ROESY NOESY->Relative Confirms spatial proximity of C2 & C6 substituents Xray X-ray Crystallography Xray->Relative Provides direct 3D structure Xray->Absolute Gold standard for absolute configuration Chiral_HPLC Chiral HPLC/SFC Chiral_HPLC->Absolute Separates enantiomers; requires a known standard CD_Spec Circular Dichroism CD_Spec->Absolute Compares experimental spectrum to theoretical calculation

Caption: Logic for determining relative and absolute stereochemistry.

Confirming Relative Stereochemistry: NOE Spectroscopy

Expertise & Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. In a chair-like morpholine ring, the substituents at C-2 and C-6 can be either cis (one axial, one equatorial, or both pseudo-axial/equatorial) or trans (one axial, one equatorial or both axial/equatorial depending on the specific conformation). For a cis configuration, the protons on C-2 and C-6 (and their respective substituent protons) will be on the same side of the ring, leading to observable NOE correlations. Specifically, an NOE between the methine proton at H-2 and the methine proton at H-6 would be strong evidence for the cis relationship.

Experimental Protocol: 2D NOESY or ROESY

  • Sample Preparation: Use the same sample prepared for other NMR experiments. Ensure it is degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Acquisition: Run a 2D NOESY (for small molecules) or ROESY (for intermediate-sized molecules where NOE can be zero) experiment. A mixing time of 300-800 ms is typical.

  • Analysis: Process the 2D spectrum and look for cross-peaks between protons that are not directly J-coupled. A key cross-peak to identify would be between H-2 and H-6.

Determining Absolute Stereochemistry: The Gold Standard

While NOE confirms the cis arrangement, it cannot distinguish between the (2R,6S) enantiomer and its mirror image, (2S,6R). For this, more advanced techniques are required.

  • X-ray Crystallography: If a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction is the most unambiguous method for determining absolute configuration.[] By using anomalous dispersion, the absolute spatial arrangement of every atom can be determined. Modern techniques like the crystalline sponge method can sometimes be used even if the compound itself does not crystallize.[13]

  • Chiral Chromatography: Techniques like Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can separate the two enantiomers.[][14] If a certified reference standard of the (2R,6S) isomer is available, the retention time of the synthesized compound can be compared to confirm its identity. This method also provides the enantiomeric purity (e.g., >99% ee).

Conclusion: A Unified Structural Assignment

The structure elucidation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a multi-faceted process that relies on the logical integration of data from several orthogonal analytical techniques. The workflow proceeds from the general to the specific:

  • HRMS confirms the elemental formula C₂₀H₂₅NO₃.

  • FTIR validates the presence of key functional groups: alcohol, ether, and aromatic rings.

  • 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are systematically employed to piece together the molecular backbone, confirming the morpholine core and the precise location of the N-benzyl, benzyloxymethyl, and methanol substituents.

  • NOESY/ROESY experiments confirm the cis relative stereochemistry between the C-2 and C-6 substituents.

  • Finally, a definitive technique such as X-ray crystallography or chiral chromatography against a known standard is required to unequivocally assign the absolute (2R,6S) configuration.

By following this rigorous, evidence-based approach, researchers can be fully confident in the identity, connectivity, and stereochemistry of the target molecule, a prerequisite for its use in further research and development.

References

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem.2023 , 14, 53-64. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

  • Abdel-Magid, A. F.; Maryanoff, C. A.; Mehrman, S. J. ¹H and ¹³C NMR spectra of N-substituted morpholines. Magn Reson Chem.2005 , 43(8), 673-5. [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. ResearchGate. [Link]

  • Raoof, S. S. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal2015 . [Link]

  • Hoshino, M.; et al. Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. Chem. Commun.2016 , 52, 9495-9498. [Link]

  • ResearchGate. ¹H and ¹³C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

  • Wang, M.; et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. J Anal Methods Chem.2016 , 2016:5194038. [Link]

  • NIST. Morpholine Mass Spectrum. NIST WebBook. [Link]

  • Wikipedia. Chiral analysis. Wikipedia. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Journal of Chemical and Pharmaceutical Research. 2015 , 7(3):149-158. [Link]

  • PubChem. Morpholin-2-ylmethanol. National Institutes of Health. [Link]

  • ChemUniverse. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. ChemUniverse. [Link])

  • Ivy Fine Chemicals. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Ivy Fine Chemicals. [Link]

  • Li, L.; et al. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Commun Mass Spectrom.2008 , 22(18):2851-62. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Owusu, J.; et al. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Energies2023 , 16(1), 473. [Link]

  • Zhang, C.; et al. Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. Sensors2016 , 16(11), 1832. [Link]

Sources

The Chiral Morpholine Core: A Technical Guide to Synthesis and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral morpholine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its unique structure enhances metabolic stability, aqueous solubility, and the potential for blood-brain barrier penetration.[1][3][4] The stereochemistry of the morpholine ring is frequently integral to a compound's therapeutic efficacy and safety, making stereoselective synthesis a critical focus of research. This guide provides an in-depth analysis of the primary asymmetric synthetic strategies used to construct chiral morpholines, examines their application in landmark pharmaceuticals, and details their role as chiral directors in asymmetric synthesis.

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold

The morpholine heterocycle is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[2][5] Its value stems from a combination of factors: the weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom provide a unique hydrophilic and lipophilic balance.[3][4] This often leads to improved pharmacokinetic profiles. When chirality is introduced, the rigid, chair-like conformation of the ring allows for precise, three-dimensional presentation of substituents, which is crucial for specific interactions with biological targets. Consequently, the development of efficient, atom-economical, and highly stereoselective methods to access enantiomerically pure morpholine derivatives is of paramount importance to the pharmaceutical industry.[1][6]

Section 1: Key Strategies for Asymmetric Synthesis

The construction of the chiral morpholine core can be broadly categorized into several highly effective strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical routes to 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding unsaturated precursors.[7][8] This method typically employs rhodium complexes bearing chiral bisphosphine ligands.

Causality of Method: The success of this approach hinges on the formation of a chiral catalyst-substrate complex. The chiral ligand creates a specific steric and electronic environment that forces the hydrogen molecule to add to one face of the double bond preferentially, resulting in high enantiomeric excess (ee). The use of ligands with a large bite angle has proven particularly effective for these sterically congested and electron-rich substrates.[7][9]

Tandem Catalytic Cycles: Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot tandem reaction has been developed.[10][11][12] This process involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine. This intermediate is then reduced in situ via asymmetric transfer hydrogenation using a well-defined Ruthenium catalyst, such as the Noyori-Ikariya catalyst.[10][11]

Mechanism Insight: High enantioselectivity in the transfer hydrogenation step is achieved through crucial hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the chiral ligand on the ruthenium catalyst.[11][12] This interaction effectively locks the cyclic imine into a specific conformation for hydride delivery, dictating the absolute stereochemistry of the final product.[11]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Readily available and enantiomerically pure starting materials, such as α-amino acids and amino alcohols, provide a robust foundation for constructing chiral morpholines.[6][13] This "chiral pool" approach transfers the inherent chirality of the starting material to the final morpholine product through a sequence of chemical transformations. This is a common strategy for producing morpholin-2-ones and morpholin-3-ones, which are valuable intermediates.[14][15][16]

Strategic Advantage: This method guarantees the absolute stereochemistry of at least one stereocenter. Further reactions can then be designed to be diastereoselective, controlling the formation of new stereocenters relative to the existing one. For instance, the synthesis of complex substituted morpholines can be achieved starting from enantiomerically pure amino acids or amino alcohols, systematically building diversity in both regiochemistry and stereochemistry.[13]

Dihydroxylation and Cyclization Strategies

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of asymmetric synthesis that can be applied to create chiral diols from alkenes with high enantioselectivity.[17][18][19] These diols are versatile precursors that can be converted into chiral morpholines. The reaction uses a catalytic amount of osmium tetroxide with a chiral ligand derived from cinchona alkaloids, and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the catalyst.[17][20] The choice between the dihydroquinidine (DHQD) and dihydroquinine (DHQ) based ligands dictates which enantiomer of the diol is formed.[18][21]

Section 2: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any drug development campaign, balancing factors like efficiency, scalability, stereocontrol, and cost.

Synthetic RouteKey TransformationCatalyst(s)Typical YieldEnantiomeric Excess (ee)Key Advantages
Asymmetric Hydrogenation Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandQuantitative[7][8]Up to 99% ee[7][8]High efficiency, excellent enantioselectivity, atom economical.
Tandem Hydroamination & ATH Intramolecular Hydroamination & Asymmetric Transfer Hydrogenation (ATH)Titanium & Ruthenium catalystsGood[8][10]>95% ee[10][11][12]Efficient one-pot procedure for 3-substituted morpholines.
Chiral Pool Synthesis Cyclization from chiral precursorsVaries (e.g., Brønsted acid)[15]Good to High>98% de (diastereomeric excess)Absolute stereocontrol from readily available starting materials.
Halocyclization Electrophile-induced cyclizationBromine (Br₂)ModerateUp to 100% deRapid access to highly substituted morpholines.

Section 3: The Chiral Morpholine Motif in Pharmaceuticals

The structural and physicochemical advantages of the chiral morpholine scaffold have been successfully leveraged in numerous FDA-approved drugs.

Drug NameTherapeutic AreaRole of Chiral Morpholine
Aprepitant (EMEND®) Antiemetic (Chemotherapy-induced nausea)The chiral morpholine core is a key component of this NK1 receptor antagonist.[14][22] Its specific stereochemistry is essential for high-affinity binding.
Linezolid (Zyvox®) AntibioticAn oxazolidinone antibiotic where the morpholine ring is a critical substituent, contributing to its overall efficacy and safety profile.
Reboxetine (Edronax®) AntidepressantA selective norepinephrine reuptake inhibitor where the (S,S)-configuration of the 2-substituted morpholine is crucial for its pharmacological activity.[22]
Gefitinib (Iressa®) Oncology (Lung Cancer)An EGFR inhibitor where the morpholine group enhances solubility and provides a key interaction point with the target enzyme.

Section 4: Chiral Morpholines as Directors of Asymmetry

Beyond being integral components of a final drug molecule, chiral morpholine derivatives can also serve as powerful tools to control stereochemistry in other reactions.

  • Chiral Auxiliaries: A chiral morpholine can be temporarily attached to a substrate to direct a subsequent reaction to occur on a specific face of the molecule.[23] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[23] For example, amino acid-derived morpholine amides have been used for nucleophilic α-amino acylation reactions.[24]

  • Chiral Ligands: Chiral morpholines can be incorporated into the structure of ligands for metal-catalyzed asymmetric reactions. The morpholine's defined conformation helps create a highly organized and sterically demanding chiral pocket around the metal center, which in turn leads to high enantioselectivity in the catalyzed transformation.

Section 5: Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed.

Protocol 1: Asymmetric Synthesis of a 3-Substituted Morpholine via Tandem Hydroamination/Asymmetric Transfer Hydrogenation[11]

This protocol describes a one-pot synthesis of a chiral 3-substituted morpholine from an aminoalkyne substrate.

Causality Statement: The use of two distinct catalytic systems in a single pot is a hallmark of efficiency. The initial Ti-catalyzed hydroamination is robust and forms the necessary cyclic imine. The subsequent introduction of the Noyori-Ikariya Ru-catalyst is critical for the highly enantioselective reduction, where hydrogen bonding between the substrate's ether oxygen and the catalyst's ligand is the key interaction for stereochemical control.[11][12]

  • Step 1: Hydroamination. In a nitrogen-filled glovebox, an oven-dried vial is charged with the aminoalkyne substrate (1.0 equiv) and a bis(amidate)bis(amido)Ti catalyst. Anhydrous toluene is added, and the reaction is stirred at high temperature until the starting material is consumed (as monitored by GC-MS).

  • Step 2: Asymmetric Transfer Hydrogenation. The reaction vessel is cooled. A solution of the RuCl catalyst (Noyori–Ikariya catalyst) in anhydrous solvent is added, followed by a formic acid/triethylamine (HCOOH/NEt₃) mixture as the hydride source.

  • Step 3: Workup and Purification. The reaction is stirred at room temperature until the cyclic imine intermediate is fully consumed. The reaction mixture is then quenched, and the product is extracted with an organic solvent.

  • Step 4: Validation. The crude product is purified by flash column chromatography. The final product's structure is confirmed by NMR spectroscopy, and its enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Synthesis of a Chiral Morpholin-2-one from an Arylglyoxal and a Chiral Amino Alcohol[15][16]

This protocol exemplifies the use of a chiral auxiliary (pseudoephedrine) to synthesize a chiral morpholin-2-one, a precursor to 1,2-amino alcohols.

Causality Statement: This reaction proceeds through a diastereoselective domino [4+2] heteroannulation followed by a 1,2-aryl shift.[15] The inherent chirality of the amino alcohol directs the formation of the new stereocenter. The use of a Brønsted acid catalyst is essential to promote the initial condensation and the subsequent rearrangement cascade.[15][16]

  • Step 1: Reaction Setup. To a solution of the arylglyoxal (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the chiral amino alcohol (e.g., pseudoephedrine, 1.1 equiv).

  • Step 2: Catalysis. Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Step 3: Reaction and Monitoring. Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 4: Workup and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Step 5: Validation. Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the structure confirmed by full spectroscopic characterization.

Visualizations

Synthetic Workflow Diagrams

G cluster_0 Tandem Synthesis of 3-Substituted Morpholines A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B  Ti-Catalyzed  Hydroamination C Chiral 3-Substituted Morpholine B->C  Ru-Catalyzed Asymmetric  Transfer Hydrogenation  (>95% ee)

Caption: Tandem one-pot synthesis of chiral 3-substituted morpholines.

G cluster_1 Asymmetric Hydrogenation Route D Dehydromorpholine E Chiral 2-Substituted Morpholine D->E  [Rh(bisphosphine)]+  H2  (up to 99% ee)

Caption: Asymmetric hydrogenation for 2-substituted chiral morpholines.

G cluster_2 Chiral Pool Synthesis Logic F Enantiopure α-Amino Acid G Chiral Amino Alcohol F->G  Reduction H Sequential Transformations (e.g., Reduction, Cyclization) G->H I Chiral Morpholine Derivative (Absolute Stereochemistry Retained) H->I

Caption: Logic flow for chiral pool synthesis of morpholines.

Conclusion and Future Outlook

Chiral morpholines will undoubtedly remain a privileged scaffold in drug discovery and a valuable tool in asymmetric synthesis. The continuous development of novel catalytic systems promises even more efficient, selective, and sustainable routes to these vital heterocycles.[1][10] Future research will likely focus on the catalytic enantioselective synthesis of more complex, multi-substituted morpholine cores, including those with challenging quaternary stereocenters, further expanding the accessible chemical space for drug development professionals.[25][26]

References

  • Zhai, L. L. Schafer, J. Org. Chem., 2016, 81, 8696-8709. ([Link])

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. ([Link])

  • Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. ([Link])

  • Schafer, L. L. Group Publication. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. ([Link])

  • Li, X.-Z., He, Y.-P., & Wu, H. (2020). Figure: Selected examples of drugs containing chiral morpholine moieties. ResearchGate. ([Link])

  • De Risi, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. ([Link])

  • Recent progress in the synthesis of morpholines. ResearchGate. (2019). ([Link])

  • Sharpless asymmetric dihydroxylation. (n.d.). ([Link])

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. ([Link])

  • De Risi, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. ([Link])

  • Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. ResearchGate. (n.d.). ([Link])

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(11), 931-949. ([Link])

  • Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. ([Link])

  • Sharpless asymmetric dihydroxylation. (2023, December 27). In Wikipedia. ([Link])

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. (2012). ([Link])

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. ([Link])

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. (n.d.). ([Link])

  • Sharpless Asymmetric Dihydroxylation on an Industrial Scale. Semantic Scholar. (1997). ([Link])

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. ([Link])

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. (n.d.). ([Link])

  • Practical Synthesis of Chiral 2-Morpholine... ACS Publications. (n.d.). ([Link])

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. (n.d.). ([Link])

  • Chemical synthesis of morpholine derivatives.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Semantic Scholar. (n.d.). ([Link])

  • Li, Y., et al. (2022). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. ([Link])

  • Moraca, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 575-594. ([Link])

  • Chiral auxiliary. (2023, November 28). In Wikipedia. ([Link])

  • Moraca, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. ([Link])

  • Amino acid derived morpholine amides for nucleophilic α-amino acylation reactions: A new synthetic route to enantiopure α-amino ketones. Semantic Scholar. (1999). ([Link])

Sources

Whitepaper: Charting the Research Landscape for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol - A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary

The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide focuses on the specific, chiral molecule ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a compound with a unique substitution pattern that suggests significant, untapped potential across multiple therapeutic domains. While this precise molecule is not extensively documented in public literature, its structural motifs are present in compounds with established biological activity.

This document serves as a strategic guide for initiating a comprehensive research program around this molecule. We will dissect its core structure, propose high-priority research areas based on established principles of structure-activity relationships (SAR), and provide detailed, actionable experimental protocols. The proposed avenues of investigation span oncology, neuroscience, and infectious diseases, offering a robust framework for unlocking the therapeutic value of this promising chemical entity.

The Morpholine Nucleus: A Cornerstone of Drug Design

The morpholine heterocycle is a recurring motif in a multitude of clinically successful drugs. Its saturated, six-membered ring containing both an ether and a secondary amine (or tertiary amine when substituted) imparts a unique set of properties. Unlike its aromatic counterparts, the morpholine ring is metabolically more stable. Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity can be modulated, allowing it to improve the aqueous solubility and pharmacokinetic profile of a parent compound.

Notable examples of morpholine-containing drugs include:

  • Linezolid: An oxazolidinone antibiotic where the morpholine ring is crucial for its antibacterial activity and oral bioavailability.

  • Aprepitant: A neurokinin 1 (NK1) receptor antagonist used as an antiemetic, in which the morpholine group serves as a key pharmacophoric element.

  • Gefitinib: A kinase inhibitor used in cancer therapy, where the morpholine ring enhances solubility and contributes to binding.

The subject of this guide, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, presents several key features for exploration:

  • Defined Stereochemistry (2R, 6S): The cis-relationship between the substituents at positions 2 and 6 is a critical, three-dimensional feature that will dictate specific interactions with chiral biological targets like enzymes and receptors.

  • N-Benzyl Group: This large, lipophilic group can engage in hydrophobic or π-stacking interactions within protein binding pockets, a common strategy for enhancing affinity.

  • Primary Alcohol (-CH₂OH): Offers a site for hydrogen bonding or potential metabolic modification. It can also serve as a synthetic handle for further derivatization to probe SAR.

  • Benzyloxymethyl Group: This ether-linked side chain provides additional lipophilicity and conformational flexibility, potentially accessing deeper regions of a binding site.

Proposed Research Area 1: Oncology - Investigation as a Kinase Inhibitor

Scientific Rationale: The morpholine scaffold is a well-established component of many kinase inhibitors that target the ATP-binding site. The hinge-binding region of many kinases is often targeted by heterocyclic systems, while adjacent hydrophobic pockets can be occupied by groups such as the N-benzyl substituent of our lead compound. The overall architecture of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is reminiscent of scaffolds designed to target lipid kinases like Phosphoinositide 3-kinases (PI3Ks) or protein kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Key Research Questions:

  • Does the compound exhibit inhibitory activity against a broad panel of human kinases?

  • If activity is observed, is it selective for a particular kinase family (e.g., PI3K, tyrosine kinases)?

  • Does kinase inhibition in a cellular context translate to anti-proliferative effects in cancer cell lines?

  • What is the mechanism of action downstream of the target kinase?

Experimental Workflow: Kinase Inhibitor Screening and Validation

Below is a diagram outlining a standard workflow for identifying and validating a potential kinase inhibitor.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation A Compound Synthesis & QC B Broad-Panel Kinase Screen (e.g., 200+ kinases) @ 1-10 µM A->B C Identify Primary Hits (>50% Inhibition) B->C D IC50 Determination for Primary Hit Kinases C->D E Select Cancer Cell Lines (Target-Relevant) D->E Advance Potent Hits F Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F G Target Engagement Assay (e.g., Western Blot for p-Akt) F->G H Confirm On-Target Effect G->H I SAR Studies & ADME Profiling H->I Proceed to Lead Optimization

Caption: High-level workflow for kinase inhibitor discovery.

Protocol: Western Blot for Akt Pathway Modulation
  • Cell Culture: Seed relevant cancer cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (known PI3K/Akt inhibitor).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-Akt/total Akt ratio indicates target engagement.

Proposed Research Area 2: Neuroscience - Targeting Neurokinin or Sigma Receptors

Scientific Rationale: The structural similarity of the N-benzyl morpholine core to CNS-active compounds is striking. The FDA-approved drug Aprepitant, an antagonist of the Neurokinin 1 (NK1) receptor, contains a related chiral morpholine ether structure. The NK1 receptor and its ligand, Substance P, are implicated in depression, anxiety, and emesis. Separately, the N-benzyl motif is a classic feature of high-affinity ligands for Sigma-1 and Sigma-2 receptors, which are implicated in neurodegenerative diseases, psychiatric disorders, and pain. The combination of the morpholine core and the N-benzyl group makes this compound an attractive candidate for screening against these CNS targets.

Key Research Questions:

  • Does the compound exhibit binding affinity for the NK1 receptor or Sigma-1/Sigma-2 receptors?

  • If binding occurs, is the compound an agonist, antagonist, or allosteric modulator?

  • Can the compound cross the blood-brain barrier (predicted via in silico models and confirmed with in vitro assays)?

Data Presentation: In Silico Druglikeness & CNS Properties

A preliminary in silico analysis is critical for prioritizing CNS research. The properties of the target compound can be calculated and compared to known CNS drugs.

PropertyPredicted ValueAcceptable Range for CNS DrugsRationale
Molecular Weight~341.4 g/mol < 450 g/mol Aids in blood-brain barrier penetration.
LogP~2.81.5 - 3.5Balances solubility and membrane permeability.
Polar Surface Area (PSA)~53 Ų< 70 ŲLower PSA is correlated with better CNS penetration.
H-Bond Donors1≤ 3Limits desolvation penalty upon crossing membranes.
H-Bond Acceptors4≤ 7Contributes to solubility and target binding.

Note: Predicted values are estimates and require experimental validation.

Protocol: Radioligand Binding Assay for NK1 Receptor
  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-NK1).

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a radiolabeled NK1 antagonist (e.g., [³H]-Aprepitant) at a concentration near its Kd, and varying concentrations of the test compound ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Non-Specific Binding: Include control wells with an excess of a known, unlabeled NK1 antagonist (e.g., 10 µM Aprepitant) to determine non-specific binding.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration and fit the data to a dose-response curve to determine the Ki (inhibitory constant).

Proposed Research Area 3: Infectious Diseases - Exploring Antifungal Activity

Scientific Rationale: The morpholine ring is the defining feature of the antifungal drug Amorolfine. Amorolfine acts by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ14-reductase and Δ7-Δ8-isomerase. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its synthesis pathway an attractive target for selective antifungal agents. The N-benzyl group and other substituents on our target compound could potentially confer potent and selective inhibition of these or other fungal-specific enzymes.

Key Research Questions:

  • Does the compound exhibit antifungal activity against clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus)?

  • What is the Minimum Inhibitory Concentration (MIC) of the compound?

  • If active, does the compound disrupt the fungal cell membrane or inhibit ergosterol biosynthesis?

Experimental Workflow: Antifungal Screening

A straightforward workflow can quickly assess the potential of the compound as an antifungal agent.

G A Compound Stock Preparation B Primary Screen: Broth Microdilution MIC Assay (e.g., C. albicans, C. auris) A->B C Determine MIC90 Value B->C D Hits = MIC ≤ 8 µg/mL C->D E Secondary Screen: Ergosterol Quantitation Assay D->E Yes G No Activity / Discard D->G No F Mechanism of Action Confirmed E->F

Caption: Workflow for antifungal hit identification and validation.

Protocol: Ergosterol Biosynthesis Inhibition Assay
  • Fungal Culture: Grow a log-phase culture of Candida albicans or Saccharomyces cerevisiae.

  • Treatment: Treat the fungal cultures with the test compound at its MIC and 2x MIC. Include a vehicle control and a positive control (e.g., Amorolfine). Incubate for several hours (e.g., 4-8 hours).

  • Saponification: Harvest the cells, wash them, and saponify the cell pellets by heating in alcoholic KOH to hydrolyze esterified sterols.

  • Sterol Extraction: Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane.

  • Analysis by GC-MS or UV-Vis:

    • UV-Vis Method: Scan the absorbance of the sterol extract between 240 nm and 300 nm. The characteristic four-peaked curve of ergosterol will be present in the control. Inhibition of ergosterol biosynthesis leads to the accumulation of sterol intermediates, which alters this absorbance profile.

    • GC-MS Method (More Precise): Derivatize the sterols (e.g., silylation) and analyze by Gas Chromatography-Mass Spectrometry to separate and identify the specific sterol species that accumulate, providing detailed insight into which enzyme in the pathway is inhibited.

Conclusion and Strategic Outlook

The compound ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol represents a nexus of privileged structural motifs. While its specific biological activities remain to be elucidated, the foundational principles of medicinal chemistry provide a clear and rational roadmap for its investigation. The proposed research avenues in oncology, neuroscience, and infectious diseases are not merely speculative; they are grounded in the established success of the morpholine scaffold in clinically approved drugs.

We recommend a parallel, multi-pronged screening approach as outlined. An initial investment in broad in vitro screening (kinase panels, receptor binding assays, antifungal MICs) will efficiently identify the most promising therapeutic area for this molecule. Subsequent hit validation and mechanism-of-action studies will then provide the necessary data to justify a full-scale lead optimization program, involving systematic SAR studies to enhance potency, selectivity, and drug-like properties. This strategic approach maximizes the potential for translating a promising chemical scaffold into a valuable therapeutic candidate.

References

  • Title: The role of substance P and the NK1 receptor in the brain: analysis of mice lacking the tachykinin NK1 receptor Source: Regulatory Peptides URL: [Link]

  • Title: Sigma (σ) Receptors as Novel Therapeutic Targets for Alzheimer’s Disease Source: Journal of Alzheimer's Disease URL: [Link]

  • Title: Amorolfine Source: DrugBank Online URL: [Link]

The Architectural Elegance of a Chiral Morpholine: A Technical Guide to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine nucleus is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of bioactive compounds.[1] Within this privileged scaffold, the precise arrangement of substituents in three-dimensional space is paramount for eliciting specific biological responses. This technical guide provides an in-depth exploration of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol , a chiral morpholine derivative with significant potential as a versatile building block in drug discovery and asymmetric synthesis. Due to the limited availability of direct synthetic reports for this specific molecule, this guide presents a plausible and scientifically grounded synthetic strategy, alongside a detailed analysis of its structural features, predicted spectroscopic characteristics, and prospective applications.

Introduction: The Significance of Chiral Morpholines

Morpholine and its derivatives are integral components of numerous approved drugs, where they often impart improved metabolic stability, aqueous solubility, and blood-brain barrier permeability.[2] The stereochemistry of substituted morpholines is frequently a critical determinant of their pharmacological activity.[3] The cis-2,6-disubstituted morpholine framework, as seen in the title compound, offers a rigid scaffold that can project substituents in a well-defined spatial orientation, making it an attractive synthon for creating molecules with high affinity and selectivity for biological targets. The N-benzyl and benzyloxymethyl groups in ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol provide avenues for further functionalization and can influence the molecule's interaction with its biological environment.

A Plausible Synthetic Pathway

While a specific documented synthesis for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is not readily found in the current literature, a robust and stereocontrolled synthesis can be envisaged starting from the chiral pool. A logical approach involves the construction of a suitable acyclic precursor followed by a diastereoselective intramolecular cyclization.

Retrosynthetic Analysis

A plausible retrosynthetic disconnection of the target molecule points towards a chiral amino diol intermediate. The morpholine ring can be formed via an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group on one of the primary carbons, and the oxygen displaces a leaving group on the other.

G Target ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol AminoDiol Chiral Amino Diol Precursor Target->AminoDiol Intramolecular Cyclization ChiralStartingMaterial Chiral Starting Material (e.g., D-Mannitol or a chiral amino acid) AminoDiol->ChiralStartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of the target morpholine.

Proposed Synthetic Route

A viable synthetic route can commence from a readily available chiral starting material such as D-mannitol or a suitably protected chiral amino acid. The following proposed synthesis utilizes a chiral diol as the starting point.

Step 1: Double Inversion and Azide Introduction

The synthesis can begin with a chiral diol, which is converted to a dimesylate or ditosylate. Subsequent reaction with sodium azide in a polar aprotic solvent would proceed via a double SN2 inversion, establishing the required stereochemistry for the amino groups in a diazide intermediate.

Step 2: Reduction of Azides and N-Benzylation

The diazide is then reduced to the corresponding diamine, for example, using catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, H₂O). The resulting diamine can be selectively N-benzylated using benzyl bromide in the presence of a suitable base.

Step 3: Intramolecular Cyclization

The key ring-forming step involves an intramolecular cyclization of the N-benzylated diamino diol. This can be achieved by converting the terminal hydroxyl groups into good leaving groups (e.g., mesylates or tosylates) followed by treatment with a base to facilitate the double intramolecular SN2 reaction, thereby forming the morpholine ring with the desired cis-stereochemistry.

Step 4: Final Functional Group Manipulations

Following the formation of the core morpholine structure, the remaining functional groups can be manipulated as needed. This may involve protection/deprotection steps to selectively modify the substituents at the C2 and C6 positions.

G cluster_0 Synthetic Pathway ChiralDiol Chiral Diol Dimesylate Dimesylate/Ditosylate ChiralDiol->Dimesylate 1. MsCl or TsCl, Py Diazide Diazide Dimesylate->Diazide 2. NaN₃, DMF Diamine Diamine Diazide->Diamine 3. H₂, Pd/C NBenzylDiamine N-Benzyl Diamine Diamine->NBenzylDiamine 4. BnBr, K₂CO₃ CyclizationPrecursor Cyclization Precursor NBenzylDiamine->CyclizationPrecursor 5. Functional Group Interconversion Target ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol CyclizationPrecursor->Target 6. Intramolecular Cyclization

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, detailed experimental protocol for the synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol based on established chemical transformations.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol:

  • Synthesis of (2S,5S)-1,6-diazido-2,5-hexanediol: To a solution of a suitable chiral 1,6-dimesyloxy-2,5-hexanediol (1.0 eq) in anhydrous DMF, add sodium azide (2.5 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the diazide.

  • Synthesis of (2S,5S)-1,6-diamino-2,5-hexanediol: Dissolve the diazide (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the diamine.

  • Synthesis of (2S,5S)-1,6-bis(benzylamino)-2,5-hexanediol: To a solution of the diamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and benzyl bromide (2.2 eq). Reflux the mixture for 16 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain the N,N'-dibenzylated product.

  • Synthesis of ((2R,6S)-4-benzyl-6-(hydroxymethyl)morpholin-2-yl)methanol: This step would likely involve a selective protection-cyclization-deprotection sequence to achieve the desired mono-N-benzylated morpholine. A more direct approach could involve intramolecular cyclization of a mono-N-benzylated precursor.

  • Introduction of the Benzyloxymethyl Group: The final benzyloxymethyl group can be introduced by selective protection of one hydroxyl group, followed by benzylation of the other, and subsequent deprotection.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is scarce, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₂₀H₂₅NO₃
Molecular Weight 327.42 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH)
Chirality Chiral, with (2R, 6S) stereochemistry

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons of the two benzyl groups (multiplets in the range of δ 7.2-7.4 ppm).

    • The benzylic protons of the N-benzyl group (a singlet or AB quartet around δ 3.5-4.0 ppm).

    • The benzylic protons of the benzyloxymethyl group (a singlet around δ 4.5 ppm).

    • The protons of the morpholine ring (a series of multiplets between δ 2.0-4.0 ppm). The cis relationship of the substituents at C2 and C6 would influence the coupling constants of the ring protons.

    • The protons of the hydroxymethyl group (a doublet or multiplet, with the hydroxyl proton being a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbons, the carbons of the morpholine ring, and the carbons of the hydroxymethyl and benzyloxymethyl substituents. The chemical shifts of the C2 and C6 carbons would be indicative of their substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 328.4.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • O-H stretching of the alcohol (a broad band around 3400 cm⁻¹).

    • C-H stretching of the aromatic and aliphatic groups (around 3100-2800 cm⁻¹).

    • C=C stretching of the aromatic rings (around 1600 and 1495 cm⁻¹).

    • C-O stretching of the ether and alcohol functionalities (in the region of 1250-1050 cm⁻¹).

  • Specific Rotation [α]D: As a chiral molecule, it will exhibit optical activity. The sign and magnitude of the specific rotation would need to be determined experimentally.

Applications in Research and Drug Development

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a valuable chiral building block with potential applications in several areas of chemical research and development.

Chiral Auxiliary in Asymmetric Synthesis

The well-defined stereochemistry and the presence of a reactive hydroxyl group make this molecule a potential chiral auxiliary. It can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and potentially recovered.

G cluster_1 Application as a Chiral Auxiliary ProchiralSubstrate Prochiral Substrate DiastereomericIntermediate Diastereomeric Intermediate ProchiralSubstrate->DiastereomericIntermediate Attachment of Auxiliary ChiralAuxiliary ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol ChiralAuxiliary->DiastereomericIntermediate StereoselectiveReaction Stereoselective Reaction DiastereomericIntermediate->StereoselectiveReaction ChiralProduct Enantiomerically Enriched Product StereoselectiveReaction->ChiralProduct Cleavage of Auxiliary RecoveredAuxiliary Recovered Auxiliary StereoselectiveReaction->RecoveredAuxiliary

Caption: Workflow illustrating the use as a chiral auxiliary.

Scaffold for Novel Ligand Design

The rigid morpholine core can serve as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis.[4] The hydroxyl and benzyloxymethyl groups can be further functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) to create bidentate or tridentate ligands.

Intermediate in the Synthesis of Bioactive Molecules

Given the prevalence of the morpholine motif in pharmaceuticals, this compound is a prime candidate as an intermediate in the synthesis of complex, biologically active molecules.[5] The defined stereochemistry is particularly valuable for developing drugs with improved efficacy and reduced side effects. The N-benzyl group can be removed via hydrogenolysis, allowing for the introduction of other substituents on the nitrogen atom, further expanding its synthetic utility.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol represents a structurally rich and stereochemically defined building block with considerable potential in modern organic and medicinal chemistry. While its full synthetic and applicative scope is yet to be exhaustively explored in the public domain, the principles of stereoselective synthesis provide a clear roadmap for its preparation. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the utility of such chiral synthons is poised to become increasingly significant. This guide serves as a foundational resource for researchers seeking to harness the architectural elegance of this chiral morpholine in their scientific endeavors.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. (1999). Tetrahedron Letters.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Journal of Organic Chemistry.
  • Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions | Organic Process Research & Development - ACS Publications. (2010). Retrieved January 19, 2026, from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B. (2021). Retrieved January 19, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). Retrieved January 19, 2026, from [Link]

  • Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions | Organic Process Research & Development. (2010). Retrieved January 19, 2026, from [Link]

  • (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024). Retrieved January 19, 2026, from [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. (2023). Retrieved January 19, 2026, from [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • ((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol - ChemUniverse. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol [CAS - Ivy Fine Chemicals. (n.d.). Retrieved January 19, 2026, from https://www.ivyfinechemicals.com/pharmacutical-inermediates/189851/((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.html
  • New Strategy for the Synthesis of Substituted Morpholines - ElectronicsAndBooks. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of biological activities - OUCI. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities | Semantic Scholar. (2025). Retrieved January 19, 2026, from [Link]

  • 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry. (2024). Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Benzyl-Protected Morpholines: Core Characteristics and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Foreword: The Strategic Value of the N-Benzyl Morpholine Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine heterocycle is a cornerstone. Its prevalence in FDA-approved drugs is a testament to its utility in modulating physicochemical properties such as solubility and metabolic stability.[1][2][3] The introduction of a benzyl (Bn) group onto the morpholine nitrogen creates a key synthetic intermediate, the N-benzyl morpholine. This protecting group strategy is not merely a transient modification; it is a critical enabler for complex molecular construction. The benzyl group offers a unique combination of stability under a range of reaction conditions and susceptibility to selective cleavage, providing chemists with a robust tool to mask the reactivity of the morpholine nitrogen while other parts of the molecule are elaborated. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and strategic deprotection of N-benzyl morpholines, offering field-proven insights for their effective application in research and development.

Core Physicochemical & Spectroscopic Characteristics

The addition of a benzyl group significantly alters the properties of the morpholine ring, shifting it towards greater lipophilicity. This modification is critical for influencing a molecule's pharmacokinetic profile, including its ability to cross the blood-brain barrier.[1][2][3]

Physicochemical Data

Understanding the fundamental properties of the parent N-benzylmorpholine is essential for predicting the behavior of more complex derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem[4]
Molecular Weight 177.24 g/mol PubChem[4]
pKa (Predicted) 6.48 ± 0.10ChemicalBook[5]
Boiling Point 120 °C @ 0.2 TorrChemicalBook[5]
Density (Predicted) 1.085 g/cm³ChemicalBook[5]
Spectroscopic Signature

Accurate characterization is paramount for confirming the successful synthesis and purity of N-benzyl morpholines. The following data represent the expected spectroscopic fingerprints.

Table 1: Key Spectroscopic Data for N-Benzyl Morpholine

Technique Signature Feature Expected Chemical Shift / Frequency Rationale & Interpretation
¹H NMR Aromatic Protonsδ 7.20-7.40 ppm (m, 5H)Multiplet corresponding to the five protons of the monosubstituted benzene ring.
Benzylic Protonsδ ~3.50 ppm (s, 2H)A sharp singlet for the two protons of the methylene (-CH₂-) bridge between the nitrogen and the phenyl group.[6]
Morpholine Protonsδ ~2.45 ppm (t, 4H) & δ ~3.70 ppm (t, 4H)Two distinct triplets for the axial and equatorial protons adjacent to the nitrogen and oxygen atoms of the morpholine ring, respectively.[6]
¹³C NMR Aromatic Carbonsδ ~127-138 ppmMultiple signals in the aromatic region corresponding to the carbons of the benzyl group.
Benzylic Carbonδ ~63 ppmSignal for the benzylic -CH₂- carbon.
Morpholine Carbonsδ ~53 ppm & δ ~67 ppmSignals for the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring, respectively.
FTIR Aromatic C-H Stretch3000-3100 cm⁻¹Vibrations characteristic of C-H bonds on the benzene ring.[7]
Aliphatic C-H Stretch2800-3000 cm⁻¹Vibrations from the C-H bonds of the benzylic and morpholine methylene groups.[7]
Aromatic C=C Stretch~1600 cm⁻¹ & ~1500 cm⁻¹Strong absorptions from the stretching of the carbon-carbon double bonds within the benzene ring.[7][8]
C-N Stretch~1320 cm⁻¹Vibration associated with the carbon-nitrogen bond.[9]

Synthesis and Formation: Establishing the Protection

The most common and direct method for synthesizing N-benzyl morpholines is through the N-alkylation of morpholine with a benzyl halide. This is a standard nucleophilic substitution reaction.

General Synthesis Workflow

The logical flow for the preparation of N-benzyl morpholines is straightforward, relying on established N-alkylation principles.

cluster_start Starting Materials cluster_reaction Reaction Conditions Morpholine Morpholine ReactionVessel N-Alkylation Reaction Morpholine->ReactionVessel BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) BenzylHalide->ReactionVessel Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionVessel Neutralizes H-X byproduct Solvent Aprotic Solvent (e.g., Acetonitrile, DMF) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure N-Benzyl Morpholine Purification->Product

Caption: General workflow for the synthesis of N-benzyl morpholine.

Detailed Experimental Protocol: Synthesis of 4-Benzylmorpholine

This protocol describes a standard laboratory procedure for the N-alkylation of morpholine. The causality behind the choice of reagents is critical: potassium carbonate is a mild, inexpensive base sufficient to neutralize the HCl formed, while acetonitrile is an ideal polar aprotic solvent that promotes the Sₙ2 reaction without interfering.[6]

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

  • Reagent Addition: Begin stirring the suspension. Add benzyl chloride (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quench & Extraction: Cool the reaction mixture to room temperature. Evaporate the acetonitrile under reduced pressure. To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-benzylmorpholine.

Deprotection Strategies: Unveiling the Morpholine Nitrogen

The utility of the benzyl group lies in its selective removal. The choice of deprotection method is dictated by the overall functionality of the molecule, demanding a strategic approach to ensure chemoselectivity.

Comparison of Common Deprotection Methods
MethodReagents & ConditionsMechanismAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1 atm to high pressure), Pd/C, in MeOH or EtOH.[10][11]HydrogenolysisHigh yielding, clean byproducts (toluene), catalyst is easily removed by filtration.[10]Incompatible with reducible functional groups (alkenes, alkynes, some carbonyls, nitro groups).
Oxidative Cleavage Laccase/TEMPO, O₂ in aqueous medium.[12]OxidationHighly chemoselective, mild conditions, environmentally friendly (uses O₂ as oxidant).[12]May not be suitable for molecules with other easily oxidizable groups.
Lewis Acid Mediated α-Chloroethyl chloroformate (ACE-Cl), then MeOH.[13]CleavageEffective for sterically hindered or complex substrates.Reagents are toxic and corrosive; requires a two-step procedure.
Transfer Hydrogenation Ammonium formate, Pd/C, in MeOH.[11]HydrogenolysisAvoids the use of gaseous hydrogen, experimentally simpler setup.Can be slower than direct hydrogenation; formate salts can complicate workup.
Decision Workflow for Deprotection

Choosing the correct deprotection strategy is crucial for the success of a synthetic campaign. This diagram outlines the logical decision-making process.

Start N-Benzyl Morpholine Substrate CheckReducible Are other reducible functional groups present? (e.g., C=C, C≡C, NO₂) Start->CheckReducible CheckOxidizable Are other easily oxidizable groups present? CheckReducible->CheckOxidizable Yes Method_Hydrogenation Use Catalytic Hydrogenation (H₂/Pd-C) CheckReducible->Method_Hydrogenation No CheckAcidSensitive Is the substrate acid-sensitive? CheckOxidizable->CheckAcidSensitive Yes Method_Oxidative Use Oxidative Cleavage (Laccase/TEMPO or DDQ) CheckOxidizable->Method_Oxidative No CheckAcidSensitive->Method_Oxidative Yes (Consider milder oxidants) Method_ACE Use ACE-Cl CheckAcidSensitive->Method_ACE No

Caption: Decision tree for selecting an N-benzyl deprotection method.

Detailed Experimental Protocol: Deprotection via Catalytic Hydrogenation

This protocol details the most common and often preferred method for N-benzyl group removal due to its efficiency and clean reaction profile.[10][14] The use of an acidic medium can sometimes be necessary to prevent catalyst poisoning by the product amine, but is often not required for morpholine substrates.[11]

Materials:

  • N-Benzyl morpholine derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Reaction Setup: Dissolve the N-benzyl morpholine derivative (1.0 eq) in methanol (approx. 0.1 M concentration) in a heavy-walled flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is typically sufficient). Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected morpholine product. Further purification is often not necessary.

Applications in Drug Discovery & Development

N-benzyl morpholines are rarely the final therapeutic agent but serve as indispensable intermediates in the synthesis of high-value targets, particularly in neuroscience. The morpholine ring itself is prized for conferring favorable PK/PD properties, and the benzyl protecting group strategy allows for its incorporation into complex scaffolds.[1][2][15]

Key Roles:

  • CNS Drug Candidates: The morpholine moiety is a privileged structure in CNS drug discovery, helping to balance lipophilicity and hydrophilicity for blood-brain barrier penetration.[1][2][3] N-benzyl morpholine derivatives are key building blocks for compounds targeting serotonin and norepinephrine reuptake inhibitors.[13]

  • Scaffold for Elaboration: The protected nitrogen allows for chemical modifications at other positions of the morpholine ring or on other parts of the molecule without interference from the basic nitrogen. For example, lithiation of N-benzyl-morpholin-3-one allows for aldol additions to create complex amino alcohols, which are precursors to bioactive compounds.[13]

  • Precursors to Diverse Heterocycles: They serve as starting materials for more complex fused heterocyclic systems. For instance, they are used in the synthesis of benzimidazolium salts that have shown potential as α-glucosidase inhibitors for diabetes treatment.[6]

References

  • Benchchem. N-benzyl-3-methyl-2-(p-tolyl)morpholine.
  • RSC Publishing. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • RSC Publishing. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • Google Patents. US7294623B2 - Benzyl morpholine derivatives.
  • PubChem, NIH. 4-Benzylmorpholine | C11H15NO | CID 249546. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • PMC, NIH. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]

  • PubChem, NIH. 2-Benzylmorpholine | C11H15NO | CID 125510. Available at: [Link]

  • Sciencemadness.org. De-protection of N-Benzyl groups. Available at: [Link]

  • PMC, NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • ResearchGate. Facile Hydrogenative Deprotection of N‑Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]

  • IDEAS/RePEc. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available at: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • SpectraBase. N-Benzyl-3-morpholin-4-yl-3-phenylthiopropionamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available at: [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Available at: [Link]

  • ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Available at: [Link]

Sources

overview of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility to drug candidates.[1] Within this privileged class of heterocycles, chiral 2,6-disubstituted morpholines represent a particularly valuable synthetic target, as the precise spatial arrangement of substituents is often paramount for eliciting the desired biological response. This technical guide provides a comprehensive , a key chiral building block. We will delve into its structural attributes, propose a robust synthetic strategy grounded in established chemical principles, and explore its potential applications in the realm of drug discovery and development.

Physicochemical Properties

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a chiral organic compound with two stereocenters, leading to a defined three-dimensional structure. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1093085-89-2[2][3][4]
Molecular Formula C₂₀H₂₅NO₃[2]
Molecular Weight 327.42 g/mol [2]
Purity Typically >97%[2]
Appearance Not specified, likely an oil or low-melting solid
SMILES OC[C@@H]1OCN(C1)Cc1ccccc1[4]

The presence of hydroxyl and ether functionalities, along with the tertiary amine, suggests that this molecule can participate in hydrogen bonding, influencing its solubility and interactions with biological targets. The two benzyl groups contribute to its lipophilicity.

Proposed Asymmetric Synthesis

Our proposed synthetic pathway commences with a protected D-serine derivative to establish the (R)-stereocenter at the C2 position of the morpholine ring. The (S)-stereocenter at C6 will be introduced via a diastereoselective addition to an intermediate aldehyde.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Characterization Start D-Serine Derivative Step1 N-Benzylation & O-Protection Start->Step1 Protection Step2 Reduction to Amino Alcohol Step1->Step2 Reduction Step3 Oxidative Cleavage & Aldehyde Formation Step2->Step3 Oxidation Step4 Diastereoselective Addition Step3->Step4 Addition of Benzyl Grignard Step5 Cyclization & Deprotection Step4->Step5 Intramolecular Cyclization Final Target Molecule Step5->Final Purification NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR MS Mass Spectrometry Final->MS Chiral_HPLC Chiral HPLC Final->Chiral_HPLC

Caption: Proposed workflow for the synthesis and characterization of the target morpholine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-2-(benzylamino)-3-(benzyloxy)propan-1-ol

  • To a solution of D-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine to neutralize the salt.

  • Perform reductive amination with benzaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the N-benzyl group.

  • Protect the primary hydroxyl group as a benzyl ether using benzyl bromide and a strong base (e.g., sodium hydride) in an aprotic solvent like THF.

  • Reduce the methyl ester to the corresponding primary alcohol using a mild reducing agent such as lithium borohydride.

Step 2: Synthesis of (R)-2-(benzyl(2-(benzyloxy)ethyl)amino)acetaldehyde

  • This key step involves the formation of the second chiral center. A plausible approach is the diastereoselective alkylation of a chiral morpholinone intermediate.

  • Alternatively, a more direct but challenging route would involve the formation of a chiral amino alcohol and subsequent cyclization. A robust method for the synthesis of 2,6-disubstituted morpholines involves the diastereoselective alkylation of 6-substituted 3-oxo morpholines derived from chiral amino alcohols like (R)-(-)-phenylglycinol.

Step 3: Diastereoselective Reduction and Cyclization

  • If a morpholinone intermediate is used, diastereoselective reduction of the ketone will yield the desired stereoisomer. The choice of reducing agent (e.g., L-Selectride®) is crucial for achieving high diastereoselectivity.

  • Acid-catalyzed cyclization of a suitable amino diol precursor is another viable strategy.

Step 4: Final Deprotection and Purification

  • Removal of any protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups) will yield the final product.

  • Purification by column chromatography on silica gel will afford the pure ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Causality Behind Experimental Choices
  • Chiral Pool Starting Material: The use of D-serine is a strategic choice to directly install the desired (R)-stereochemistry at the C2 position of the morpholine ring. This approach is often more efficient than asymmetric synthesis or chiral resolution.

  • Protecting Groups: Benzyl groups are chosen for their stability under a wide range of reaction conditions and their facile removal by hydrogenolysis.

  • Stereochemical Control: The diastereoselective step is the most critical part of the synthesis. The use of a chiral auxiliary or a substrate-controlled reaction is necessary to achieve the desired (S)-configuration at the C6 position. The bulky substituents on the intermediate will direct the incoming nucleophile to the less hindered face, leading to the desired stereoisomer.

Applications in Drug Discovery and Development

While specific biological activities of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol have not been extensively reported, its structural motifs are prevalent in a variety of biologically active compounds. Chiral morpholine derivatives are known to be key intermediates in the synthesis of pharmaceuticals. For instance, they are valuable in the development of drugs targeting neurological disorders, including those involving dopamine receptors.[5]

Potential Therapeutic Areas
  • Neuroscience: The morpholine core is a common feature in central nervous system (CNS) active compounds. The lipophilicity imparted by the benzyl groups may facilitate blood-brain barrier penetration.

  • Oncology: Many kinase inhibitors incorporate morpholine rings to improve their pharmacokinetic profiles. This building block could be used in the synthesis of novel anti-cancer agents.

  • Infectious Diseases: The morpholine scaffold is present in several antibacterial and antifungal drugs.

Logical Relationship Diagram

Applications Target_Molecule ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol Building_Block Chiral Building Block Target_Molecule->Building_Block Drug_Discovery Drug Discovery & Development Building_Block->Drug_Discovery Neuroscience Neuroscience (e.g., Dopamine Receptor Ligands) Drug_Discovery->Neuroscience Oncology Oncology (e.g., Kinase Inhibitors) Drug_Discovery->Oncology Infectious_Disease Infectious Diseases Drug_Discovery->Infectious_Disease

Caption: Potential applications of the target molecule in drug discovery.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a valuable, stereochemically defined building block with significant potential in medicinal chemistry. While a dedicated synthesis has not been published, this guide has outlined a plausible and robust synthetic strategy based on established chemical principles. The unique combination of a chiral morpholine core with versatile functional groups makes this compound an attractive starting point for the synthesis of novel therapeutic agents across a range of disease areas. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and potent drug candidates.

References

  • ChemUniverse. (n.d.). '((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol'. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). '4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol'. Retrieved from [Link]

  • MySkinRecipes. (n.d.). '(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol'. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of the chiral morpholine derivative, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. This compound and its analogues are of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide range of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed synthetic protocol grounded in established chemical principles and supported by scientific literature.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. The synthesis of stereochemically defined polysubstituted morpholines, such as the target molecule with its specific (2R,6S) configuration, presents a significant synthetic challenge that requires precise control over stereochemistry. This guide outlines a rational and efficient synthetic strategy to obtain this specific diastereomer.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, suggests a convergent approach. The morpholine ring can be constructed through the cyclization of a key acyclic precursor, a chiral N-benzyl amino diol. This intermediate, in turn, can be synthesized by the regioselective ring-opening of a chiral epoxide with a chiral amino alcohol. This strategy allows for the introduction of the desired stereocenters from readily available chiral starting materials.

Retrosynthesis target ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol amino_diol N-benzyl amino diol intermediate target->amino_diol Cyclization amino_alcohol (S)-2-(benzylamino)ethan-1-ol amino_diol->amino_alcohol Epoxide Ring Opening epoxide (R)-benzyl glycidyl ether amino_diol->epoxide

Caption: Retrosynthetic analysis of the target morpholine.

The forward synthesis, therefore, involves two key transformations:

  • Synthesis of the N-benzyl amino diol intermediate: This is achieved through the nucleophilic attack of the amine group of a chiral amino alcohol onto a chiral epoxide. To obtain the desired (2R,6S) stereochemistry of the final product, a plausible combination of starting materials is (S)-2-(benzylamino)ethan-1-ol and (R)-benzyl glycidyl ether. The reaction is expected to proceed via an SN2 mechanism, leading to the inversion of configuration at the epoxide's electrophilic carbon.

  • Cyclization to the morpholine ring: The resulting N-benzyl amino diol possesses two hydroxyl groups. Selective activation of one of these hydroxyls, followed by intramolecular nucleophilic attack by the other, will lead to the formation of the morpholine ring. Several methods can be employed for this cyclization, including activation with a sulfonyl chloride (e.g., tosyl chloride) followed by base-mediated ring closure, or through a Mitsunobu reaction.

Experimental Protocols

Part 1: Synthesis of the Chiral N-benzyl Amino Diol Intermediate

This protocol describes the synthesis of the key acyclic precursor. The choice of an appropriate solvent and temperature is crucial for achieving high regioselectivity and yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
(S)-2-(benzylamino)ethan-1-ol151.211.51 g10.01.0 eq
(R)-benzyl glycidyl ether164.201.64 g10.01.0 eq
Ethanol46.0750 mL--

Procedure:

  • To a solution of (S)-2-(benzylamino)ethan-1-ol (1.51 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-benzyl glycidyl ether (1.64 g, 10.0 mmol).

  • Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, the N-benzyl amino diol, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expert Insights: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which facilitates the epoxide ring-opening. The reaction time can vary depending on the specific substrates and may require optimization. It is essential to ensure the starting materials are of high enantiomeric purity to obtain the desired diastereomer of the product.

Part 2: Cyclization to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

This protocol outlines the cyclization of the N-benzyl amino diol to form the morpholine ring. This example utilizes a two-step procedure involving tosylation followed by base-induced cyclization, a common and effective method for such transformations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
N-benzyl amino diol (from Part 1)315.413.15 g10.01.0 eq
Triethylamine (Et₃N)101.192.02 g (2.78 mL)20.02.0 eq
p-Toluenesulfonyl chloride (TsCl)190.652.10 g11.01.1 eq
Dichloromethane (DCM)84.9350 mL--
Sodium hydride (NaH, 60% in mineral oil)24.000.48 g12.01.2 eq
Tetrahydrofuran (THF), anhydrous72.1150 mL--

Procedure:

Step A: Monotosylation

  • Dissolve the N-benzyl amino diol (3.15 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.78 mL, 20.0 mmol) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in dichloromethane (10 mL) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tosylated intermediate is typically used in the next step without further purification.

Step B: Intramolecular Cyclization

  • To a suspension of sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of the crude tosylated intermediate from Step A in anhydrous tetrahydrofuran (20 mL) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Expert Insights: The monotosylation step is selective for the primary alcohol in the presence of the secondary alcohol due to steric hindrance. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the remaining hydroxyl group to facilitate the intramolecular SN2 reaction that forms the morpholine ring. Anhydrous conditions are essential for the success of the cyclization step.

SynthesisWorkflow cluster_0 Part 1: Amino Diol Synthesis cluster_1 Part 2: Morpholine Cyclization amino_alcohol (S)-2-(benzylamino)ethan-1-ol amino_diol N-benzyl amino diol amino_alcohol->amino_diol epoxide (R)-benzyl glycidyl ether epoxide->amino_diol EtOH, Reflux tosylation Monotosylation (TsCl, Et3N) amino_diol->tosylation cyclization Intramolecular Cyclization (NaH) tosylation->cyclization product ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol cyclization->product

Caption: Overall synthetic workflow.

Conclusion

The synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol can be reliably achieved through a well-planned, stereocontrolled synthetic sequence. The key to success lies in the careful selection of chiral starting materials and the precise execution of the epoxide ring-opening and subsequent cyclization reactions. The protocols provided in this guide, supported by established chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable chiral morpholine derivative.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–813. [Link]

  • Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4883–4886. [Link]

  • Cossy, J., & Aubineau, T. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Gelmi, M. L., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 634–640. [Link]

  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

The Strategic Application of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a "privileged scaffold," a structural framework that consistently appears in a multitude of biologically active compounds.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutics. The specific stereoisomer, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, represents a highly valuable and versatile chiral building block for the synthesis of complex molecules with precisely controlled three-dimensional architectures, a critical factor for therapeutic efficacy and safety.[2]

This guide provides an in-depth exploration of the applications of this specific chiral morpholine derivative in medicinal chemistry. It is designed to move beyond a simple recitation of facts, offering instead a senior application scientist's perspective on the strategic and mechanistic considerations that underpin its use in the synthesis of next-generation therapeutics.

Core Attributes as a Chiral Building Block

The utility of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol stems from its unique structural features. The cis-2,6-disubstitution pattern, coupled with the defined stereochemistry at the C2 and C6 positions, provides a rigid and predictable scaffold for the elaboration of more complex structures. The presence of orthogonal protecting groups—a benzyl group on the nitrogen and a benzyl ether protecting the C6-hydroxymethyl group—allows for selective deprotection and functionalization at different stages of a synthetic sequence. The primary alcohol at the C2 position serves as a key handle for a wide array of chemical transformations.

FeatureSignificance in Medicinal Chemistry
(2R,6S)-Stereochemistry Provides a fixed, three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets.
Morpholine Core Imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1]
N-Benzyl Group A stable protecting group that can be removed under specific hydrogenolysis conditions, allowing for late-stage diversification.
C6-Benzyloxymethyl Group The benzyl ether is a robust protecting group for the primary alcohol, which can be selectively deprotected.
C2-Methanol Group A primary alcohol that serves as a versatile synthetic handle for introducing a wide range of functionalities.

Application in Asymmetric Synthesis: A Hypothetical Case Study

Workflow for the Synthesis of a Novel Kinase Inhibitor

G A ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol B Oxidation of Primary Alcohol A->B  Dess-Martin Periodinane C Formation of Carboxylic Acid B->C  Pinnick Oxidation D Amide Coupling with Heterocyclic Amine C->D  HATU, DIPEA E Intermediate A D->E F Selective Deprotection of N-Benzyl Group E->F  H2, Pd/C G Intermediate B F->G H Sulfonylation of Morpholine Nitrogen G->H  Arylsulfonyl Chloride, Pyridine I Final Kinase Inhibitor Candidate H->I

Caption: Hypothetical synthetic workflow for a novel kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Protocol 1: Oxidation of the C2-Methanol to a Carboxylic Acid

This two-step protocol first involves the oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the corresponding carboxylic acid. This transformation is fundamental for subsequent amide bond formation, a cornerstone of medicinal chemistry.

Step 1: Dess-Martin Oxidation to the Aldehyde

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Reagent: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature. The causality behind using Dess-Martin periodinane lies in its mild and selective oxidation of primary alcohols to aldehydes with minimal over-oxidation.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

Step 2: Pinnick Oxidation to the Carboxylic Acid

  • Reaction Setup: Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol and water (4:1).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) in water. The use of 2-methyl-2-butene as a scavenger is crucial to prevent the formation of explosive chlorine dioxide gas.

  • Monitoring the Reaction: Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 2-4 hours).

  • Work-up: Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Kinase Inhibition Assay

This protocol outlines a representative in vitro assay to evaluate the inhibitory activity of a synthesized compound against a target kinase.

Workflow for Kinase Inhibition Assay

G A Prepare Kinase, Substrate, and ATP Solution B Add Test Compound (e.g., synthesized inhibitor) A->B C Incubate at 30°C B->C D Stop Reaction C->D E Quantify Phosphorylated Substrate (e.g., using luminescence or fluorescence) D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in the assay buffer.

  • Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate (e.g., a peptide), and ATP to the wells to initiate the reaction. The final concentration of DMSO should be kept low (e.g., <1%) to avoid interference with the assay.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent that allows for the quantification of either the amount of ADP produced or the amount of phosphorylated substrate. This is often a luminescence-based or fluorescence-based detection method.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a quintessential example of a chiral building block that empowers medicinal chemists to explore novel chemical space with a high degree of stereochemical control. Its well-defined structure and orthogonally protected functional groups provide a robust platform for the synthesis of complex and diverse molecules. While this specific intermediate may not be the final active pharmaceutical ingredient, its role in the synthetic pathway is critical for achieving the desired biological activity and pharmacokinetic profile of the target therapeutic. The protocols and workflows detailed herein provide a foundational understanding of how this and similar chiral morpholine scaffolds can be effectively utilized in the rigorous and innovative process of drug discovery.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • BenchChem. (n.d.). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • BenchChem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • YouTube. (2020).
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties Chiral.... Retrieved from [Link]

  • American Chemical Society. (2025).
  • Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its inclusion in molecular design often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] The market success of numerous drugs containing this scaffold, including the antidepressant Reboxetine and the antibiotic Linezolid, underscores its significance.[3][4]

When functionality is introduced onto the morpholine ring, stereochemistry becomes a critical determinant of biological activity and safety.[2][5] Chiral building blocks that provide a pre-defined, rigid three-dimensional architecture are therefore invaluable tools in drug discovery.[6] This guide focuses on ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol , a highly functionalized, enantiopure building block designed for the efficient construction of complex, biologically active molecules. Its cis-2,6-disubstituted pattern offers a specific spatial arrangement of functional groups, making it a powerful synthon for targeted synthesis.

Physicochemical Properties
PropertyValueReference
CAS Number 1093085-89-2[7][8]
Molecular Formula C₂₀H₂₅NO₃[7]
Molecular Weight 327.42 g/mol [7]
Stereochemistry (2R, 6S)[7][8]
Appearance (Typically a solid)N/A
Purity ≥97% (Typical)[7]

Core Utility & Strategic Advantages

The synthetic value of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol stems from the strategic placement of its functional groups and protecting groups, which allow for controlled, sequential modifications.

  • Stereochemically Defined Core: The rigid morpholine ring with its defined (2R, 6S) stereocenters acts as a chiral scaffold, locking relative substituent positions and reducing conformational flexibility. This is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[5]

  • Orthogonal Protecting Groups: The molecule features two distinct benzyl protecting groups.

    • The N-benzyl (Bn) group protects the morpholine nitrogen, rendering it non-basic and preventing unwanted side reactions. It also provides steric bulk that can influence the stereochemical outcome of subsequent reactions. This group is readily removed under standard hydrogenolysis conditions.[9]

    • The O-benzyl (Bn) ether protects the hydroxymethyl group at the C6 position. It is stable to a wide range of reaction conditions but can be cleaved, often simultaneously with the N-benzyl group, via hydrogenolysis.

  • Primary Alcohol Handle: The primary alcohol at the C2 position is the key reactive site for synthetic elaboration. It can be easily converted into a variety of other functional groups (e.g., halides, amines, azides) or used as a nucleophile. A common strategy is to activate it by converting it into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.[9]

This combination of features makes the building block particularly suitable for synthesizing complex molecules like Neurokinin-1 (NK1) receptor antagonists, where a chiral morpholine core is essential for high-affinity binding.[9]

G cluster_0 ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol cluster_1 Key Features & Potential cluster_2 Synthetic Transformations SB Core Building Block (2R, 6S) Stereochemistry F1 N-Benzyl Group (Protection, Steric Influence) SB->F1 F2 Primary Alcohol (-CH₂OH) (Reactive Handle for Elaboration) SB->F2 F3 O-Benzyl Group (Stable Protecting Group) SB->F3 F4 Rigid Morpholine Scaffold (Conformational Constraint) SB->F4 T3 Deprotection (Hydrogenolysis) F1->T3 T1 Activation (Mesylation/Tosylation) F2->T1 F3->T3 T2 Nucleophilic Substitution (SN2) T1->T2

Caption: Logical relationships of the chiral building block's features.

Application Protocol 1: Activation of the Primary Alcohol via Mesylation

This protocol details the conversion of the primary alcohol to a methanesulfonate (mesylate). This transformation is a crucial first step in many synthetic routes, as it converts the hydroxyl group into an excellent leaving group for subsequent Sɴ2 reactions.

Objective: To synthesize ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methyl methanesulfonate.

Materials:

  • ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Instrumentation:

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol in anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Rationale: This step is critical to control the exothermicity of the reaction upon addition of the highly reactive methanesulfonyl chloride, preventing side reactions.

  • Base Addition: Add triethylamine (TEA) to the cooled solution. Stir for 5 minutes.

    • Rationale: TEA acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride dropwise to the stirring solution, ensuring the temperature remains at or near 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and then brine.

    • Rationale: The aqueous washes remove the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the mesylation of the chiral alcohol.

Conceptual Synthetic Route to the Building Block

While various methods exist for synthesizing chiral morpholines, organocatalysis offers a powerful and efficient approach for establishing the key stereocenters.[10][11] The following represents a conceptual, high-level strategy for the enantioselective synthesis of C2-functionalized morpholines, adapted from established methodologies.[10]

This approach relies on creating a chiral α-chloro alcohol, which serves as a key electrophile for the subsequent cyclization step.

Key Stages:

  • Organocatalytic α-Chlorination: An aldehyde precursor is subjected to α-chlorination using a source of electrophilic chlorine (e.g., NCS) and a chiral amine catalyst (e.g., a proline derivative). This step sets the crucial stereocenter at the future C2 position of the morpholine ring.

  • In Situ Reduction: The resulting α-chloro aldehyde, which can be prone to epimerization, is immediately reduced (e.g., with NaBH₄) to the corresponding configurationally stable 2-chloro alcohol.[10]

  • Cyclization: The chiral 2-chloro alcohol is reacted with an appropriate amine, such as 2-(benzylamino)-3-(benzyloxy)propan-1-ol. A base-induced intramolecular Sɴ2 reaction, where the nitrogen displaces the chloride, forms the morpholine ring to yield the final product.

G cluster_synthesis Conceptual Enantioselective Synthesis node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 Step1 Stage 1: Asymmetric Chlorination Pro-chiral Aldehyde + NCS + Chiral Amine Catalyst Step2 Stage 2: Reduction α-Chloro Aldehyde + NaBH₄ Step1:f1->Step2:f0 Sets C2 Stereocenter Step3 Stage 3: Cyclization Chiral Chloro Alcohol + Amino Alcohol + Base Step2:f1->Step3:f0 Forms Stable Intermediate Product Final Product ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol Step3:f1->Product:f0 Ring Formation (SN2)

Caption: High-level organocatalytic strategy for morpholine synthesis.

References

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Wang, J., et al. (2018). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. [Link]

  • Stojiljkovic, U., et al. (2023). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Thieme E-Books & E-Journals. [Link]

  • Jiang, G., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sperry, J. B., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • ChemUniverse. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. ChemUniverse. [Link])

  • Ivy Fine Chemicals. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Ivy Fine Chemicals. [Link]

  • MySkinRecipes. (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. MySkinRecipes. [Link]

  • Fisyuk, A. S., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

The Versatile Chiral Scaffolding of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-present, driven by the stringent requirements of the pharmaceutical and agrochemical industries. Chiral morpholine derivatives have emerged as privileged scaffolds in medicinal chemistry and as versatile tools in asymmetric synthesis.[1] This document provides a detailed guide to the potential applications of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol , a C2-symmetric chiral building block, in asymmetric synthesis. While direct literature applications of this specific compound are not extensively documented, its structural features strongly suggest its utility as a chiral auxiliary and a precursor to chiral ligands. This guide will, therefore, draw upon established methodologies for structurally related chiral morpholines to provide insightful application notes and detailed, adaptable protocols.

Introduction to a Promising Chiral Auxiliary

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, with CAS number 1093085-89-2, possesses a unique combination of structural elements that make it an attractive candidate for asymmetric synthesis. The C2-symmetric 2,6-disubstituted morpholine core provides a well-defined stereochemical environment. The presence of a primary alcohol offers a convenient handle for the attachment of acyl groups, enabling its function as a chiral auxiliary. Furthermore, the benzyl and benzyloxymethyl substituents provide steric bulk, which is crucial for inducing high levels of diastereoselectivity in chemical transformations.

The morpholine ring is a common motif in many biologically active compounds, valued for its favorable pharmacokinetic properties.[1] The use of chiral morpholine derivatives in the synthesis of such compounds is a highly sought-after strategy.

Inferred Applications in Asymmetric Synthesis

Based on its structure and the established reactivity of similar chiral morpholine derivatives, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a prime candidate for application in several key areas of asymmetric synthesis:

  • As a Chiral Auxiliary in Aldol Reactions: The primary alcohol can be acylated with a carboxylic acid derivative. The resulting N-acylmorpholine can then be used to generate a chiral enolate, which can react with aldehydes or ketones in a highly diastereoselective manner to produce enantioenriched β-hydroxy carbonyl compounds.

  • As a Chiral Auxiliary in Michael Additions: Similar to aldol reactions, the chiral N-acylmorpholine derivative can participate in conjugate additions to α,β-unsaturated systems, leading to the formation of chiral 1,5-dicarbonyl compounds with high stereocontrol.

  • As a Precursor to Chiral Ligands: The primary alcohol can be readily modified to introduce phosphine or other coordinating groups. The resulting bidentate or tridentate ligands can be used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions.

The following sections will provide detailed protocols for the inferred applications of this versatile chiral building block.

Visualization of the Synthetic Workflow

The general workflow for utilizing ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol as a chiral auxiliary is depicted below.

G A ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol B Acylation A->B RCOCl or (RCO)2O C Chiral N-Acylmorpholine Derivative B->C D Enolate Formation C->D Base (e.g., LDA) E Asymmetric Reaction (e.g., Aldol, Michael) D->E Electrophile F Diastereomerically Enriched Adduct E->F G Cleavage of Auxiliary F->G Hydrolysis or other cleavage method H Enantiomerically Pure Product G->H I Recovered Auxiliary G->I

Caption: General workflow for the application of the chiral auxiliary.

Application Note 1: Asymmetric Aldol Reactions

Principle: The chiral auxiliary is first acylated with a propionyl group. The resulting N-propionyl derivative is then deprotonated to form a chiral enolate, which reacts with an aldehyde to yield a β-hydroxy amide with high diastereoselectivity. The chiral auxiliary is subsequently cleaved to afford the enantiomerically enriched aldol product.

Detailed Protocol: Diastereoselective Aldol Addition

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionylmorpholine derivative.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the N-propionylmorpholine derivative (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified aldol adduct (1.0 equiv) in a mixture of THF and water (4:1, 0.1 M) at 0 °C, add lithium hydroxide (4.0 equiv).

  • Stir the mixture at 0 °C for 4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary, which can be extracted after basification.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched β-hydroxy acid.

Data Presentation: Expected Outcomes

Based on analogous systems, high diastereoselectivities are expected.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>95:585-95
2Isobutyraldehyde>95:580-90
3Acetaldehyde>90:1075-85

Application Note 2: Asymmetric Michael Additions

Principle: The chiral N-acylmorpholine derivative, prepared as in the aldol protocol, can also serve as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. The stereochemical outcome is dictated by the chiral auxiliary, leading to the formation of an enantioenriched 1,5-dicarbonyl compound.

Detailed Protocol: Diastereoselective Michael Addition

Step 1: Enolate Formation

  • Follow the procedure for enolate formation as described in Step 2 of the Asymmetric Aldol Reaction protocol.

Step 2: Conjugate Addition

  • To the pre-formed lithium enolate at -78 °C, add the α,β-unsaturated ester or ketone (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Perform an aqueous workup as described previously.

  • Purify the Michael adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Follow the cleavage procedure as described in Step 3 of the Asymmetric Aldol Reaction protocol to obtain the corresponding enantioenriched 1,5-dicarbonyl compound.

Visualization of the Catalytic Cycle

For its potential use as a chiral ligand in catalysis, the following diagram illustrates a generic catalytic cycle.

G cluster_0 Catalytic Cycle A [M]-Ligand (Active Catalyst) B Substrate Coordination A->B Substrate C Stereoselective Transformation B->C Reagent D Product Release C->D D->A Product

Caption: A generic catalytic cycle for a metal-ligand complex.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol represents a promising, yet underexplored, chiral building block for asymmetric synthesis. Its C2-symmetric morpholine framework and functional handles suggest significant potential as a chiral auxiliary in stereoselective aldol and Michael reactions, as well as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The protocols provided herein, based on well-established precedents for similar chiral morpholine derivatives, offer a solid foundation for researchers to explore the full synthetic utility of this compound. Further investigation into its applications is warranted and is expected to contribute valuable new methodologies to the field of asymmetric synthesis.

References

Sources

Application Notes and Protocols for the Large-Scale Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The compound ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a valuable building block in drug discovery, offering a defined stereochemical framework for the development of novel therapeutics. Its synthesis on a large scale requires a robust, stereocontrolled, and efficient process. This document provides a detailed guide for the multi-gram synthesis of this target molecule, elucidating the synthetic strategy, providing step-by-step protocols, and discussing the critical parameters for success.

The synthesis of chiral 2,6-disubstituted morpholines is often achieved through the coupling of a chiral amino alcohol and a chiral epoxide, a strategy that allows for precise control of the stereochemistry at the C2 and C6 positions. This approach is advantageous as it utilizes readily available chiral starting materials and involves well-established chemical transformations.

Synthetic Strategy

The large-scale synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is designed as a three-stage process, commencing with the stereospecific ring-opening of a chiral epoxide by a chiral amino alcohol. This is followed by an intramolecular cyclization to form the morpholine ring, and the synthesis culminates in the N-benzylation of the morpholine nitrogen.

Synthetic_Workflow A Step 1: Epoxide Ring Opening B Step 2: Intramolecular Cyclization A->B Intermediate Diol C Step 3: N-Benzylation B->C Morpholine Intermediate D Final Product C->D

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
(R)-2-Amino-3-(benzyloxy)propan-1-ol97%Sigma-Aldrich
(S)-Benzyl glycidyl ether98%Combi-Blocks
Methanol (MeOH)AnhydrousAcros Organics
TolueneAnhydrousFisher Scientific
Triethylamine (TEA)≥99.5%MilliporeSigma
Methanesulfonyl chloride (MsCl)≥99.7%Alfa Aesar
Sodium hydride (NaH)60% dispersion in mineral oilEMD Millipore
Tetrahydrofuran (THF)AnhydrousJ.T.Baker
Benzyl bromide98%Oakwood Chemical
Potassium carbonate (K₂CO₃)AnhydrousVWR
Dichloromethane (DCM)ACS GradeMacron Fine Chemicals
Ethyl acetate (EtOAc)HPLC GradeSpectrum Chemical
HexanesACS GradeAvantor
Silica gel230-400 meshSorbent Technologies
Rotary evaporatorBuchi
Magnetic stirrer with heatingIKA
GlasswareAssortedKimble Chase
Step 1: Synthesis of (2R)-1-(((R)-1-(benzyloxy)-3-hydroxypropan-2-yl)amino)-3-(benzyloxy)propan-2-ol

This initial step involves the nucleophilic ring-opening of (S)-benzyl glycidyl ether with (R)-2-amino-3-(benzyloxy)propan-1-ol. The reaction is carried out in a protic solvent to facilitate proton transfer during the epoxide opening.

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-amino-3-(benzyloxy)propan-1-ol (50.0 g, 0.276 mol) and anhydrous methanol (500 mL).[1]

  • Stir the mixture at room temperature until the amino alcohol is completely dissolved.

  • To the resulting solution, add (S)-benzyl glycidyl ether (45.3 g, 0.276 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • The crude product, a diol intermediate, is of sufficient purity to be used in the next step without further purification.

Expected Yield: Quantitative.

Characterization of the Intermediate: The structure of the intermediate diol can be confirmed by ¹H NMR and Mass Spectrometry.

Step1_Reaction AminoAlcohol (R)-2-Amino-3-(benzyloxy)propan-1-ol Intermediate Intermediate Diol AminoAlcohol->Intermediate Epoxide (S)-Benzyl glycidyl ether Epoxide->Intermediate

Caption: Reaction scheme for Step 1.

Step 2: Synthesis of ((2R,6S)-6-(benzyloxymethyl)morpholin-2-yl)methanol

The formation of the morpholine ring is achieved via a two-step intramolecular cyclization. First, the primary alcohol of the diol intermediate is selectively activated as a mesylate. Then, under basic conditions, the secondary alcohol displaces the mesylate to form the cyclic ether.

Protocol:

  • Dissolve the crude diol from Step 1 (assuming 0.276 mol) in anhydrous dichloromethane (800 mL) in a 2 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (83.8 g, 0.828 mol) dropwise to the stirred solution.

  • Slowly add a solution of methanesulfonyl chloride (34.7 g, 0.304 mol) in anhydrous dichloromethane (100 mL) via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (300 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • To a 2 L three-necked flask, add a suspension of sodium hydride (16.6 g of 60% dispersion in mineral oil, 0.414 mol) in anhydrous tetrahydrofuran (800 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of the crude mesylate in anhydrous tetrahydrofuran (200 mL) dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench with the dropwise addition of water (50 mL).

  • Remove the THF under reduced pressure.

  • Add water (300 mL) and extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude morpholine derivative.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 50% to 80% Ethyl Acetate in Hexanes).

Expected Yield: 60-70% over two steps.

Step 3: Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

The final step is the N-alkylation of the secondary amine of the morpholine ring with benzyl bromide.

Protocol:

  • To a 1 L round-bottom flask, add the purified morpholine derivative from Step 2 (e.g., 50.0 g, 0.153 mol), anhydrous potassium carbonate (42.3 g, 0.306 mol), and acetonitrile (500 mL).

  • Stir the suspension at room temperature and add benzyl bromide (28.8 g, 0.168 mol) dropwise.

  • Heat the reaction mixture to 60 °C and maintain for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel (Eluent: 20% to 40% Ethyl Acetate in Hexanes) to afford the final product as a colorless oil.

Expected Yield: 80-90%.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity (by HPLC)
Intermediate DiolC₂₀H₂₇NO₄345.43Quantitative>90%
Morpholine IntermediateC₁₉H₂₃NO₃313.3960-70%>95%
Final ProductC₂₇H₃₁NO₃417.5480-90%>98%

Safety Precautions

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Conier Chem&Pharma Limited. Buy (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL from Conier Chem&Pharma Limited. [Link]

  • Nabi, M. N.; Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 2007, 55(2), 135-138.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. J. Med. Chem.2024.
  • Pastó, M.; Rodríguez, B.; Riera, A.; Pericàs, M. A. Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 2003, 14(20), 3059-3063.
  • Ortiz, K. G.; Brusoe, A. T.; An, J.; Chong, E.; Wu, L.
  • Dömling, A. De Novo Assembly of Highly Substituted Morpholines and Piperazines. Angew. Chem. Int. Ed.2017, 56(4), 1033-1037.
  • Google Patents. Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Org. Biomol. Chem., 2007, 5, 3141-3143.
  • Google Patents.
  • Wolfe, J. P. A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett.2006, 8(23), 5275-5278.
  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Cryst.2025, E81, 000.
  • Soós, T. et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. J. Org. Chem.2023, 88(10), 6569–6577.
  • Boddeti, G. et al. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. J. Chem. Pharm. Res.2017, 9(4), 1-10.
  • Fokin, V. V. et al. Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules2018, 23(10), 2463.
  • Jain, A.; Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences2024, 556, 01051.
  • Kaczanowska, K.; Dziuk, B.; Rachoń, J.
  • Brisco, T. A. et al.
  • Reddy, P. V. N. et al. Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. Tetrahedron: Asymmetry2006, 17(16), 2418-2424.
  • Al-Amiery, A. A. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal2016, 13(2s).
  • Talybov, G. M. ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry2025, 53(1), 39-42.
  • Edjlali, L. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iran. J. Chem. Chem. Eng.2017, 36(5), 1-18.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of complex heterocyclic molecules.

Introduction The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs. The compound ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS: 1093085-89-2) is a highly substituted, chiral morpholine derivative that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its intricate structure, featuring two stereocenters, multiple functional groups, and significant conformational flexibility, demands a rigorous and multi-faceted analytical strategy to confirm its identity, purity, and stereochemical integrity.

This guide, designed for researchers and drug development professionals, provides a detailed framework of orthogonal analytical methods for the definitive characterization of this molecule. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The protocols herein are grounded in established principles of structural elucidation and chromatographic science, providing a field-proven approach to quality assessment.

Structural and Physicochemical Profile

A foundational understanding of the target molecule's properties is the first step in designing an effective analytical strategy.

PropertyValue
IUPAC Name ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
CAS Number 1093085-89-2
Molecular Formula C₂₀H₂₅NO₃
Molecular Weight 327.42 g/mol
Stereochemistry (2R, 6S) configuration (trans)
Structure Chemical Structure

Integrated Analytical Workflow

A sequential and logical application of analytical techniques is crucial for efficient and comprehensive characterization. The workflow begins with primary structure confirmation, proceeds to purity assessment, and culminates in definitive stereochemical assignment.

Analytical_Workflow cluster_start Synthesis Output cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_final Definitive Confirmation Crude_Product Crude Product MS High-Resolution MS (HRMS) Crude_Product->MS Confirm MW & Formula FTIR FTIR Spectroscopy Crude_Product->FTIR Confirm Functional Groups NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) RP_HPLC Reversed-Phase HPLC (Chemical Purity) NMR->RP_HPLC Structure OK MS->RP_HPLC Chiral_HPLC Chiral HPLC (Stereoisomeric Purity) RP_HPLC->Chiral_HPLC Chemically Pure X_Ray Single-Crystal X-ray Diffraction (Optional Gold Standard) Chiral_HPLC->X_Ray Absolute Config. Required Final_COA Certificate of Analysis (COA) Chiral_HPLC->Final_COA Stereochemically Pure X_Ray->Final_COA

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the covalent framework and relative stereochemistry of organic molecules. For a substituted morpholine, ¹H NMR coupling constants and 2D NOESY experiments are essential to confirm the chair conformation and the trans relationship between the C2 and C6 substituents. The presence of two magnetically distinct methylene protons adjacent to the chiral centers provides a rich source of structural information.

Protocol 3.1: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for solubility.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer). Ensure adequate resolution to observe multiplet fine structure.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is recommended to differentiate CH, CH₂, and CH₃ signals.

    • 2D COSY: To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • 2D HSQC: To correlate protons directly to their attached carbons.

    • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

    • 2D NOESY: To determine through-space proximity of protons, which is key for confirming the relative stereochemistry (e.g., axial vs. equatorial positions).

Data Interpretation and Expected Signals

The morpholine ring typically adopts a chair conformation. For the (2R, 6S) trans isomer, one substituent at C2 and one at C6 will be equatorial, while the other two protons will be axial. This leads to complex but predictable splitting patterns.

Proton AssignmentApprox. δ (ppm, CDCl₃)MultiplicityKey Correlations (COSY, HMBC, NOESY)
Ar-H (Benzyl x2)7.20 - 7.40mHMBC to benzylic CH₂
-O-CH₂ -Ph~4.55sHMBC to aromatic C, NOESY to H-6
-N-CH₂ -Ph~3.60sHMBC to aromatic C, NOESY to H-2, H-3, H-5
H -2, H -63.80 - 4.10mCOSY to adjacent CH₂OH and CH₂O-Bn
Morpholine Ring H 2.00 - 3.00mComplex multiplets, COSY within ring protons
-CH₂ OH3.40 - 3.70mCOSY to H-2
-OH Variablebr sDisappears on D₂O exchange

Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule, a critical piece of identity confirmation. Electrospray ionization (ESI) is the method of choice due to the basic nitrogen in the morpholine ring, which is readily protonated to form [M+H]⁺. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural corroboration.

Protocol 4.1: HRMS Analysis via ESI-TOF or ESI-Orbitrap
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source.

  • Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the full scan spectrum on a high-resolution analyzer (e.g., TOF or Orbitrap) calibrated to ensure high mass accuracy (< 5 ppm).

  • MS/MS (Optional): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation
  • Expected Exact Mass: For C₂₀H₂₅NO₃, the calculated monoisotopic mass is 327.1834. The [M+H]⁺ ion should be observed at m/z 327.1913.

  • Key Fragmentation Pathways: Common fragmentation patterns for such structures include the neutral loss of toluene (92 Da) or benzyl alcohol (108 Da), and cleavage of the benzyl groups to produce characteristic ions at m/z 91 (tropylium ion).

Chromatographic Purity Assessment

Expertise & Experience: Chromatography is essential for determining both chemical and stereoisomeric purity. These are distinct goals that require different methodologies. A common mistake is to assume a single peak on a standard reversed-phase column implies full purity; for a chiral molecule, this is insufficient as enantiomers are not resolved.

Protocol 5.1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method assesses purity with respect to non-isomeric impurities (e.g., starting materials, by-products).

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 10% to 95% B over 10 minTo elute impurities with a wide range of polarities.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Detection UV at 254 nmBenzyl groups provide strong chromophores.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Protocol 5.2: Stereoisomeric Purity by Chiral HPLC

This is the critical step to confirm the sample is the desired (2R, 6S) isomer and to quantify the other three possible stereoisomers.

Expertise & Experience: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a broad range of chiral compounds. For amines, normal phase (NP) mode is often the most successful, and the addition of a small amount of a basic additive is crucial to prevent peak tailing and achieve good resolution.

Chiral_Separation CSP Chiral Stationary Phase (CSP) (e.g., Chiralpak® IA) Separation Differential Interaction CSP->Separation Peak1 Peak 1 (2R,6S) Separation->Peak1 Peak2 Peak 2 (2S,6R) Separation->Peak2 Peak3 Peak 3 (Diastereomer) Separation->Peak3 Peak4 Peak 4 (Diastereomer) Separation->Peak4 Chromatogram Resulting Chromatogram Peak1->Chromatogram Peak2->Chromatogram Peak3->Chromatogram Peak4->Chromatogram

Caption: Principle of separating stereoisomers using a Chiral Stationary Phase.

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Column Chiralpak® IA or Chiralcel® OD-HThese polysaccharide-based CSPs have broad applicability. Screening multiple CSPs is best practice.
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20) + 0.1% Diethylamine (DEA)NP mode is often superior for chiral amine separation. DEA is a basic modifier that drastically improves peak shape.
Optimization Vary the % IPA (e.g., from 10% to 30%). Try ethanol as an alternative alcohol modifier.Adjusting solvent strength and the nature of the polar modifier directly impacts retention and selectivity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmAs per RP-HPLC.
Column Temp. 25 °CTemperature can affect selectivity; running at sub-ambient or elevated temperatures can sometimes improve resolution.

Confirmatory Spectroscopic and Structural Methods

Protocol 6.1: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups, serving as a fingerprint for the molecule.

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~3030-3060 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretch.

    • ~1100-1120 cm⁻¹: C-O-C stretch (characteristic of the morpholine ether).

    • ~1450, 1495, 1600 cm⁻¹: Aromatic C=C bending.

Protocol 6.2: Single-Crystal X-ray Diffraction

Rationale: While not a routine QC method, X-ray crystallography is the unambiguous gold standard for determining both relative and absolute stereochemistry. If a reference standard is unavailable or if the synthesis is novel, obtaining a crystal structure provides definitive proof of the (2R, 6S) configuration.

  • Crystal Growth: Requires growing a single, high-quality crystal of the compound, often through slow evaporation from a suitable solvent system.

  • Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data are collected.

  • Structure Solution: The data are processed to solve the 3D atomic structure of the molecule in the crystal lattice, confirming connectivity and absolute configuration.

References

  • Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Gül, M., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
  • Poupin, P., et al. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Application Notes and Protocols: The Strategic Deployment of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its advantageous physicochemical, biological, and metabolic properties, coupled with facile synthetic accessibility, make it a highly sought-after scaffold in drug design.[1][3] The morpholine ring can enhance molecular potency, improve pharmacokinetic profiles, and provide desirable drug-like properties.[1][4] Appropriately substituted morpholines exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5]

The specific stereochemistry of chiral morpholines, such as ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, offers a three-dimensional framework that is crucial for selective interactions with biological targets. This defined spatial arrangement of substituents is key to optimizing binding affinity and minimizing off-target effects. This document provides a detailed guide for leveraging this specific chiral morpholine as a core building block in drug discovery campaigns, with a particular focus on its potential in the development of novel therapeutics for neurological disorders. While this molecule is a versatile starting material, we will explore its application in the synthesis and evaluation of selective dopamine receptor modulators, a class of drugs with significant therapeutic potential.

Hypothetical Therapeutic Target: Dopamine D4 Receptor Antagonists

Structurally related chiral alkoxymethyl morpholine analogs have been successfully developed as potent and selective dopamine D4 receptor (D4R) antagonists.[6] Furthermore, similar benzyl-morpholine derivatives are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders involving dopamine receptors.[7] Based on this precedent, we propose a drug discovery workflow utilizing ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol as a scaffold for the generation of a library of potential D4R antagonists.

Experimental Workflow for Library Synthesis and Screening

The following diagram outlines a typical workflow for the derivatization of the core scaffold and subsequent screening to identify lead compounds.

G cluster_0 Library Synthesis cluster_1 Screening Cascade A ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (Core Scaffold) B Activation of Primary Alcohol (e.g., Mesylation, Tosylation) A->B C Nucleophilic Substitution (SN2) with diverse nucleophiles (e.g., phenols, amines) B->C D Optional: Deprotection/Modification of Benzyl Groups C->D E Purification and Characterization of Derivative Library D->E F Primary Screen: D4R Binding Assay (Radioligand Displacement) E->F Compound Library G Secondary Screen: Functional Assay (e.g., cAMP accumulation) F->G H Selectivity Profiling: Binding assays against other Dopamine Receptors (D1, D2, D3, D5) G->H I In vitro ADME/Tox Profiling H->I J Lead Optimization I->J Lead Candidates

Caption: High-level workflow from scaffold to lead candidates.

Protocols

PART 1: Synthesis of a Focused Library of Ether Derivatives

This protocol details the conversion of the primary alcohol of the title compound to a library of ether derivatives. The activation of the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution with a variety of phenols allows for the rapid generation of a chemically diverse set of molecules for screening.

Materials:

  • ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Substituted phenols (diverse library)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol:

  • Activation of the Primary Alcohol (Mesylation):

    • Dissolve ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO3.

    • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used without further purification.

  • Nucleophilic Substitution with Phenols:

    • In a parallel synthesizer or individual reaction vials, add a substituted phenol (1.2 eq) and K2CO3 (2.0 eq) to anhydrous DMF.

    • Add a solution of the crude mesylate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Heat the reactions to 60-80 °C and stir overnight.

    • Monitor the reactions by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixtures with EtOAc and wash with water (3x) and brine.

    • Dry the organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify each crude product by flash column chromatography on silica gel.

    • Characterize the final pure compounds by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

PART 2: In Vitro Screening Protocols

The following are generalized protocols for the initial screening of the synthesized library to identify compounds with promising activity at the D4 receptor.

Protocol 2.1: Primary Screen - D4R Radioligand Binding Assay

This assay determines the ability of the synthesized compounds to displace a known radiolabeled ligand from the D4 receptor, providing an initial measure of binding affinity (Ki).

Materials:

  • Cell membranes prepared from a stable cell line expressing the human D4 receptor.

  • [³H]-spiperone (or another suitable radioligand).

  • Synthesized compound library (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., haloperidol).

  • 96-well plates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Plate Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compounds at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control for non-specific binding (e.g., 10 µM haloperidol).

    • Add the radioligand ([³H]-spiperone) at a concentration close to its Kd.

    • Initiate the binding reaction by adding the cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2.2: Secondary Screen - D4R Functional Assay (cAMP Accumulation)

This assay determines whether a compound that binds to the D4 receptor acts as an antagonist by measuring its ability to block agonist-induced changes in intracellular signaling (in this case, the inhibition of cAMP production).

Materials:

  • A stable cell line co-expressing the human D4 receptor and a reporter system (e.g., GloSensor™ cAMP Assay).

  • A known D4R agonist (e.g., quinpirole).

  • Forskolin (to stimulate cAMP production).

  • Test compounds identified as hits in the primary screen.

  • Assay buffer and cell culture medium.

Protocol:

  • Cell Plating:

    • Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of the test compounds (potential antagonists) for a defined period.

  • Agonist Challenge:

    • Add a fixed concentration (e.g., EC80) of the D4R agonist (quinpirole) in the presence of forskolin.

    • Incubate for a specified time to allow for changes in cAMP levels.

  • Signal Detection:

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., luminescence for the GloSensor™ assay).

  • Data Analysis:

    • Plot the response (e.g., luminescence) against the antagonist concentration.

    • Determine the IC50 value for each compound, representing the concentration that inhibits 50% of the agonist-induced response.

Data Summary and Interpretation

The data from the screening cascade should be compiled to facilitate the selection of lead candidates for further optimization.

Compound IDD4R Ki (nM)D4R Functional IC50 (nM)D2R Ki (nM)
Scaffold>10,000>10,000>10,000
Derivative 115.225.8>1,000
Derivative 250.678.1>5,000
Derivative 3250.1310.5>10,000
............

Interpretation:

  • A potent compound will have low Ki and IC50 values for the D4 receptor.

  • A selective compound will have significantly higher Ki values for other dopamine receptors (e.g., D2R) compared to D4R.

  • The correlation between binding affinity (Ki) and functional activity (IC50) provides confidence that the observed functional effect is mediated through the target receptor.

Structure-Activity Relationship (SAR) and Lead Optimization

The derivatization and screening of the initial library built from the ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol scaffold will provide crucial insights into the structure-activity relationship.

SAR Scaffold ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol Derivatives Library of Derivatives (Varying R-groups on ether linkage) Scaffold->Derivatives Screening Screening Cascade (Binding & Functional Assays) Derivatives->Screening SAR_Data Structure-Activity Relationship Data Screening->SAR_Data Optimization Lead Optimization (Iterative Design-Synthesize-Test Cycles) SAR_Data->Optimization

Caption: Iterative cycle of lead optimization guided by SAR.

By analyzing which substitutions on the ether linkage lead to improved potency and selectivity, medicinal chemists can design and synthesize new generations of compounds with enhanced properties. The fixed stereochemistry of the core scaffold ensures that the spatial orientation of the key pharmacophoric elements is maintained, allowing for a more focused exploration of the chemical space.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol represents a valuable and versatile starting point for drug discovery campaigns. Its chiral morpholine core is a privileged scaffold that can be readily functionalized to generate libraries of diverse compounds. The protocols and workflow outlined in this document provide a robust framework for its application in the discovery of novel therapeutics, particularly in the challenging area of neurological disorders. The combination of rational design, efficient synthesis, and a systematic screening cascade can unlock the full potential of this promising chemical entity.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]

  • (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. MySkinRecipes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Chiral morpholines are a critical scaffold in medicinal chemistry, and achieving high yields of stereochemically pure products is paramount for successful drug discovery and development programs.[1][2] This guide provides in-depth, experience-based answers to common issues encountered during the synthesis, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Materials and Reagent Quality

Question 1: I am seeing inconsistent results and low yields starting from the initial cyclization to form the morpholine ring. What could be the issue?

Answer: The quality and stereochemical purity of your starting materials are critical. For the synthesis of chiral morpholines, it is common to start from optically pure N-allyl-β-amino alcohols.

  • Purity of Starting Amino Alcohol: Ensure the enantiomeric excess (ee) of your starting amino alcohol is >99%. Impurities can interfere with the cyclization reaction, leading to the formation of diastereomers that are difficult to separate later.

  • Reagent Quality for Cyclization: If you are performing a halocyclization, the quality of the halogen source (e.g., bromine) is important. Use a freshly opened bottle or a recently purified reagent. Moisture can lead to the formation of hydrohalic acids, which can cause side reactions.

  • Solvent Purity: Always use anhydrous solvents, especially for reactions involving moisture-sensitive reagents like organometallics or hydrides. The presence of water can quench reagents and lead to undesired byproducts.

Section 2: N-Benzylation Step

Question 2: My N-benzylation reaction is sluggish, and I'm observing the formation of multiple products. How can I optimize this step?

Answer: The N-benzylation of the morpholine nitrogen is a crucial step. Incomplete reactions or side reactions can significantly lower the overall yield. Several factors can influence the outcome of this alkylation.

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is critical for efficient N-benzylation.[3] A common issue is the use of a base that is not strong enough to fully deprotonate the morpholine nitrogen or is sterically hindered. The polarity of the solvent can also impact reaction rates.[4]

  • Reaction Temperature: Temperature plays a significant role in the reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote the formation of side products through over-alkylation or decomposition.[4] A systematic temperature optimization study is recommended.

  • Alternative Benzylating Agents: While benzyl bromide is commonly used, it can be lachrymatory and reactive.[3] Consider using benzyl alcohol with a suitable catalyst as a greener and potentially more controlled alternative.[5]

Troubleshooting N-Benzylation Issues:

Problem Potential Cause Recommended Solution
Low Conversion Insufficiently strong base.Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide.
Low reaction temperature.Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation.[4]
Formation of Quaternary Ammonium Salt (Over-alkylation) Excess benzylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the benzylating agent.
High reaction temperature.Lower the reaction temperature and extend the reaction time.
Presence of Unreacted Starting Material Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Poor quality of benzylating agent.Use freshly purified benzyl bromide or a high-quality commercial source.
Section 3: Reduction of the Ester/Amide to the Alcohol

Question 3: The reduction of the ester or amide precursor to the primary alcohol is giving me a mixture of the desired product and the corresponding aldehyde. How can I improve the selectivity of this reduction?

Answer: The partial reduction of an ester or amide to an aldehyde is a common side reaction.[6] To favor the formation of the primary alcohol, a strong reducing agent and optimized reaction conditions are necessary.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for the complete reduction of esters and amides to alcohols.[7][8] Diisobutylaluminum hydride (DIBAL-H) can also be used, but it is more prone to stopping at the aldehyde stage, especially at low temperatures.[6]

  • Reaction Temperature: The reduction should be performed at a low temperature (typically 0°C to room temperature) to control the reactivity of the hydride reagent and minimize side reactions.

  • Work-up Procedure: The quenching of the reaction is critical. A careful, dropwise addition of water and then a base (e.g., NaOH solution) is necessary to safely decompose the excess hydride and aluminum salts. An improper work-up can lead to the formation of emulsions and difficulty in product isolation.

Workflow for Ester/Amide Reduction:

G start Ester/Amide Precursor in Anhydrous THF reagent Add LiAlH4 portion-wise at 0°C start->reagent reaction Stir at RT until completion (TLC monitoring) reagent->reaction quench Quench sequentially with H2O, 15% NaOH, and H2O at 0°C reaction->quench extraction Filter, extract with EtOAc, dry over Na2SO4 quench->extraction product ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol extraction->product

Caption: Workflow for the reduction of the ester or amide precursor.

Section 4: Purification and Stereochemical Integrity

Question 4: I am struggling to purify the final product and obtain a high diastereomeric ratio (dr). What purification strategies are most effective?

Answer: The purification of chiral morpholine derivatives can be challenging due to their similar polarities and potential for diastereomer formation.[9]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A carefully selected solvent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Chiral Chromatography: If diastereomers are difficult to separate by standard chromatography, chiral HPLC or SFC may be necessary.[10][11][12] These techniques utilize a chiral stationary phase to resolve enantiomers and diastereomers.

  • Crystallization: If the final product is a solid, recrystallization can be a highly effective method for purification and enhancing the diastereomeric ratio. Experiment with different solvent systems to find conditions that favor the crystallization of the desired diastereomer.

Troubleshooting Purification and Stereoisomerism:

Problem Potential Cause Recommended Solution
Poor Separation on Silica Gel Inappropriate solvent system.Screen a range of solvent systems with varying polarities. Adding a small amount of a polar modifier like methanol or triethylamine can sometimes improve separation.
Co-elution of Diastereomers Similar polarity of stereoisomers.Employ chiral chromatography (HPLC or SFC) for baseline separation.[12]
Low Diastereomeric Ratio in Final Product Non-stereoselective reactions.Re-evaluate the stereoselectivity of each step in the synthesis. Ensure that chiral reagents and catalysts are of high enantiomeric purity.
Epimerization during purification.Avoid harsh acidic or basic conditions during work-up and purification. Use neutral or buffered systems where possible.

Experimental Protocols

General Protocol for N-Benzylation
  • To a solution of the morpholine precursor in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base (e.g., 1.2 equivalents of NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Ester Reduction with LiAlH₄
  • To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0°C, add a solution of the ester precursor in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify by flash column chromatography.

Logical Relationship of Troubleshooting Steps:

G Start Low Overall Yield SM Check Starting Material Purity Start->SM NB Optimize N-Benzylation Start->NB Red Improve Reduction Selectivity Start->Red Pur Refine Purification Strategy Start->Pur SM_Sol Use High Purity Reagents & Solvents SM->SM_Sol NB_Cond Screen Bases, Solvents, & Temperature NB->NB_Cond Red_RA Select Appropriate Reducing Agent (e.g., LiAlH4) Red->Red_RA Pur_Tech Employ Chiral Chromatography or Recrystallization Pur->Pur_Tech

Caption: Troubleshooting logic for improving synthesis yield.

References

  • A Comparative Guide to the Synthetic Routes of Chiral Morpholines. (n.d.). BenchChem.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). ACS Publications.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Royal Society of Chemistry.
  • Optimization of the benzylation reaction for the synthesis of 3. a. (n.d.). ResearchGate.
  • Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. (2014, May 4). Organic Chemistry Portal.
  • Optimization of the N-benzylation reaction a. (n.d.). ResearchGate.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate.
  • Esters to Alcohols. (n.d.). Chemistry Steps.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). BenchChem.
  • Multiobjective self-optimization of the N-benzylation of N-benzylation... (n.d.). ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • Mild and direct conversion of esters to morpholine amides using diisobutyl(morpholino)aluminum: application to efficient one-pot synthesis of ketones and aldehydes from esters. (2014, July 22). Semantic Scholar.
  • Reduction of esters to alcohols. (n.d.). Química Orgánica.org.
  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs.
  • ((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. (n.d.). ChemUniverse.
  • 4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol [CAS. (n.d.). Ivy Fine Chemicals. Retrieved January 19, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU-ZSh6_ChyZz4VeqkX6-JUlQKr6QcJnLvpQvLBBqfZyW9rFEtXJS8tPrC8jplDD9tBsE4cvTF7ML60JrVhmeqtEt3_7bM-Tf6fL8rZ6GugqhPhmIw2usnDMe2XctEC23NIdSwng==
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol. (n.d.). CymitQuimica.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications.
  • (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. (n.d.). MySkinRecipes.
  • Chiral Drug Separation. (n.d.).
  • Benzyl morpholine derivatives. (n.d.). Google Patents.
  • 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol. (n.d.). BLDpharm.
  • ((2R.6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. (n.d.).
  • Request A Quote. (n.d.). ChemUniverse.
  • (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. (2025, November 7). ResearchGate.
  • WO/2020/051957 METHOD FOR PREPARING METHYL BENZYL ALCOHOL BY MEANS OF CATALYTIC CONVERSION OF ETHANOL AND CATALYST USED. (2020, March 19). WIPO Patentscope.

Sources

Technical Support Center: Purification of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this chiral morpholine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of stereochemistry and purification science.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.

Issue 1: My purified product shows multiple spots on TLC, even after column chromatography.

Potential Cause: The primary challenge in the synthesis of molecules with multiple chiral centers is the formation of diastereomers.[1][2] For ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, you may have co-eluting diastereomeric impurities, such as the (2S,6S), (2R,6R), or (2S,6R) isomers. Standard silica gel chromatography may not be sufficient to separate these stereoisomers due to their similar polarities.[1]

Troubleshooting Steps:

  • Confirm Diastereomers: First, confirm if the multiple spots are indeed diastereomers. They should have the same mass-to-charge ratio (m/z) in mass spectrometry analysis.

  • Optimize Chromatography:

    • Normal-Phase HPLC: High-performance liquid chromatography (HPLC) offers superior resolution compared to flash chromatography.[3] Start with a systematic screening of solvent systems. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.

    • Reversed-Phase HPLC: Since diastereomers have different physical properties, reversed-phase chromatography can also be effective.[1][2] A C18 column with a water/acetonitrile or water/methanol gradient is a standard approach.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and diastereomeric separations and is often more successful than HPLC.[4] It is also a greener alternative due to the use of supercritical CO2.

Experimental Protocol: HPLC Method Development for Diastereomer Separation

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica Gel, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Hexane, B: IsopropanolA: Water, B: Acetonitrile
Gradient 2% B to 20% B over 30 min10% B to 90% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm (due to benzyl groups)UV at 254 nm
  • Consider Crystallization: Diastereomers have different solubilities, making fractional crystallization a viable purification method.[1][2]

    • Dissolve the impure material in a minimum amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

    • Collect the crystals by filtration. The desired (2R,6S) diastereomer may crystallize out, leaving other isomers in the mother liquor. Purity should be checked by an appropriate analytical method like chiral HPLC.

Issue 2: My final product is a persistent oil and won't crystallize.

Potential Cause: The presence of impurities, such as residual solvents or structurally similar byproducts, can inhibit crystallization.[5] The benzyl protecting groups can also contribute to the compound having a lower melting point or being amorphous.

Troubleshooting Steps:

  • Ensure High Purity: Before attempting crystallization, ensure the product is of high purity (>98%) by a sensitive analytical technique like HPLC or SFC. If not, re-purify using the optimized chromatographic methods described in Issue 1.

  • Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Solvent Screening for Crystallization:

    • Systematically screen a range of solvents and solvent mixtures. Start with common solvents like hexanes, ethyl acetate, ethanol, isopropanol, and acetonitrile.

    • Use techniques like slow evaporation, vapor diffusion, or cooling crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed a supersaturated solution of your oily product. This can induce crystallization.[5]

Issue 3: I suspect impurities from my starting materials are present in the final product.

Potential Cause: Impurities in the starting materials can carry through the synthesis. For instance, commercial benzyl chloride can contain benzaldehyde, benzyl alcohol, and various chlorinated toluene derivatives.[6] These can lead to corresponding impurities in your final product.

Troubleshooting Steps:

  • Impurity Profiling: Use techniques like HPLC-UV or LC-MS to identify and characterize impurities.[7][8] The benzyl groups on your target molecule make it UV active, which aids in detection.

  • Purification of Starting Materials: If significant impurities are traced back to the starting materials, consider purifying them before use. For example, benzyl chloride can be distilled.

  • Targeted Removal during Work-up:

    • Acidic/Basic Washes: Unreacted starting materials or acidic/basic byproducts can often be removed with aqueous washes of the organic layer during the reaction work-up.[5]

    • Chromatography: A well-optimized chromatography step should separate the target molecule from most starting material-derived impurities.

Workflow for Impurity Identification and Removal

start Impure Product analytical Analytical Characterization (LC-MS, NMR) start->analytical decision Impurity Identified? analytical->decision source_impurity Trace to Starting Material or Side Reaction decision->source_impurity Yes re_purify Re-purify Product (Optimized Chromatography/ Crystallization) decision->re_purify No (e.g., Isomer) purify_sm Purify Starting Material source_impurity->purify_sm modify_reaction Modify Reaction/ Work-up source_impurity->modify_reaction purify_sm->start modify_reaction->start pure_product Pure Product re_purify->pure_product

Caption: Logical workflow for identifying and addressing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method to separate the (2R,6S) diastereomer from other stereoisomers?

A1: There is no single "best" method, as it is highly dependent on the specific mixture. However, Supercritical Fluid Chromatography (SFC) is often more effective than HPLC for separating stereoisomers and is considered a more environmentally friendly technique.[4] For HPLC, both normal-phase and reversed-phase methods should be screened, as diastereomers can exhibit different retention behaviors under varying conditions.[1][3]

Q2: Can I use a chiral column to purify my (2R,6S) product?

A2: A chiral stationary phase (CSP) is designed to separate enantiomers (non-superimposable mirror images).[9][10] While a chiral column could potentially aid in separating diastereomers, it is generally more efficient and cost-effective to use standard achiral chromatography (silica or C18) for diastereomer separation, as their different physical properties allow for this.[1][2] A chiral column would be essential if you needed to separate a racemic mixture of your product, for example, a 50:50 mix of (2R,6S) and (2S,6R) enantiomers.

Q3: I am concerned about the stability of the benzyl and benzyloxymethyl protecting groups during purification. What conditions should I avoid?

A3: Benzyl ethers and N-benzyl groups are generally stable to a wide range of conditions. However, they are susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).[11] Therefore, avoid any purification steps that involve these reductive conditions unless deprotection is the intended next step. They are typically stable to the mild acidic and basic conditions of most chromatographic eluents and aqueous work-ups.

Q4: What analytical techniques are essential for confirming the purity and identity of the final product?

A4: A combination of techniques is necessary for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC or SFC: To determine the diastereomeric and enantiomeric purity.[10][12] This is crucial for confirming the stereochemical integrity of your (2R,6S) isomer.

  • Optical Rotation: To measure the specific rotation, which is a characteristic physical property of a chiral molecule.

Logical Relationship of Analytical Techniques

product Final Product structure Structural Confirmation (NMR, MS) product->structure purity Purity Assessment product->purity identity Final Identity Confirmed ((2R,6S) isomer) structure->identity diastereomeric Diastereomeric Purity (HPLC/SFC on achiral column) purity->diastereomeric enantiomeric Enantiomeric Purity (Chiral HPLC/SFC) purity->enantiomeric diastereomeric->identity enantiomeric->identity

Caption: Interrelation of analytical methods for product validation.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • BenchChem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500.
  • Santai Technologies Inc. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). NIH.
  • Diastereomers and Optical Resolution. (2019). Chemistry LibreTexts.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Ebinger, K., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • BenchChem. (n.d.). A Comparative Guide to the Characterization of Impurities in 4-Chloromorpholine Samples.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
  • Chiral analysis. (n.d.). Wikipedia.
  • Chiral Drug Separation. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. (n.d.).
  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate.
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). PubMed.
  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (n.d.). Benchchem.

Sources

Technical Support Center: Optimization of Reaction Conditions for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with actionable insights and solutions for the synthesis of morpholine derivatives. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your research.

The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] However, its synthesis and derivatization are not without challenges. This guide is structured to address the most common issues encountered in the lab, providing both diagnostic troubleshooting and general guidance.

Troubleshooting Guides

This section uses a question-and-answer format to tackle specific experimental failures.

Issue 1: Low Yield and Dark, Viscous Product in Morpholine Synthesis via Dehydration of Diethanolamine

Question: My reaction to synthesize the basic morpholine ring from diethanolamine resulted in a low yield and a dark, viscous, tar-like product. What is the likely cause, and how can I optimize this?

Answer: This is a classic and frequent problem in what appears to be a straightforward reaction. The culprit is almost always a combination of inadequate temperature control and improper acid concentration, leading to side reactions and charring.

Causality and Optimization Strategy:

  • Inadequate Temperature Control: This reaction requires a high temperature, typically in the range of 180-210°C, for efficient dehydration.[3]

    • The "Why": If the temperature is too low, the rate of the desired intramolecular cyclization is slow, resulting in an incomplete reaction. Conversely, if the temperature is too high, it promotes intermolecular side reactions and decomposition (charring) of the starting material and product. A temperature drop of just 10-15°C can severely reduce the yield.[3]

    • Solution: Use a high-temperature thermometer or a thermocouple paired with a reliable heating mantle and stirring system. Ensure uniform heating of the reaction mixture.

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[3][4]

    • The "Why": The acid protonates the hydroxyl groups of diethanolamine, turning them into good leaving groups (water). If the acid is too dilute or used in insufficient stoichiometric amounts, this activation is inefficient. The reaction is also highly exothermic upon acid addition, which can cause localized overheating if not controlled.[3]

    • Solution: Verify the concentration of your acid. Add the acid slowly to the cooled diethanolamine solution to manage the exotherm. Ensure the correct molar ratio is used as per established protocols.

  • Insufficient Reaction Time: The dehydration process is inherently slow.

    • The "Why": Even at optimal temperatures, the reaction requires sufficient time to go to completion. Cutting the time short is a common cause of low conversion.

    • Solution: Ensure the reaction is heated for a prolonged period, often at least 15 hours, while maintaining the optimal temperature range.[3]

Issue 2: Complex Product Mixtures and Low Yields in Palladium-Catalyzed N-Arylation

Question: I am attempting a Buchwald-Hartwig N-arylation of morpholine with an aryl bromide, but I'm getting a complex mixture of products and a low yield of my desired N-aryl morpholine. What's going wrong?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to the electronic and steric properties of the substrates and the specific catalyst-ligand system employed. The formation of complex mixtures often points to competing side reactions or catalyst inefficiency.

Causality and Optimization Strategy:

  • Substrate Electronic Effects: The electronic nature of the aryl halide is critical.

    • The "Why": Electron-poor aryl halides (e.g., those with nitro or cyano groups) can be problematic. While they undergo oxidative addition to the Pd(0) center readily, the resulting intermediate can be more susceptible to side reactions. Furthermore, the desired N-aryl morpholine product, being electron-deficient, may undergo further undesired reactions.[3] Conversely, very electron-rich aryl halides can be slow to react.

    • Solution: For electron-poor aryl halides, screen different palladium catalysts and ligands. Sometimes, switching from a palladium to a copper-based catalyst system can be beneficial.

  • Steric Hindrance: Ortho-substituted aryl halides are notoriously difficult substrates.

    • The "Why": The steric bulk near the reaction center hinders the approach of the bulky catalyst and the morpholine nucleophile, dramatically slowing down the reductive elimination step that forms the final C-N bond. This often results in poor yields.[3]

    • Solution: Employ ligands specifically designed for sterically hindered substrates, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos). Increasing the reaction temperature and time may also be necessary.

  • Competing Side Reactions: Heck arylation is a common competing pathway.[3]

    • The "Why": If the aryl halide has available β-hydrogens on an alkyl substituent, or if other alkenes are present, the palladium intermediate can undergo β-hydride elimination, leading to Heck-type products instead of the desired amination.

    • Solution: This is a fundamental challenge of competing pathways. The choice of ligand is paramount in directing the catalytic cycle towards reductive elimination (amination) over β-hydride elimination (Heck). Screening different ligands is the primary approach to solving this.

G start Low Yield in N-Arylation substrate Analyze Substrate: Is it ortho-substituted or strongly electron-withdrawing? start->substrate catalyst Review Catalyst System: Is the ligand appropriate? Is the Pd source active? start->catalyst conditions Check Reaction Conditions: Temperature, solvent, base start->conditions steric_sol Solution for Sterics: Use bulky biarylphosphine ligands (e.g., XPhos, SPhos). Increase temperature. substrate->steric_sol Yes (Steric Hindrance) electronic_sol Solution for Electronics: Screen different ligands. Consider a Cu-based catalyst. substrate->electronic_sol Yes (Electronic Effects) catalyst_sol Solution for Catalyst: Screen alternative ligands. Use a fresh Pd precursor. catalyst->catalyst_sol conditions_sol Solution for Conditions: Screen solvents (e.g., Toluene, Dioxane, t-AmylOH). Test different bases (e.g., NaOtBu, K3PO4, Cs2CO3). conditions->conditions_sol

Caption: Decision tree for troubleshooting low yields in N-arylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a modern, efficient, and environmentally friendly method for synthesizing C-substituted morpholines?

A1: A highly regarded modern method involves the reaction of 1,2-amino alcohols with ethylene sulfate, followed by base-mediated cyclization.[5][6] This one or two-step protocol is efficient, uses inexpensive reagents, and avoids harsh conditions. The key is the clean N-monoalkylation of the amino alcohol by ethylene sulfate to form a zwitterionic intermediate, which can often be isolated and purified before cyclization.[3] This provides a significant advantage in controlling selectivity, especially with primary amines.

Q2: How do I choose the optimal base and solvent for the cyclization step in the ethylene sulfate method?

A2: The choice of base and solvent is critical for efficiently cyclizing the zwitterionic intermediate to the final morpholine product. A screening of conditions is often necessary. Generally, a strong, non-nucleophilic base is required. Potassium tert-butoxide (tBuOK) is a common and effective choice. For solvents, a mixture is often beneficial. For example, a combination of 2-MeTHF and IPA has been shown to be effective.[6]

Parameter Options Screened Typical Outcome / Rationale
Base LiOtBu, NaOtBu, KOtBu, K-HMDSKOtBu often provides the best results due to its high basicity and solubility in organic solvents.[6]
Solvent 2-MeTHF, THF, Toluene, IPA, MeOHA mixture like 2-MeTHF/IPA can provide good solubility for both the intermediate and the base, facilitating the reaction.[6]
Temperature 20°C, 40°C, 60°C, 80°CModerate heating (e.g., 60°C) is typically sufficient to drive the cyclization to completion in a reasonable timeframe (2-16h).[6]

Q3: My purified morpholine derivative is an oil that is difficult to handle and analyze. What can I do?

A3: This is a common issue, especially with lower molecular weight or less complex morpholine derivatives. If standard chromatography fails to yield a pure, solid product, consider derivatization or salt formation.

  • Salt Formation: Reacting the basic nitrogen of the morpholine ring with an acid (e.g., HCl, oxalic acid) can produce a crystalline salt that is much easier to handle, purify by recrystallization, and characterize.[6]

  • Derivatization: For analytical purposes (like chromatography), you can derivatize the morpholine. For example, reaction with tosyl chloride or benzoyl chloride can create a less polar, UV-active derivative that is easier to purify and visualize on TLC.[6]

Q4: What are the primary safety concerns when synthesizing morpholine derivatives?

A4: Safety should always be the priority. For the classical dehydration of diethanolamine, the primary hazards are the use of concentrated strong acids at very high temperatures.[3] The initial mixing of acid and diethanolamine is strongly exothermic and requires careful control.[3] Morpholine itself is a flammable and corrosive liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Experimental Protocols

Protocol: Synthesis of a C-Substituted Morpholine from a 1,2-Amino Alcohol

This protocol is based on the modern, high-yielding method utilizing ethylene sulfate.[5]

G cluster_step1 Step 1: N-Monoalkylation cluster_step2 Step 2: Cyclization a 1,2-Amino Alcohol + Ethylene Sulfate (ES) in suitable solvent (e.g., MeCN) b Stir at Room Temperature a->b c Formation of Zwitterionic Intermediate b->c d Add Base (e.g., tBuOK) in 2-MeTHF/IPA c->d One-pot or After Isolation e Heat (e.g., 60°C, 2-16h) d->e f Substituted Morpholine Product e->f

Caption: General workflow for the synthesis of morpholines from 1,2-amino alcohols.

Step 1: N-Monoalkylation (Formation of Zwitterionic Intermediate)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-amino alcohol (1.0 eq.) in a suitable solvent (e.g., acetonitrile).

  • Add ethylene sulfate (1.0-1.1 eq.) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the polar zwitterionic intermediate.

  • (Optional but Recommended): Once the reaction is complete, the zwitterionic intermediate can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. This isolation and purification step can lead to a cleaner final product.[3]

Step 2: Cyclization

  • To the crude reaction mixture from Step 1 (one-pot) or to the isolated zwitterionic intermediate, add a suitable solvent system such as a mixture of 2-MeTHF and isopropanol (IPA).[6]

  • Add a strong base, such as potassium tert-butoxide (tBuOK, ~1.5 eq.), portion-wise.

  • Heat the reaction mixture to 60°C and stir for 2-16 hours, monitoring for the formation of the final morpholine derivative.[6]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

References

  • Wang, X., & Tian, Z. (2013). Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Advanced Materials Research, 781-784, 855-858. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Scinapse. [Link]

  • Kempf, B., et al. (2003). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC - NIH. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–814. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. [Link]

Sources

Technical Support Center: Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a critical chiral building block in pharmaceutical development.[1] This resource, designed by our team of application scientists, provides in-depth troubleshooting for common impurities and side reactions encountered during its synthesis. Our goal is to equip you with the expertise to identify, control, and eliminate these impurities, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product analysis shows a significant diastereomeric impurity. How can I identify it and improve the stereochemical purity?

Answer: This is the most common challenge in the synthesis of 2,6-disubstituted morpholines. The target molecule, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, possesses a cis relationship between the substituents at the C2 and C6 positions. The primary diastereomeric impurity is the corresponding trans isomer, (2R,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Causality: The formation of cis vs. trans diastereomers is often determined during the key intramolecular cyclization step to form the morpholine ring. The ratio can be highly sensitive to reaction conditions, where one isomer may be the kinetic product and the other the thermodynamic product. For instance, in oxa-Michael or aza-Michael cyclizations, temperature can significantly influence the diastereomeric ratio.[2]

Troubleshooting Steps:

  • Identification:

    • NMR Spectroscopy: The most reliable method for structural confirmation. The relative stereochemistry can be determined using 2D NMR techniques like NOESY, which will show through-space correlations between the protons at C2 and C6 in the cis isomer.[3] The coupling constants of the ring protons can also differ significantly between diastereomers.

    • Chiral Chromatography (HPLC/SFC): This is essential for quantifying the diastereomeric excess (d.e.). A suitable chiral stationary phase (CSP), such as one based on polysaccharides, can effectively separate the cis and trans isomers.[4][5]

  • Control & Prevention:

    • Temperature Control: Investigate the effect of temperature on the cyclization step. Reactions run at lower temperatures (e.g., -78 °C) may favor one diastereomer, while room temperature or elevated temperatures may favor the other.[2]

    • Choice of Base/Catalyst: The base or catalyst used to promote cyclization can influence the transition state, thereby affecting stereoselectivity. Screen a panel of bases (e.g., NaH, K2CO3, t-BuOK) to optimize the diastereomeric ratio.

    • Purification: If optimization is insufficient, the diastereomers can often be separated by silica gel column chromatography, although this can be challenging and may require specialized elution systems.[2][3]

Diagram: Target Molecule and Key Diastereomeric Impurity

G cluster_target Target Molecule: (2R, 6S) - cis Isomer cluster_impurity Common Impurity: (2R, 6R) - trans Isomer cluster_synthesis Synthetic Pathway Target ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol Impurity ((2R,6R)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol Precursor Acyclic Chiral Precursor Cyclization Intramolecular Cyclization Step Precursor->Cyclization Base / Catalyst Temperature Cyclization->Target Desired Path Cyclization->Impurity Side Path

Caption: Formation of cis (target) and trans (impurity) diastereomers.

Q2: I'm observing impurities with lower molecular weights, suggesting the loss of a benzyl group. What causes this and how can I prevent it?

Answer: This issue points to debenzylation, a common side reaction involving the cleavage of either the N-benzyl group on the morpholine nitrogen or the O-benzyl group protecting the C6-side chain alcohol.

Causality: Benzyl groups are susceptible to cleavage under various conditions, most notably catalytic hydrogenolysis (e.g., using Pd/C and H2).[6] While this is a standard deprotection strategy, it can occur unintentionally during steps aimed at reducing other functional groups or if residual catalyst is carried over. Acidic conditions can also facilitate N-debenzylation.[6] Furthermore, using alcoholic solvents like methanol or ethanol during catalytic hydrogenation for other purposes can lead to N-alkylation (N-methylation or N-ethylation) as a subsequent side reaction after debenzylation.[7]

Troubleshooting Steps:

  • Identification:

    • LC-MS: This is the ideal technique to quickly identify impurities by their molecular weights. Look for masses corresponding to [M-91] (loss of a benzyl group) and [M-182] (loss of both benzyl groups).

    • ¹H NMR: The absence or reduced integration of the characteristic benzyl aromatic signals (typically ~7.3 ppm) and benzylic CH2 signals will confirm the impurity's structure.

  • Control & Prevention:

    • Avoid Catalytic Hydrogenation: If your synthetic route does not require it for deprotection, strictly avoid any exposure to hydrogenation catalysts (like Pd/C, Pd(OH)2/C) and hydrogen gas.

    • Solvent Choice: If hydrogenation is unavoidable for another step, use a non-alcoholic solvent like trifluoroethanol (TFE), which is known to prevent the formation of N-alkylated byproducts.[7]

    • pH Control: Maintain neutral or basic conditions during workup and purification, as strong acids can promote debenzylation.

    • Alternative Protecting Groups: In the design phase, consider protecting groups that are orthogonal to your reaction conditions if debenzylation proves to be an intractable problem.

Diagram: Benzyl Group-Related Impurities

G Target Target Molecule (N-Bn, O-Bn) NDebenzyl N-Debenzylation Impurity Target->NDebenzyl H2/Pd-C or strong acid ODebenzyl O-Debenzylation Impurity Target->ODebenzyl H2/Pd-C Overbenzyl Over-benzylation Impurity (at C2-OH) Target->Overbenzyl Excess BnBr, strong base

Caption: Pathways to common benzyl group-related impurities.

Q3: My analysis indicates an impurity with a higher molecular weight than the target compound. What is its likely identity?

Answer: A common high-molecular-weight impurity is the product of over-benzylation. The target molecule contains a free primary alcohol at the C2 position (-CH2OH). This hydroxyl group can react with the benzylating agent (e.g., benzyl bromide) used to introduce the other benzyl groups, leading to the formation of a dibenzyl ether at C2.

Causality: This side reaction occurs when the C2-hydroxyl group, acting as a nucleophile, attacks the benzylating agent. It is favored by the use of excess benzylating agent, strong bases, and elevated temperatures, which increase the nucleophilicity of the alcohol.

Troubleshooting Steps:

  • Identification:

    • LC-MS: Look for a molecular ion corresponding to [M+90], representing the addition of a benzyl group (C7H6).

    • ¹H NMR: The spectrum of the impurity will show an additional set of benzyl aromatic and benzylic CH2 signals. Crucially, the signal corresponding to the hydroxyl proton (-OH) will be absent.

  • Control & Prevention:

    • Stoichiometric Control: Use a precise stoichiometry of the benzylating agent. Avoid using a large excess.

    • Reaction Conditions: Perform the benzylation at the lowest effective temperature to minimize the reactivity of the primary alcohol.

    • Protecting Group Strategy: For maximum control, consider a synthetic route where the C2-hydroxyl group is protected with an orthogonal protecting group (e.g., a silyl ether like TBDMS) before the N-benzylation and O-benzylation steps. This protecting group can then be selectively removed in the final step.

Impurity Summary and Analytical Strategy

The table below summarizes the key impurities discussed, their causes, and the primary analytical techniques for their identification.

Impurity Type Structure / Description Likely Cause Primary Analytical Method(s)
Diastereomer (2R,6R)-trans-isomerNon-optimized cyclization conditions (temperature, base)Chiral HPLC/SFC, 2D NMR (NOESY)
Debenzylation Loss of N-benzyl or O-benzyl groupUnintentional catalytic hydrogenation; harsh acidic conditionsLC-MS, ¹H NMR
Over-benzylation Benzylation of the C2-hydroxyl groupExcess benzylating agent; harsh reaction conditionsLC-MS, ¹H NMR
Starting Material Unreacted acyclic amino-diol precursorIncomplete reactionHPLC, TLC, LC-MS
Residual Solvents e.g., THF, DCM, MethanolIncomplete removal during workup/dryingGC-MS (Headspace)

Experimental Protocols

Protocol: Chiral HPLC Method for Diastereomeric Purity Analysis

This protocol provides a starting point for developing a method to separate the (2R,6S)-cis and (2R,6R)-trans diastereomers. Optimization will be required.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, such as a Chiralpak® IC or Chiralcel® OD-H, is a good starting point.

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Run Time: 30 minutes or until both peaks have eluted.

  • Analysis:

    • Inject a sample of the crude reaction mixture or purified product.

    • Identify the peaks corresponding to the cis and trans isomers. The major peak should correspond to the desired (2R,6S)-cis product.

    • Calculate the diastereomeric excess (d.e.) using the peak areas: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Diagram: Troubleshooting Workflow for Impurity Identification

G Start Crude Product Contains Unknown Impurity LCMS Run LC-MS Analysis Start->LCMS Check_MW Impurity MW vs. Target MW? LCMS->Check_MW Higher_MW Over-benzylation (M+90) Check_MW->Higher_MW Higher Lower_MW Debenzylation (M-91) Check_MW->Lower_MW Lower Same_MW Diastereomer or Isomeric Impurity? Check_MW->Same_MW Same NMR Acquire ¹H and 2D NMR Diastereomer Diastereomer Confirmed NMR->Diastereomer Stereochemical Difference (NOE) Other_Isomer Other Isomer (e.g., from starting material) NMR->Other_Isomer Structural Difference Chiral_HPLC Run Chiral HPLC/SFC Chiral_HPLC->Diastereomer Separable Peaks Same_MW->NMR No / Unsure Same_MW->Chiral_HPLC Yes

Caption: A logical workflow for identifying unknown synthesis impurities.

References

  • Vertex AI Search.
  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • BenchChem. In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine.
  • Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135-146.
  • BenchChem.
  • BenchChem.
  • Sivappa, R. et al. (2024).
  • ChemUniverse. Product Page: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • Wikipedia.
  • Guttman, A. (1994). ANALYTICAL CHIRAL SEPARATION METHODS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine.
  • Sivappa, R. et al. (2022). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. The Journal of Organic Chemistry.
  • Ivy Fine Chemicals. Product Page: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • Google Patents.
  • MySkinRecipes. Product Page: (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.
  • Royal Society of Chemistry.
  • CymitQuimica. Product Page: ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol.
  • Wang, Y. et al. (2011).
  • Organic Chemistry Portal.
  • ChemicalBook.
  • ResearchGate. Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline.
  • American Chemical Society. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Wikipedia. Chiral analysis.
  • Myers, A.
  • BLDpharm. Product Page: ((2S,6R)-4-Benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • Sci-Hub. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of Heterocyclic Chemistry, 22(5), 1373-1375.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • BLDpharm. Product Page: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
  • Master Organic Chemistry.

Sources

Technical Support Center: A Troubleshooting Guide for Benzyl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

The benzyl (Bn) group is a widely utilized protecting group for alcohols, amines, and carboxylic acids in organic synthesis, prized for its general stability under both acidic and basic conditions.[1] However, its successful removal, or debenzylation, is a critical step that can often present challenges. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the common issues encountered during the deprotection of benzyl groups, ensuring a higher success rate for researchers, scientists, and drug development professionals.

Section 1: Catalytic Hydrogenation & Transfer Hydrogenation

Catalytic hydrogenation is the most common and often cleanest method for benzyl group removal, typically employing a palladium catalyst with a hydrogen source.[2][3] Catalytic Transfer Hydrogenation (CTH) offers a safer alternative by using a hydrogen donor in lieu of hydrogen gas.[4][5]

Troubleshooting Guide & FAQs

Q1: My catalytic hydrogenation/transfer hydrogenation reaction is sluggish or has completely stalled. What are the likely causes and how can I resolve this?

A1: Stalled hydrogenolysis reactions are a frequent challenge, especially when dealing with nitrogen-containing compounds. Here are the primary culprits and corresponding solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by various functional groups.

    • Nitrogen-Containing Compounds: The amine product of N-debenzylation can act as a catalyst poison.[6][7]

      • Solution: Acidify the reaction medium. The addition of a mild acid, such as acetic acid, protonates the amine, preventing it from coordinating to the palladium surface and enhancing the reaction rate.[8][9] For N-debenzylation of piperidine-based compounds, an acidic environment is often necessary.[6][10]

    • Sulfur-Containing Compounds: Substrates containing sulfur (e.g., thiols, thioethers) can irreversibly poison the catalyst.[11]

      • Solution: If possible, protect the sulfur functionality before debenzylation. Alternatively, a significant excess of the catalyst may be required to overcome the poisoning effect.[12] In some cases, switching to a non-hydrogenation-based deprotection method is the best approach.[11]

    • Halogens: Aryl chlorides and bromides can also interfere with the catalyst's activity.[13]

      • Solution: The addition of certain chloride salts has been shown to improve selectivity in the debenzylation of substrates containing aryl chlorides.[14]

  • Catalyst Inactivity: The catalyst itself may be the issue.

    • Solution: Use a fresh batch of catalyst. If the catalyst is old, it may require "pre-reduction" before the substrate is added.[6] Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can be particularly effective for stubborn debenzylations.[8][15][16]

  • Insufficient Hydrogen Source:

    • For H₂ gas: Check for leaks in your balloon or gas line. Ensure a positive pressure of hydrogen is maintained.[12] For difficult substrates, increasing the hydrogen pressure using a Parr shaker or a similar apparatus may be necessary.[8][15][17]

    • For CTH: Ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate, formic acid, cyclohexadiene).[4][12]

  • Poor Solubility & Mass Transfer: The substrate must be in solution to react.

    • Solution: Choose a solvent system in which your substrate is fully soluble. Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen source.[6][8] For small-scale reactions, a Morton flask can provide superior mixing compared to standard magnetic stirring.[6]

Troubleshooting Workflow for Stalled Hydrogenation

start Stalled Hydrogenation Reaction catalyst_check Check Catalyst start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check poisoning Potential Catalyst Poisoning? catalyst_check->poisoning inactive Inactive Catalyst? catalyst_check->inactive h2_source Insufficient H₂ Source? conditions_check->h2_source solubility Poor Solubility/Mixing? conditions_check->solubility add_acid Add Acetic Acid (for N-debenzylation) poisoning->add_acid fresh_catalyst Use Fresh/More Active Catalyst (e.g., Pearlman's) inactive->fresh_catalyst increase_pressure Increase H₂ Pressure h2_source->increase_pressure change_solvent Change Solvent/Improve Stirring solubility->change_solvent

Caption: Troubleshooting flowchart for stalled hydrogenation reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

  • Dissolution: Dissolve the benzylated substrate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, THF) in a round-bottom flask equipped with a stir bar.[2][8]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[12]

  • Inerting: Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[12]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for many reactions) at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

  • Dissolution: Dissolve the benzylated substrate in methanol.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[12]

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%).[12]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[12]

  • Isolation: Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate under reduced pressure.[12]

Section 2: Alternative Debenzylation Methods

When catalytic hydrogenation is not feasible due to substrate sensitivity or catalyst poisoning, several alternative methods can be employed.

Dissolving Metal Reduction (Birch Reduction)

This powerful method utilizes an alkali metal (typically sodium or lithium) in liquid ammonia and is particularly effective for cleaving benzyl ethers and N-benzyl groups that are resistant to hydrogenolysis.[7][15]

Q2: When is a dissolving metal reduction the best choice, and what are its major drawbacks?

A2: The Birch reduction is a go-to method for stubborn debenzylations. However, its harsh, strongly reducing conditions are not compatible with many other functional groups, such as esters, ketones, and alkynes, which will also be reduced.[7][15]

Protocol 3: Birch Reduction

  • Caution: This procedure involves highly reactive alkali metals and cryogenic liquid ammonia and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[15]

  • Setup: In a three-necked flask equipped with a dry-ice condenser, an ammonia inlet, and a septum, condense ammonia gas at -78 °C.[15]

  • Substrate Addition: Dissolve the benzylated substrate and an alcohol (e.g., tert-butanol, 10 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.[15]

  • Metal Addition: Add small pieces of sodium or lithium metal (10-20 eq) portion-wise until a persistent deep blue color is observed.[15]

  • Reaction: Stir the mixture at -78 °C for 2-5 hours, maintaining the blue color.

  • Quenching: Carefully quench the reaction by the slow addition of a proton source like ammonium chloride.

  • Work-up: Allow the ammonia to evaporate. Partition the residue between water and an organic solvent, and then proceed with standard extraction and purification.

Oxidative Cleavage

Oxidative methods provide a valuable alternative for substrates that are sensitive to reductive conditions.[18]

Q3: My substrate has reducible functional groups. What oxidative methods can I use for debenzylation?

A3: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[15][18] Other oxidative systems, such as those involving ozone or nitroxyl radicals, have also been developed.[3]

Acid-Catalyzed Cleavage

Strong acids can cleave benzyl ethers, though this method is limited to acid-insensitive substrates.[3]

Q4: What are the potential side reactions with acid-catalyzed debenzylation?

A4: The primary concern is the formation of a reactive benzyl cation, which can lead to undesired alkylation of other nucleophilic sites on the substrate.[12] In peptide synthesis, acid-catalyzed migration of the benzyl group in tyrosine side chains has been observed.[19]

Section 3: Chemoselectivity and Method Selection

The choice of debenzylation method is critical for the success of a synthetic route, especially in the context of complex molecules with multiple functional groups.[13]

Comparative Table of Debenzylation Methods
MethodAdvantagesDisadvantagesCompatible Functional GroupsIncompatible Functional Groups
Catalytic Hydrogenation (H₂/Pd/C) Mild, clean, high-yieldingCatalyst poisoning, requires H₂ gasEsters, amides, ethers, aromaticsAlkenes, alkynes, nitro groups, sulfur-containing groups, some halides
Catalytic Transfer Hydrogenation Safer (no H₂ gas), often fasterCatalyst poisoning, byproduct removalSimilar to H₂/Pd/CSimilar to H₂/Pd/C
Birch Reduction (Na/NH₃) Very powerful, effective for stubborn casesHarsh conditions, not chemoselectiveAlkanes, ethers (non-benzyl)Ketones, esters, alkynes, aromatic rings
Oxidative Cleavage (DDQ) Good for reduction-sensitive substratesRequires stoichiometric oxidantAlkenes, alkynes, nitro groupsElectron-rich aromatic rings
Acid-Catalyzed Cleavage (HBr/AcOH) Effective for some substratesHarsh conditions, potential side reactionsHalides, nitro groupsAcid-labile protecting groups, some heterocycles
Decision-Making Workflow for Method Selection

start Select Debenzylation Method reductive_check Substrate Stable to Reduction? start->reductive_check hydrogenolysis Catalytic Hydrogenation/CTH reductive_check->hydrogenolysis Yes oxidative_check Substrate Stable to Oxidation? reductive_check->oxidative_check No poisoning_check Catalyst Poisons Present (S, N)? hydrogenolysis->poisoning_check birch Birch Reduction poisoning_check->birch Yes ddq Oxidative Cleavage (DDQ) oxidative_check->ddq Yes acid_check Substrate Stable to Strong Acid? oxidative_check->acid_check No acid_cleavage Acid-Catalyzed Cleavage acid_check->acid_cleavage Yes

Caption: Decision-making flowchart for selecting a debenzylation method.

References

  • Chem-Station Int. Ed. (2014). Benzyl (Bn) Protective Group. Available at: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available at: [Link]

  • Yadav, J. S., et al. (2004). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synlett, 2004(2), 278-280.
  • Bajwa, J. S. (1998). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 39(18), 2955-2958.
  • Wikipedia. Benzyl group. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Available at: [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(8), 1555-1560.
  • Martínez-Montero, L., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(5), 2776-2780.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]

  • Martínez-Montero, L., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17, 2776-2780. DOI: 10.1039/C5GC00525F.
  • Bieg, T., & Szeja, W. (1985).
  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Available at: [Link]

  • BenchChem. (2025). Removal of benzyl protecting groups without affecting other functionalities.
  • ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • BenchChem. (2025).
  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Available at: [Link]

  • Jackson, A. E., & Johnstone, R. A. W. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
  • BenchChem. (2025). Preventing cleavage of benzyl ether during subsequent reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection.
  • Reddit. (2020). “This isn't a beach, this is a laboratory” Removal of a N-benzyl group through hydrogenation can be tough with the porous balloons, so we've used a beach ball to fix the leak. Guess it's time break out the column sand and head to the beach.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?.
  • BenchChem. (2025).
  • Wang, T., et al. (2012).
  • Rewolinski, M. S., & Wickham, P. P. (1998). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 39(48), 8869-8872.
  • Iida, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2898-2905.
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • Sajiki, H., et al. (2005). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron, 61(32), 7647-7654.

Sources

Technical Support Center: Enhancing Stereoselectivity in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral morpholines. As a privileged scaffold in medicinal chemistry, the precise control of stereochemistry in the morpholine ring is often paramount for achieving desired biological activity and pharmacokinetic profiles.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting for common challenges encountered during these sensitive transformations.

This resource is structured to provide rapid answers through our FAQ section and in-depth solutions in our comprehensive troubleshooting guides. We will delve into the causality behind experimental choices, ensuring that every protocol and recommendation is grounded in robust scientific principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly diagnose common issues in your stereoselective synthesis.

Q1: My reaction is resulting in low enantiomeric excess (% ee). What are the primary factors to investigate?

A1: Low enantioselectivity is a frequent challenge and can stem from multiple sources. Before modifying the reaction chemistry, first ensure the accuracy of your analytical method (e.g., chiral HPLC or GC) to rule out measurement error.[2][3] If the method is validated, consider these critical factors:

  • Catalyst Integrity: The purity and structural integrity of your chiral catalyst or ligand are crucial. Impurities can poison the catalyst or interfere with the formation of the key diastereomeric transition states.[2][4] Always use a fresh, well-characterized batch from a reliable source, and handle air- or moisture-sensitive catalysts under an inert atmosphere.

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. Often, higher temperatures provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a lower % ee.[2][4] Running the reaction at a lower temperature is a common strategy to enhance stereoselectivity.[4]

  • Solvent Choice: The solvent's polarity and coordinating ability can dramatically influence the geometry of the catalyst-substrate complex in the transition state.[2][4] A thorough solvent screening is highly recommended as the optimal solvent is specific to the reaction.[2][4][5]

Q2: The diastereoselectivity (dr) of my cyclization reaction is poor. What should I investigate?

A2: Poor diastereoselectivity often points to issues with the transition state geometry or competing reaction pathways. Key areas to examine include:

  • Reaction Mechanism: Understand the mechanism of your cyclization. For instance, in Pd-catalyzed carboamination reactions, the stereochemistry is often set during a syn-aminopalladation step through a boat-like or chair-like transition state.[6] The choice of catalyst, ligand, and substrate substituents can influence the preferred transition state.

  • Substrate Control: The inherent chirality of your starting material (e.g., an enantiomerically pure amino alcohol) is intended to direct the stereochemistry of the newly formed centers.[6] Ensure the enantiopurity of your starting materials.

  • Additives: The presence of additives like acids, bases, or salts can significantly impact catalyst activity and selectivity.[4] In some cases, additives can help organize the transition state assembly, leading to improved diastereoselectivity.

Q3: My reaction is slow or stalls, even though the stereoselectivity is acceptable. How can I improve the yield?

A3: Poor reaction kinetics with good stereoselectivity suggests the catalytic cycle itself is inefficient or inhibited. Consider the following:

  • Catalyst Loading: The catalyst concentration may be too low for an efficient turnover rate. A modest increase in catalyst loading can sometimes drive the reaction to completion without compromising stereoselectivity.[2]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions due to impurities in the substrate or solvent, or thermal instability.[2][4] Running the reaction with a fresh batch of catalyst and ensuring high-purity reagents can help diagnose this issue.[4]

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to the premature consumption of a limiting reagent, causing the reaction to stall.[2] Carefully verify the molar ratios of all reactants.

Troubleshooting Guides: From Problem to Solution

This section provides a systematic, in-depth approach to resolving specific experimental challenges.

Guide 1: Low or Inconsistent Enantioselectivity (% ee)

Low or fluctuating enantiomeric excess is one of the most common hurdles in asymmetric catalysis. This guide provides a logical workflow to diagnose and resolve the root cause.

G start Start: Low or Inconsistent % ee analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics sub_analytics Is the method validated? Are standards clean? analytics->sub_analytics reagents Step 2: Scrutinize Reagents & Catalyst sub_reagents Are catalyst, ligand, and substrate of high purity? reagents->sub_reagents conditions Step 3: Evaluate Reaction Conditions sub_conditions Have temperature, solvent, and concentration been optimized? conditions->sub_conditions resolution Resolution: Reproducible High % ee sub_analytics->reagents Yes action_analytics Validate method with racemic & enantiopure standards. sub_analytics->action_analytics No sub_reagents->conditions Yes action_reagents Source fresh catalyst. Purify substrate/reagents. Handle sensitive materials under inert gas. sub_reagents->action_reagents No sub_conditions->resolution Yes action_conditions Screen solvents. Lower reaction temperature. Adjust concentration. sub_conditions->action_conditions No action_analytics->analytics action_reagents->reagents action_conditions->conditions

Sources

Technical Support Center: Preserving Stereochemical Integrity in Reactions of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stereochemical purity of this valuable chiral building block during chemical transformations. The morpholine scaffold is a privileged structure in medicinal chemistry, and the precise stereochemistry of this particular derivative is often critical for its intended biological activity.[1][2][3][4] This guide will equip you with the knowledge to anticipate and prevent racemization or epimerization at the sensitive stereocenters of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical lability concerns with ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol?

A1: The primary concern is the potential for epimerization at the two stereocenters, C2 and C6, of the morpholine ring. Racemization, the formation of an equal mixture of enantiomers, would occur if both stereocenters were to epimerize.[5] The protons at these positions are alpha to both an oxygen and a nitrogen atom, which can influence their acidity and susceptibility to abstraction under certain conditions. While the benzylic C-H bond on the N-benzyl group is not a stereocenter in this molecule, its presence can influence the overall reactivity and stability.

Q2: Which reaction conditions are most likely to induce epimerization in this molecule?

A2: Both strongly acidic and strongly basic conditions should be approached with caution. Elevated temperatures and prolonged reaction times can also contribute to the loss of stereochemical integrity.[5] Specifically:

  • Strong Bases: Deprotonation at C2 or C6 could lead to the formation of a planar carbanion or an enamine-like intermediate, which upon reprotonation could result in a mixture of diastereomers.

  • Strong Acids: Protonation of the ring oxygen or nitrogen could facilitate ring-opening/closing mechanisms that might scramble the stereocenters.

  • Oxidative Conditions: While the primary alcohol is a likely site for oxidation, harsh oxidizing agents could potentially affect the morpholine ring, especially at the carbons adjacent to the nitrogen.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for epimerization, particularly if a plausible thermodynamic driving force exists to favor a different diastereomer.[6]

Q3: I need to perform a reaction at the primary hydroxyl group. What are the best strategies to avoid epimerization?

A3: Modifying the primary hydroxyl group is a common objective. To do so while preserving the stereochemistry of the morpholine ring, consider the following strategies:

  • Mild Activation: For reactions like esterification or etherification, use mild activating agents that do not require strongly acidic or basic conditions. For example, for ester formation, using coupling reagents like DCC/DMAP or EDC/HOBt at low temperatures is generally safe. For etherification (e.g., Williamson ether synthesis), using a mild base like potassium carbonate instead of stronger bases like sodium hydride can be beneficial.

  • Protecting Groups: If the planned reaction sequence involves harsh conditions, consider protecting the morpholine nitrogen. An N-Boc protecting group, for instance, can be introduced under mild conditions and can alter the reactivity of the ring in a way that may enhance stability. However, the deprotection step must also be chosen carefully to avoid compromising stereochemistry.[7]

  • Enzymatic Reactions: Biocatalysis can offer exquisite selectivity and mild reaction conditions, minimizing the risk of side reactions like epimerization. Lipases, for example, can be used for highly selective acylation of the primary alcohol.

Troubleshooting Guide: Loss of Stereochemical Purity

Symptom Potential Cause Recommended Action
Appearance of a new diastereomer in NMR or chiral HPLC after reaction. Epimerization at C2 or C6. 1. Re-evaluate Reaction Conditions: Lower the reaction temperature. Reduce the reaction time. Use a milder base or acid. 2. Change Reagents: Switch to a less harsh reagent for the desired transformation. For example, if using a strong base for deprotonation, consider a weaker, non-nucleophilic base. 3. Protecting Group Strategy: Introduce a protecting group on the morpholine nitrogen to prevent undesired side reactions.
Complete loss of optical activity. Racemization (epimerization at both stereocenters). This is a severe issue. A complete redesign of the synthetic route may be necessary. Prioritize reactions known for their stereospecificity. Consider a convergent synthetic approach where the chiral morpholine core is formed late in the synthesis.
Low yield and complex mixture of products. Decomposition under harsh conditions. The conditions may be too harsh, leading to both epimerization and decomposition. Employ milder conditions as suggested above. Ensure all reagents are pure and the reaction is run under an inert atmosphere if sensitive to air or moisture.

Experimental Protocols

Protocol 1: Stereopreserving O-Acylation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

This protocol describes a mild esterification procedure using a carbodiimide coupling agent.

Materials:

  • ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

  • Carboxylic acid (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol and the carboxylic acid in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP to the solution.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Quality Control: Analyze the stereochemical purity of the product using chiral HPLC and compare it to the starting material.

Protocol 2: Stereopreserving O-Alkylation (Williamson Ether Synthesis) under Mild Conditions

This protocol uses a mild base to minimize the risk of epimerization.

Materials:

  • ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol in anhydrous MeCN, add powdered K₂CO₃.

  • Stir the suspension vigorously under an inert atmosphere.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Quality Control: Verify the stereochemical integrity of the product using chiral HPLC.

Visualizing Potential Racemization Pathways

The following diagrams illustrate potential, though undesirable, pathways that could lead to epimerization. Understanding these mechanisms is key to avoiding them.

racemization_pathways cluster_base Base-Catalyzed Epimerization cluster_acid Acid-Catalyzed Epimerization Start_Base ((2R,6S)-Isomer) Intermediate_Base Planar Carbanion/Enolate-like Intermediate at C2 or C6 Start_Base->Intermediate_Base + Base - H⁺ End_Base Mixture of (2R,6S) and (2S,6S) or (2R,6R) Diastereomers Intermediate_Base->End_Base + H⁺ Start_Acid ((2R,6S)-Isomer) Intermediate_Acid Protonated Intermediate (Ring-Opening/Closing) Start_Acid->Intermediate_Acid + H⁺ End_Acid Mixture of Diastereomers Intermediate_Acid->End_Acid - H⁺

Caption: Potential base- and acid-catalyzed epimerization pathways.

Protecting Group Strategy Workflow

A protecting group on the morpholine nitrogen can be a robust strategy to prevent ring-based side reactions.

protecting_group_workflow Start ((2R,6S)-Isomer) Protection Protection of Morpholine Nitrogen (e.g., Boc₂O, TEA) Start->Protection Protected_Intermediate N-Protected Morpholine Derivative Protection->Protected_Intermediate Reaction Desired Reaction at Primary Alcohol (potentially harsh conditions) Protected_Intermediate->Reaction Deprotection Deprotection of Nitrogen (e.g., TFA in DCM) Reaction->Deprotection Final_Product Final Product with Stereochemical Integrity Preserved Deprotection->Final_Product

Caption: Workflow for using a nitrogen protecting group strategy.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. [Link]

  • Racemisation in Chemistry and Biology. Semantic Scholar. [Link]

  • (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. MySkinRecipes. [Link]

  • Racemization. Wikipedia. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Racemization experiment of enantioenriched (R)‐1 and proposed isomerization of 1,3‐disubstituted allenes. ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

  • Representative morpholine ring formation reactions. ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • ((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. ChemUniverse. [Link]

  • 4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Ivy Fine Chemicals. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. National Institutes of Health. [Link]

  • Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. National Institutes of Health. [Link]

  • Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. National Institutes of Health. [Link]

  • Request A Quote. ChemUniverse. [Link]

Sources

Technical Support Center: Scale-Up and Troubleshooting for the Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a key chiral morpholine building block. Chiral morpholine scaffolds are highly valued in medicinal chemistry for their favorable physicochemical properties, which can improve metabolic stability and aqueous solubility in drug candidates.[1] The precise control of stereochemistry, as in the target cis-2,6-disubstituted morpholine, is often critical for therapeutic efficacy.[1]

This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, process chemists, and drug development professionals. We will explore a common synthetic strategy, address potential scale-up challenges, and offer field-proven solutions to overcome them.

Proposed Synthetic Pathway: A Convergent Approach

The synthesis of a non-symmetrical, disubstituted morpholine like ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol requires a strategy that allows for the controlled introduction of two different substituents at the C2 and C6 positions. A robust and convergent approach involves the sequential alkylation of benzylamine with two distinct chiral epoxides, followed by an intramolecular cyclization. This method offers excellent control over the stereochemistry at each center.

The key steps are:

  • Nucleophilic Ring-Opening (Step 1): Benzylamine is reacted with the first chiral epoxide, (R)-2-(benzyloxymethyl)oxirane, to form an intermediate amino alcohol. This step establishes the S-stereocenter at the future C6 position of the morpholine ring.

  • Nucleophilic Ring-Opening (Step 2): The secondary amine of the amino alcohol intermediate then opens a second, different chiral epoxide, (R)-glycidol. This reaction forms an N-benzyl diethanolamine derivative and establishes the R-stereocenter at the future C2 position.

  • Intramolecular Cyclization (Step 3): The diol intermediate is cyclized under acidic conditions or via hydroxyl group activation to form the desired morpholine ring. This is often the most challenging step, where careful control of conditions is necessary to favor the desired 6-membered ring closure and prevent side reactions.

Synthetic_Pathway cluster_0 Step 1: First Ring-Opening cluster_1 Step 2: Second Ring-Opening cluster_2 Step 3: Intramolecular Cyclization benzylamine Benzylamine intermediate1 Intermediate Amino Alcohol (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol benzylamine->intermediate1 Nucleophilic Addition epoxide1 (R)-2-(benzyloxymethyl)oxirane epoxide1->intermediate1 Nucleophilic Addition epoxide2 (R)-Glycidol intermediate2 Diol Intermediate (2R)-1-((S)-1-(benzyloxy)-3-(benzylamino)propan-2-ylamino)propane-2,3-diol epoxide2->intermediate2 Nucleophilic Addition intermediate1->intermediate2 Nucleophilic Addition product ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol intermediate2->product Acid-catalyzed Dehydration / Cyclization (e.g., H₂SO₄)

Caption: Proposed synthetic pathway for the target morpholine.

Frequently Asked Questions (FAQs)

Q1: Why is the order of epoxide addition important?

A1: The order of addition is critical for controlling regioselectivity and minimizing side reactions. Benzylamine, being a primary amine, is more reactive and less sterically hindered than the secondary amine of the first intermediate. Reacting it first with the more sterically demanding epoxide, (R)-2-(benzyloxymethyl)oxirane, is generally more efficient. Attempting to react the secondary amine with this bulkier epoxide can be sluggish and may require harsher conditions, leading to byproducts.

Q2: What are the most critical parameters to control during the cyclization step?

A2: The intramolecular cyclization is the most sensitive step and is pivotal for achieving a high yield of the desired cis-diastereomer. The critical parameters are:

  • Acid Concentration: Sufficient acid (e.g., sulfuric acid) is needed to protonate the hydroxyl groups, making them good leaving groups (water). However, excessive acid can lead to charring and decomposition, especially at elevated temperatures.[2]

  • Temperature: The reaction requires heat to drive the dehydration and cyclization.[3] A temperature ramp-up approach is often best. However, temperatures that are too high can promote side reactions, including the formation of undesired isomers or polymeric material.

  • Water Removal: Efficient removal of water formed during the reaction is essential to drive the equilibrium towards the cyclized product. In a lab setting, a Dean-Stark apparatus can be used; on a larger scale, distillation under reduced pressure might be employed.[2]

Q3: How can I confirm the stereochemistry of the final product?

A3: Confirming the relative (cis) and absolute ((2R,6S)) stereochemistry is crucial. This is typically achieved using a combination of techniques:

  • NMR Spectroscopy: 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry. For a cis-2,6-disubstituted morpholine, the axial protons at C2 and C6 should show a spatial correlation to the axial proton at C3/C5 on the same side of the ring.

  • Chiral HPLC: Analysis on a chiral stationary phase is the gold standard for determining the enantiomeric and diastereomeric purity of the final product.[4]

  • X-ray Crystallography: If the final product or a salt derivative can be crystallized, single-crystal X-ray analysis provides unambiguous proof of both relative and absolute stereochemistry.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Category 1: Low Yield & Incomplete Conversion

Q: My cyclization reaction (Step 3) is stalling, with significant amounts of the diol intermediate remaining. What are the likely causes and solutions?

A: This is a common issue, often related to inefficient dehydration.

  • Causality: The cyclization is a dehydration reaction that forms a stable six-membered ring. If water is not effectively removed, the reaction is reversible and will not proceed to completion. On a larger scale, localized cooling or inefficient mixing can create zones where the temperature is too low for dehydration to occur efficiently.

  • Troubleshooting Steps:

    • Verify Acid Stoichiometry: Ensure a catalytic to stoichiometric amount of a strong acid like H₂SO₄ is used. The acid acts as both a catalyst and a dehydrating agent.

    • Improve Water Removal: On a lab scale, ensure your Dean-Stark trap is functioning correctly. On a pilot scale, consider applying a vacuum during the heating phase to facilitate water removal.

    • Optimize Temperature Profile: Instead of a fixed temperature, try a gradual ramp. Hold at a lower temperature (e.g., 100-120 °C) to initiate the reaction and then slowly increase to a higher temperature (e.g., 160-180 °C) to drive the reaction to completion.[3]

    • Consider Alternative Cyclization Methods: If acid-catalyzed dehydration is problematic, alternative methods can be explored. One such method involves converting the terminal hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) and then performing the cyclization under basic conditions (intramolecular Williamson ether synthesis).[5]

Troubleshooting_Cyclization start Low Yield in Cyclization Step check_water Is water being effectively removed? start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp Yes action_water Improve water removal: - Check Dean-Stark setup - Apply vacuum on scale-up check_water->action_water No check_acid Is acid concentration correct? check_temp->check_acid Yes action_temp Optimize temperature profile: - Use a gradual ramp (120°C -> 180°C) - Ensure uniform heating check_temp->action_temp No action_acid Verify acid stoichiometry. Avoid excess which causes charring. check_acid->action_acid No action_alternative Consider alternative methods: - Convert -OH to OTs/OMs - Cyclize under basic conditions check_acid->action_alternative Yes

Caption: Decision workflow for troubleshooting low cyclization yield.

Category 2: Poor Stereoselectivity

Q: The final product has a low diastereomeric ratio, with the undesired trans-(2S,6S) or (2R,6R) isomers forming. How can I improve the cis selectivity?

A: The formation of the desired cis isomer is generally favored thermodynamically. However, kinetic factors or epimerization can lead to the formation of trans isomers.

  • Causality: The stereocenters are set during the epoxide ring-opening steps, which are typically robust Sₙ2 reactions that proceed with inversion of configuration. The formation of other diastereomers suggests an issue either during the cyclization or workup. Harsh acidic or basic conditions, especially at high temperatures, can potentially cause epimerization at the C2 or C6 positions, which are adjacent to heteroatoms.

  • Troubleshooting Steps:

    • Analyze Intermediates: Isolate and analyze the diol intermediate before cyclization. Use chiral HPLC to confirm its diastereomeric purity. If isomers are present at this stage, the issue lies in the epoxide opening steps (e.g., poor quality starting materials).

    • Milder Cyclization Conditions: If the diol is pure, the cyclization conditions are the likely cause. Reduce the reaction temperature and prolong the reaction time. Minimize exposure to very strong acids.

    • Purification Strategy: While optimizing the reaction is ideal, an effective purification method is essential. Diastereomers often have different physical properties. Attempt purification by:

      • Fractional Crystallization: Convert the crude product into a salt (e.g., hydrochloride or acetate) and perform fractional crystallization from a suitable solvent system. Diastereomeric salts often have significantly different solubilities.[6]

      • Column Chromatography: While challenging on a large scale, careful column chromatography on silica gel can separate diastereomers.[4]

Category 3: Byproduct Formation

Q: I am observing a significant byproduct with a mass corresponding to the loss of a benzyl group. How can I prevent this debenzylation?

A: N-benzyl and O-benzyl (benzyl ether) groups can be susceptible to cleavage under certain conditions.

  • Causality: Catalytic hydrogenolysis is the most common cause of debenzylation. If any step involves a hydrogenation catalyst (e.g., Pd/C, Raney Nickel) and a source of hydrogen (even transfer hydrogenation from a solvent like isopropanol), cleavage of the benzyl groups can occur.[7] While less common, very strong acidic conditions at high temperatures can also slowly cleave benzyl ethers.

  • Troubleshooting Steps:

    • Avoid Hydrogenation Conditions: Scrupulously avoid any palladium, platinum, or nickel catalysts if you wish to retain the benzyl groups. Ensure all reactors are clean and free from residual hydrogenation catalysts from previous batches.

    • Use Inert Atmosphere: While not directly causing debenzylation, running reactions under an inert atmosphere (N₂ or Ar) prevents oxidative side reactions that can create impurities and complicate the process.

    • Moderate Reaction Conditions: If acid-catalyzed cleavage is suspected, reduce the temperature and concentration of the acid used during cyclization.

Experimental Protocols & Data

Protocol: Synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Step 1 & 2: Formation of the Diol Intermediate (One-Pot Procedure)

  • To a stirred solution of benzylamine (1.0 eq.) in ethanol (5 vol) at room temperature, add (R)-2-(benzyloxymethyl)oxirane (1.05 eq.) dropwise.

  • Heat the mixture to 60 °C and stir for 12-16 hours until TLC/LCMS analysis shows complete consumption of benzylamine.

  • Cool the reaction to 40 °C. Add (R)-glycidol (1.1 eq.) to the mixture.

  • Re-heat to 60-70 °C and stir for an additional 24 hours until the intermediate amino alcohol is consumed.

  • Cool to room temperature and concentrate the solvent under reduced pressure to yield the crude diol intermediate as a viscous oil.

Step 3: Intramolecular Cyclization

  • To the crude diol intermediate, add toluene (10 vol) followed by concentrated sulfuric acid (0.5-1.0 eq.) carefully at room temperature. The reaction is exothermic.

  • Fit the reactor with a Dean-Stark apparatus and heat the mixture to reflux (approx. 110-120 °C).

  • Collect the water azeotropically and monitor the reaction progress by TLC/LCMS.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a cooled, stirred solution of aqueous sodium hydroxide (e.g., 2M) until the pH is >10.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 5 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification The crude product can be purified by flash column chromatography on silica gel or by fractional crystallization of a suitable salt as described in the troubleshooting section.[6]

Data Summary Table: Analytical Monitoring
Technique Purpose Typical Observations
TLC Monitor reaction progressVisualization of starting materials, intermediates, and product spots with different Rf values.
LCMS Confirm product formation & identify byproductsDetection of mass-to-charge ratio for intermediates and the final product (M+H)⁺.
¹H & ¹³C NMR Structural elucidation of intermediates and final productConfirmation of chemical structure, proton/carbon environments.
Chiral HPLC Determine diastereomeric and enantiomeric puritySeparation of stereoisomers to quantify the ratio of (2R,6S) vs. other isomers.[8]

References

  • Palombi, L., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development.
  • BenchChem (2025).
  • Nurnabi, M., & Ismail, M.
  • Ager, D. J., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • BenchChem (2025).
  • Ziyaei, A., et al. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Seidel, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie.
  • Eli Lilly and Company (2014). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development.
  • Wipf, P., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • BenchChem (2025). Technical Support Center: Optimization of Reaction Conditions for 4-(2-Cyclopropylethenyl)morpholine.
  • Krska, S., et al.
  • Wolfe, J. P., et al. A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.
  • Enthaler, S., et al. Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Burke, S. D., et al. Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters.
  • Organic Chemistry Portal.
  • Google Patents (2020). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • ResearchGate (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.
  • BenchChem (2025).
  • Scherman, O. A., et al. Large-scale production of chiral nematic microspheres.
  • ChemUniverse. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • Ivy Fine Chemicals. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol [CAS: 1093085-89-2].
  • ResearchGate (2016). Morpholines. Synthesis and Biological Activity.
  • ACS Publications (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • CymitQuimica. ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol.
  • National Institutes of Health (2018).
  • MySkinRecipes. (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.
  • BLDpharm. 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
  • E3S Web of Conferences (2024).
  • ResearchGate (2016).
  • American Chemical Society (2023).
  • PubMed Central.
  • MDPI (2022). Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine).
  • PubMed (2007). Assessment of 4-nitrogenated Benzyloxymethyl Groups for 2'-hydroxyl Protection in Solid-Phase RNA Synthesis.
  • ResearchGate. N-α-Benzyloxyacetyl Derivatives of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one for the Asymmetric Synthesis of Differentially Protected α,β-Dihydroxyaldehydes.

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol in the Context of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality

In the fields of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. Chiral auxiliaries, enantiomerically pure compounds that are temporarily attached to a prochiral substrate, represent a robust and reliable strategy for directing the formation of new stereocenters.[1] By covalently bonding to a substrate, the auxiliary creates a chiral environment, forcing subsequent reactions to proceed with a high degree of facial selectivity. This guide provides an in-depth analysis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, clarifying its established role in synthesis and comparing the potential of its structural class against benchmark auxiliaries in the critical application of asymmetric enolate alkylation.

Part 1: Deconstructing ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

A comprehensive review of the scientific literature reveals that ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is not documented as a traditional, temporary chiral auxiliary for common asymmetric transformations like aldol or alkylation reactions. Instead, its value lies in its application as a privileged chiral building block or scaffold . Chiral morpholines are frequently incorporated as permanent structural units in a wide array of pharmaceuticals due to their favorable physicochemical properties, such as improved metabolic stability and aqueous solubility.[2]

This specific morpholine derivative, with its defined (2R,6S) stereochemistry, serves as a core chiral fragment in the synthesis of complex molecules, most notably in the development pathway of neurokinin-1 (NK1) receptor antagonists like Aprepitant. In this context, the morpholine ring system is not removed but constitutes a key part of the final, biologically active molecule.

Hypothetical Potential as a Chiral Auxiliary

Despite its documented use as a scaffold, the structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol contains all the necessary elements to function as a highly effective chiral auxiliary. Its key features include:

  • A C₂-Symmetric-Like Framework: The trans-2,6-disubstitution pattern creates a well-defined, pseudo-C₂-symmetric chiral environment.

  • Steric Directing Groups: The bulky N-benzyl and C6-benzyloxymethyl groups are positioned to effectively shield one face of a derived enolate.

  • Chelation Control: The nitrogen and the oxygen of the attached acyl group can form a rigid, six-membered chelate with a metal cation (e.g., Li⁺), locking the enolate into a single, reactive conformation.

  • Attachment Point: The primary hydroxyl group at the C2 position serves as a straightforward point of attachment for a carboxylic acid substrate via esterification, which can then be converted to an amide or other acyl derivative.

Based on these features, a plausible mechanism for its use in an asymmetric alkylation would involve the formation of a rigid, chelated Z-enolate, directing an incoming electrophile to the less sterically hindered face.

cluster_main Hypothetical Chelated Transition State Aux Morpholine Auxiliary O1 O Aux->O1 covalent bond Li Li+ O2 O Li->O2 chelation O1->Li chelation C_enolate C=C (Enolate Plane) O2->C_enolate covalent bond R R C_enolate->R E_plus E+ E_plus->C_enolate Electrophilic Attack (from unshielded face) Shield Bulky Benzyl & Benzyloxymethyl Groups (Steric Shield) Shield->C_enolate blocks top face

Caption: Hypothetical transition state for alkylation.

Part 2: A Comparative Analysis Using a Class Representative

To provide a meaningful comparison, we will evaluate a well-documented chiral amino alcohol auxiliary that operates on similar principles of chelation-controlled stereodirection: Pseudoephedrine . Developed by Andrew G. Myers, pseudoephedrine amides have proven to be exceptionally effective for the asymmetric alkylation of enolates and serve as an excellent proxy for the potential performance of a morpholine-based system.[3][4]

We will compare the performance of (1S,2S)-Pseudoephedrine against the gold standard, (S)-4-Benzyl-2-oxazolidinone , a classic Evans auxiliary, in a representative asymmetric propionyl enolate alkylation.

Performance Data: Asymmetric Alkylation

The following tables summarize typical results for the alkylation of N-propionyl derivatives with benzyl bromide, a standard electrophile.

Table 1: Evans' (S)-4-Benzyl-2-oxazolidinone Auxiliary
Electrophile (R-X) Base/Solvent Yield (%) Diastereomeric Ratio (d.r.)
Benzyl bromideLDA / THF80-92%> 99:1
Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739.
Table 2: (1S,2S)-Pseudoephedrine Auxiliary
Electrophile (R-X) Base/Solvent Yield (%) Diastereomeric Ratio (d.r.)
Benzyl bromideLDA, LiCl / THF92%> 99:1
Data compiled from Myers, A. G.; et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[3]

As the data clearly indicates, both auxiliary systems provide exceptionally high levels of diastereoselectivity and excellent chemical yields for this transformation. The choice between them often comes down to practical considerations such as cost, substrate scope, and cleavage conditions.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity in both systems is achieved through the formation of a rigid, planar, Z-enolate that is locked by chelation to a lithium cation. This conformation forces the bulky substituents on the auxiliary to shield one face of the enolate, directing the electrophile to the opposite, less hindered face.

cluster_evans Evans Auxiliary Model cluster_pseudo Pseudoephedrine Auxiliary Model evans_enolate Z-Enolate (Chelated to Li+) evans_shield Benzyl group shields top face evans_enolate->evans_shield evans_attack E+ attacks bottom face evans_attack->evans_enolate pseudo_enolate Z-Enolate (Chelated to Li+) pseudo_shield Phenyl & Methyl groups shield top face pseudo_enolate->pseudo_shield pseudo_attack E+ attacks bottom face pseudo_attack->pseudo_enolate

Caption: Chelation-controlled stereochemical models.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a typical asymmetric alkylation workflow using both the Evans and pseudoephedrine auxiliaries.

General Workflow Diagram

G start Prochiral Carboxylic Acid attach Attach Auxiliary (Acylation) start->attach e.g., Acyl Chloride react Asymmetric Rxn (Alkylation) attach->react N-Acyl Adduct cleave Cleave Auxiliary (e.g., Hydrolysis) react->cleave Diastereomerically Enriched Adduct product Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle

Caption: General workflow for auxiliary-based synthesis.

Protocol 1: Asymmetric Alkylation with Evans' Auxiliary

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation.

Step 1: Acylation of the Auxiliary

  • Setup: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 15 minutes.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Setup: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask. Cool to -78 °C.

  • Enolate Formation: Add lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C. Causality Note: LDA is a strong, non-nucleophilic base ideal for clean, kinetic enolate formation at low temperatures.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Quench with saturated aqueous NH₄Cl and follow the extraction procedure described in Step 1. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.

Protocol 2: Asymmetric Alkylation with Pseudoephedrine Auxiliary

This protocol details the highly reliable Myers' procedure.

Step 1: Acylation of (1S,2S)-Pseudoephedrine

  • Setup: Suspend (1S,2S)-pseudoephedrine (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) with pyridine (3.0 equiv). Cool the slurry to 0 °C.

  • Acylation: Add propionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench with water and extract with CH₂Cl₂. Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The resulting pseudoephedrine amide is often a crystalline solid and can be purified by recrystallization.[3]

Step 2: Diastereoselective Alkylation

  • Setup: Add anhydrous lithium chloride (6.0-7.0 equiv) to a flame-dried, argon-purged flask and heat under vacuum to ensure it is completely dry. Cool to room temperature, add anhydrous THF, then cool to -78 °C. Add diisopropylamine (2.25 equiv) followed by n-butyllithium (2.1 equiv). Warm briefly to 0 °C, then re-cool to -78 °C to form an LDA/LiCl slurry. Causality Note: The presence of LiCl is critical; it breaks up enolate aggregates, dramatically increasing reactivity and preventing O-alkylation of the auxiliary's hydroxyl group.[3][4]

  • Enolate Formation: In a separate flask, dissolve the pseudoephedrine propionamide (1.0 equiv) in anhydrous THF. Add this solution via cannula to the LDA/LiCl slurry at -78 °C. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes.

  • Alkylation: Cool the resulting enolate suspension to 0 °C and add benzyl bromide (1.5 equiv) dropwise. Stir at 0 °C for 1-3 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The diastereomeric ratio can be determined on the crude product, which is often crystalline and can be upgraded to >99:1 d.r. by a single recrystallization.[3]

Protocol 3: Cleavage of the Auxiliary

A. Evans' Auxiliary (Hydrolysis to Carboxylic Acid)

  • Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv). Stir vigorously at 0 °C for 2-4 hours.

  • Work-up: Quench with aqueous sodium sulfite. Acidify with HCl to pH ~1 and extract the chiral carboxylic acid. The aqueous layer can be basified to recover the chiral auxiliary.

B. Pseudoephedrine Auxiliary (Hydrolysis to Carboxylic Acid)

  • Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in dioxane.

  • Hydrolysis: Add an equal volume of 9 N H₂SO₄. Heat the mixture to reflux (110-115 °C) for 12-24 hours.[5]

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether to isolate the chiral carboxylic acid. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.[2][6]

Conclusion

While ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a valuable chiral building block for constructing complex molecular architectures, it is not established as a temporary chiral auxiliary. However, by examining the closely related and highly effective pseudoephedrine auxiliary , we can appreciate the immense potential of amino-alcohol-based directing groups. Both pseudoephedrine and the benchmark Evans' oxazolidinone auxiliaries provide outstanding levels of stereocontrol in asymmetric alkylations, operating through well-understood, chelation-controlled transition states. The ultimate selection of an auxiliary rests on a balance of factors including cost, scalability, substrate compatibility, and the conditions required for the crucial cleavage step to liberate the final, enantiomerically pure product.[1]

References

  • Application Notes and Protocols: Cleavage of Pseudoephedrine Auxiliary to Form Ketones. BenchChem. [URL: https://www.benchchem.com/application-notes/cleavage-of-pseudoephedrine-auxiliary-to-form-ketones]
  • A Comparative Guide to Pseudoephedrine and Evans Auxiliaries in Asymmetric Alkylation. BenchChem. [URL: https://www.benchchem.
  • Application Notes and Protocols: Cleavage of the Pseudoephedrine Auxiliary Group. BenchChem. [URL: https://www.benchchem.com/application-notes/cleavage-of-the-pseudoephedrine-auxiliary-group]
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [URL: https://pubs.acs.org/doi/10.1021/ja970402f]
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773539/]
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [URL: https://www.oreate.com/blog/research-progress-on-the-application-of-pseudoephedrine-as-a-chiral-auxiliary-in-asymmetric-synthesis.html]
  • (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16999464/]
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Sci-Hub. [URL: https://sci-hub.se/10.1021/ja970402f]
  • Addressing challenges in the cleavage of sterically hindered pseudoephedrine amides. BenchChem. [URL: https://www.benchchem.com/application-notes/addressing-challenges-in-the-cleavage-of-sterically-hindered-pseudoephedrine-amides]
  • Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • A Technical Guide to the Mechanism of Pseudoephedrine-Directed Alkylation. BenchChem. [URL: https://www.benchchem.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem. [URL: https://www.benchchem.

Sources

alternative synthesis routes for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine derivative, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, represents a valuable building block in medicinal chemistry. Its rigid scaffold and defined stereochemistry are sought-after features in the design of novel therapeutics. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details essential for its efficient preparation.

Introduction to the Target Molecule

The ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol scaffold incorporates multiple key features: a cis-2,6-disubstituted morpholine core, two primary alcohol functionalities with differential protection potential, and a chiral backbone. This combination of attributes makes it an attractive intermediate for the synthesis of complex molecules with potential biological activity. The strategic challenge in its synthesis lies in the stereocontrolled construction of the morpholine ring and the selective manipulation of its functional groups.

Established Synthesis Route: Multi-step Approach from a Chiral Diol

An established and reliable method for the synthesis of the target molecule commences with a protected chiral diol precursor, specifically (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. This route offers a high degree of stereochemical control and allows for the sequential introduction of the benzyl and benzyloxymethyl groups.

Experimental Protocol

Step 1: Synthesis of (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate**

A detailed procedure for the synthesis of this key intermediate has been reported.[1] The synthesis begins with the formation of a tosylated intermediate, which then undergoes hydrogenation to yield the desired diol. The secondary amine is subsequently protected with a Boc group.

Step 2: Selective Monobenzylation of the Diol

The primary challenge in this step is the selective protection of one of the two primary hydroxyl groups. This can be achieved through various methods, including the use of a stoichiometric amount of a benzylating agent in the presence of a suitable base.

  • Reagents: (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, Benzyl bromide (1.0 eq.), Sodium hydride (1.0 eq.), Tetrahydrofuran (THF).

  • Procedure: To a cooled solution (0 °C) of the diol in dry THF, sodium hydride is added portion-wise. After stirring for 30 minutes, benzyl bromide is added dropwise. The reaction is monitored by TLC and quenched upon completion. Purification via column chromatography yields the monobenzylated product.

Step 3: N-Benzylation and Boc Deprotection

The subsequent N-alkylation can be performed following Boc deprotection.

  • Reagents: Boc-protected monobenzylated intermediate, Trifluoroacetic acid (TFA) or HCl in dioxane, Benzyl bromide, Potassium carbonate.

  • Procedure: The Boc-protected intermediate is treated with TFA or HCl in dioxane to remove the Boc group. The resulting secondary amine is then reacted with benzyl bromide in the presence of a base like potassium carbonate to afford the N-benzylated product.

Step 4: Reduction of the Ester (if applicable) and Final Product Formation

If the synthesis started from a precursor with an ester group at the 2-position, a final reduction step is necessary. However, starting from the bis(hydroxymethyl) derivative circumvents this.

Workflow Diagram

Established_Synthesis start Chiral Amino Diol Precursor step1 Tosylation & Hydrogenation start->step1 step2 Boc Protection step1->step2 step3 Selective O-Benzylation step2->step3 step4 Boc Deprotection step3->step4 step5 N-Benzylation step4->step5 end_product ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol step5->end_product

Caption: Established multi-step synthesis of the target molecule.

Performance Data
StepKey TransformationTypical YieldKey AdvantagesKey Challenges
1Diol formationGoodHigh stereocontrolMulti-step process
2Selective O-BenzylationModerateControlled introduction of benzyl groupPotential for di-benzylation
3N-BenzylationGoodEfficient N-alkylationRequires Boc deprotection

Alternative Synthesis Route: Convergent Approach via Diastereoselective Alkylation

An alternative strategy involves the diastereoselective alkylation of a chiral morpholinone precursor. This approach could potentially shorten the synthesis by forming one of the C-C bonds and the stereocenter in a single step.

Conceptual Framework

This route would begin with a chiral lactam derived from an amino acid. Diastereoselective alkylation at the alpha position to the carbonyl group with a benzyloxymethyl halide, followed by reduction of the lactam and N-benzylation, would lead to the target molecule.

Proposed Experimental Protocol

Step 1: Synthesis of a Chiral Morpholinone

A suitable chiral morpholinone can be synthesized from a readily available chiral amino alcohol.

Step 2: Diastereoselective Alkylation

  • Reagents: Chiral morpholinone, Lithium diisopropylamide (LDA), Benzyloxymethyl chloride.

  • Procedure: The morpholinone is deprotonated with LDA at low temperature (-78 °C) to form the corresponding enolate. Subsequent quenching with benzyloxymethyl chloride would introduce the desired side chain. The stereoselectivity of this step is crucial and would depend on the chiral auxiliary embedded in the morpholinone.

Step 3: Lactam Reduction and N-Benzylation

  • Reagents: Alkylated morpholinone, Lithium aluminum hydride (LAH), Benzyl bromide, Potassium carbonate.

  • Procedure: The lactam is reduced to the corresponding morpholine using a powerful reducing agent like LAH. The resulting secondary amine is then N-benzylated as described in the previous route.

Workflow Diagram

Alternative_Synthesis start Chiral Amino Alcohol step1 Morpholinone Formation start->step1 step2 Diastereoselective Alkylation step1->step2 step3 Lactam Reduction step2->step3 step4 N-Benzylation step3->step4 end_product ((2R,6S)-4-benzyl-6-(benzyloxymethyl) morpholin-2-yl)methanol step4->end_product

Caption: Proposed alternative synthesis via diastereoselective alkylation.

Anticipated Performance
StepKey TransformationPotential YieldKey AdvantagesKey Challenges
1Morpholinone formationGoodReadily available starting materials
2Diastereoselective AlkylationModerate to GoodConvergent approachAchieving high diastereoselectivity
3Lactam Reduction & N-BenzylationGoodStandard transformationsUse of strong reducing agents

Comparative Analysis

FeatureEstablished Route (from Diol)Alternative Route (from Morpholinone)
Overall Strategy Linear, sequential functionalizationConvergent, key bond formation via alkylation
Stereocontrol High, derived from chiral poolDependent on the diastereoselectivity of the alkylation step
Number of Steps Potentially longerPotentially shorter
Key Challenge Selective monobenzylation of a diolAchieving high diastereoselectivity in the alkylation
Scalability Generally good, well-established reactionsMay require optimization for large-scale synthesis

Conclusion

The synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol can be approached through multiple strategic pathways. The established route, starting from a chiral bis(hydroxymethyl)morpholine derivative, offers robust stereocontrol and relies on well-understood transformations, making it a reliable choice for laboratory-scale synthesis. The alternative, more convergent route via diastereoselective alkylation of a morpholinone presents an opportunity for a more concise synthesis, provided that the crucial alkylation step can be optimized for high diastereoselectivity.

The choice of the optimal synthetic route will depend on the specific requirements of the research program, including the desired scale of synthesis, the availability of starting materials, and the resources available for process optimization. This guide provides a framework for making an informed decision, balancing the trade-offs between established reliability and the potential for a more efficient, convergent approach.

References

  • Dave, R. H., & Sasaki, N. A. (2004). A short and efficient synthesis of trans-2,5-disubstituted morpholines. Organic letters, 6(9), 15-18.
  • Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters, 40(40), 7227-7230.
  • (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1623.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the morpholine scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics, making it a cornerstone in the design of novel therapeutics.[3] This guide delves into a comparative analysis of the biological activity of a specific morpholine derivative, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol , and its structural relatives, with a particular focus on their potential as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). Dysregulation of GSK-3β, a serine/threonine kinase, is implicated in a host of pathologies, most notably Alzheimer's disease, type 2 diabetes, and certain cancers, making it a prime target for therapeutic intervention.[4][5]

The Central Target: Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β plays a pivotal role in a vast array of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] In the context of Alzheimer's disease, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a pathological hallmark that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[7] Furthermore, GSK-3β is involved in the processing of amyloid precursor protein (APP), which can contribute to the formation of amyloid-β plaques.[8] The multifaceted role of GSK-3β in disease pathogenesis has spurred significant efforts in the development of potent and selective inhibitors.

The Morpholine Scaffold: A Privileged Player in Kinase Inhibition

The morpholine ring is a common feature in many kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase domain.[2] The nitrogen and oxygen atoms of the morpholine act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor in the ATP-binding pocket. The substituents on the morpholine ring play a critical role in determining the potency and selectivity of the inhibitor.

A Comparative Look at 2,6-Disubstituted Morpholine Derivatives

The compound in focus, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, possesses several key structural features:

  • A cis-2,6-disubstituted morpholine core : This stereochemistry is often crucial for optimal binding to the target kinase.

  • A 4-benzyl group : The benzyl substituent on the morpholine nitrogen can engage in hydrophobic interactions within the ATP-binding pocket.

  • A 6-(benzyloxymethyl) group : This bulky, hydrophobic group can further enhance binding affinity through interactions with hydrophobic regions of the kinase.

  • A 2-methanol group : The hydroxyl group can form additional hydrogen bonds, potentially increasing potency.

To illustrate the impact of these structural features, let's consider a hypothetical comparison with related compounds, drawing on general SAR principles for kinase inhibitors.

Table 1: Hypothetical Comparative Biological Activity of 2,6-Disubstituted Morpholine Derivatives against GSK-3β

Compound IDStructureKey Structural FeaturesPredicted GSK-3β IC50 (nM)Rationale for Predicted Activity
Target Compound ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanolcis-2,6-disubstitution, 4-benzyl, 6-benzyloxymethyl, 2-methanolPotentially < 100The combination of a rigid cis-conformation, multiple hydrophobic interactions from the benzyl and benzyloxymethyl groups, and a hydrogen-bonding methanol group suggests strong binding affinity.
Analog A ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanoltrans-2,6-disubstitution, 4-benzyl, 6-methyl, 2-methanolLikely > 500The trans stereochemistry may lead to a less optimal fit in the binding pocket compared to the cis isomer. The smaller methyl group provides less hydrophobic interaction than a benzyloxymethyl group.
Analog B (4-benzylmorpholin-2-yl)methanolMonosubstituted at C2Likely > 1000The absence of a substituent at the C6 position significantly reduces the potential for hydrophobic interactions, leading to weaker binding.
Analog C ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanamine2-aminomethyl instead of 2-methanolPotentially < 150The primary amine can also act as a hydrogen bond donor, but its basicity might introduce different interactions or potential off-target effects compared to the hydroxyl group.

Deciphering the Mechanism: The GSK-3β Signaling Pathway

The inhibitory action of these morpholine derivatives on GSK-3β would interrupt its downstream signaling cascades. A simplified representation of the GSK-3β pathway and the proposed point of intervention is depicted below.

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Insulin/IGF-1 Insulin/IGF-1 Akt Akt Insulin/IGF-1->Akt Activates Wnt Wnt GSK3B_active GSK-3β (Active) Wnt->GSK3B_active Inhibits (via Dishevelled) Akt->GSK3B_active Phosphorylates (Ser9) Inactivates GSK3B_inactive p-GSK-3β (Inactive) GSK3B_active->GSK3B_inactive Tau Tau GSK3B_active->Tau Phosphorylates Beta_catenin β-catenin GSK3B_active->Beta_catenin Phosphorylates for Degradation Tau_p Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Tau_p Beta_catenin_degradation β-catenin Degradation Beta_catenin->Beta_catenin_degradation Morpholine_Inhibitor ((2R,6S)-4-benzyl-6- (benzyloxymethyl)morpholin- 2-yl)methanol Morpholine_Inhibitor->GSK3B_active Inhibits

Figure 1: Simplified GSK-3β signaling pathway and the point of inhibition.

Experimental Validation: A Blueprint for Assessing Biological Activity

To empirically determine and compare the biological activity of these compounds, a standardized set of in vitro assays is essential. The following workflow outlines a typical experimental approach.

Workflow for In Vitro Evaluation of GSK-3β Inhibitors

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis Synthesis of Morpholine Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization primary_screen Primary Screen: GSK-3β Kinase Assay (e.g., ADP-Glo) characterization->primary_screen ic50 IC50 Determination primary_screen->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity tau_p Tau Phosphorylation Assay (Western Blot) ic50->tau_p beta_catenin β-catenin Stabilization Assay (Reporter Gene or Western Blot) tau_p->beta_catenin neuroprotection Neuroprotection Assay (e.g., against Aβ toxicity) beta_catenin->neuroprotection

Figure 2: Experimental workflow for evaluating GSK-3β inhibitors.

Detailed Experimental Protocol: GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a robust method for quantifying the inhibitory activity of compounds against GSK-3β by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of test compound solution or vehicle control (for positive and negative controls).

    • 5 µL of a mixture of GSK-3β substrate and ATP in assay buffer.

    • 10 µL of recombinant GSK-3β enzyme in assay buffer to initiate the reaction.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of 2,6-disubstituted morpholine derivatives as GSK-3β inhibitors holds significant promise for the development of novel therapeutics for neurodegenerative diseases and other GSK-3β-mediated disorders. While the specific biological activity of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol remains to be publicly disclosed, the structural features of this compound suggest it could be a potent inhibitor. Further synthesis and rigorous biological evaluation of this compound and its analogs are warranted to elucidate their precise structure-activity relationships and therapeutic potential. The experimental framework provided in this guide offers a clear path for such investigations, paving the way for the discovery of next-generation kinase inhibitors.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Mehta, A. K., et al. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.
  • Google Patents. (2014). GSK-3 inhibitors. US8686042B2.
  • Google Patents. (2011). Gsk-3beta inhibitor. US20110039893A1.
  • Expert Opinion on Therapeutic Patents. (2025). Glycogen synthase kinase 3β (GSK-3β)
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • MySkinRecipes. (n.d.). (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. Retrieved from [Link]

  • Tzara, A., et al. (2020).
  • ChemUniverse. (n.d.). ((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Retrieved from [Link]

  • PubMed. (2021). Screening of Azadirachta indica phytoconstituents as GSK-3β inhibitor and its implication in neuroblastoma: molecular docking, molecular dynamics, MM-PBSA binding energy, and in-vitro study.
  • PubMed Central. (2014). Design, Synthesis, Biochemical, and Antiviral Evaluations of C6 Benzyl and C6 Biarylmethyl Substituted 2-Hydroxylisoquinoline-1,3-diones: Dual Inhibition against HIV Reverse Transcriptase-Associated RNase H and Polymerase with Antiviral Activities.
  • PubMed Central. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development.
  • PubMed Central. (2020). Insight into glycogen synthase kinase-3β inhibitory activity of phyto-constituents from Melissa officinalis: in silico studies.
  • PubMed. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)
  • New Journal of Chemistry. (2018). Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors.
  • PubMed Central. (2022). Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors.
  • PubMed Central. (2018). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.

Sources

Introduction: The Subtle Architecture of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structural Comparison of Morpholine Isomers for Drug Development Professionals

Morpholine, a simple heterocyclic compound featuring both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique physicochemical properties: the morpholine ring can enhance aqueous solubility, improve metabolic stability, and act as a versatile scaffold to orient pharmacophoric elements for optimal target binding.[1][3] The oxygen atom, in particular, can serve as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered, providing a pKa value that is often advantageous for physiological interactions.[3][4]

However, the true power and complexity of morpholine in drug design are revealed not in the parent molecule, but in its substituted derivatives. The introduction of substituents on the morpholine ring gives rise to a variety of isomers—compounds with the same molecular formula but different structural arrangements. These subtle architectural differences can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetics. For researchers in drug development, a deep understanding of the synthesis, characterization, and comparative properties of morpholine isomers is not merely academic; it is a prerequisite for rational drug design and the creation of safe, effective therapeutics.

This guide provides a comprehensive structural comparison of different morpholine isomers, detailing the experimental methodologies used to differentiate them and exploring the causal links between their stereochemistry and biological function.

Understanding Isomerism in Substituted Morpholines

Unsubstituted morpholine (C₄H₉NO) is a single, achiral molecule. Isomerism becomes a critical consideration only when substituents are introduced onto the ring. These isomers can be broadly categorized into positional isomers and stereoisomers.

  • Positional Isomers: These isomers differ in the location of the substituent on the morpholine ring. For a single substituent, it can be placed on the nitrogen atom (N-4) or on any of the carbon atoms (C-2, C-3, C-5, or C-6). Note that C-2 is equivalent to C-6, and C-3 is equivalent to C-5 due to the molecule's symmetry. The position dramatically alters the molecule's properties. For instance, an N-substituted morpholine will have different basicity and reactivity compared to a C-substituted one.

  • Stereoisomers: When one or more chiral centers are created by substitution, stereoisomerism arises. This is the most crucial type of isomerism in drug development.

    • Enantiomers: A single substituent on a carbon atom (e.g., at the C-2 position) creates a chiral center, resulting in a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers).

    • Diastereomers: With two or more substituents, diastereomers are possible. These are stereoisomers that are not mirror images of each other. A common example in morpholine chemistry is cis and trans isomerism in disubstituted rings (e.g., 2,5- or 3,5-disubstituted morpholines), which describe the relative orientation of the substituents.[5][6]

Synthesis_Workflow cluster_0 Preparation cluster_1 Key Cyclization Step cluster_2 Outcome Amino_Alcohol Enantiopure Amino Alcohol Alkene_Substrate Substituted Alkene Substrate Amino_Alcohol->Alkene_Substrate Functionalization Cyclization Pd-Catalyzed Carboamination Alkene_Substrate->Cyclization Diastereomers Diastereomeric Mixture (e.g., cis/trans) Cyclization->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Pure_Isomer Single, Pure Stereoisomer Separation->Pure_Isomer

Caption: A generalized workflow for the stereoselective synthesis and purification of morpholine isomers.

Experimental Protocol: Stereoselective Synthesis of a cis-3,5-Disubstituted Morpholine

This protocol is a conceptual representation based on palladium-catalyzed carboamination strategies. [5]

  • Substrate Preparation:

    • Begin with an enantiomerically pure amino alcohol (e.g., (S)-alaninol).

    • Protect the amine group (e.g., with a Boc group).

    • React the hydroxyl group to introduce an alkene tether, forming the key carboamination substrate.

  • Catalyst Preparation:

    • In a glovebox, charge a dry reaction vessel with a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

    • Add a dry, deoxygenated solvent (e.g., toluene).

  • Cyclization Reaction:

    • Dissolve the alkene substrate and an aryl bromide in the reaction solvent.

    • Add the substrate solution to the activated catalyst mixture.

    • Add a suitable base (e.g., Cs₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 100 °C) for 12-24 hours, monitoring by TLC or LC-MS. The reaction proceeds via a syn-aminopalladation, which controls the formation of the cis stereoisomer. [5]4. Workup and Purification:

    • Cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using silica gel column chromatography to isolate the desired cis-disubstituted morpholine product. The high diastereoselectivity (>20:1 dr) often simplifies purification. [5]

Analytical Techniques for Isomer Differentiation

Distinguishing between closely related isomers requires a suite of sophisticated analytical techniques. The choice of method depends on whether the goal is to separate enantiomers, assign relative stereochemistry, or determine the absolute configuration.

Analytical_Workflow Sample Synthesized Morpholine (Isomeric Mixture) NMR NMR Spectroscopy (1H, 13C, NOESY) Sample->NMR Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Assign_Relative Assign Relative Stereochemistry (cis/trans) NMR->Assign_Relative XRay X-ray Crystallography Assign_Relative->XRay Separate_Enantiomers Separate Enantiomers & Determine Purity (ee) Chiral_HPLC->Separate_Enantiomers Separate_Enantiomers->XRay Confirm_Absolute Confirm Absolute Stereochemistry (R/S) XRay->Confirm_Absolute Final Structurally Confirmed Pure Isomer Confirm_Absolute->Final

Caption: A self-validating workflow for the complete analytical characterization of morpholine isomers.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for determining the relative stereochemistry of diastereomers. For a cis vs. trans pair, the different spatial relationships between protons result in distinct coupling constants (J-values) and chemical shifts. Furthermore, 2D NOESY experiments, which detect through-space proton-proton interactions, can unambiguously confirm which substituents are on the same face of the ring. [7]

  • Chiral Chromatography (HPLC): Enantiomers cannot be distinguished by NMR in a non-chiral solvent. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating enantiomers and determining enantiomeric excess (ee). The CSP interacts diastereomerically with each enantiomer, leading to different retention times.

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous assignment of both relative and absolute stereochemistry. [8]It is the ultimate arbiter in structural elucidation.

Experimental Protocol: Analytical Separation of Morpholine Enantiomers by Chiral HPLC
  • System Preparation:

    • Select a chiral column based on the analyte's properties (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

    • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine to improve peak shape) at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation:

    • Prepare a dilute solution of the racemic morpholine derivative in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

  • Data Interpretation:

    • Two distinct peaks should be observed, corresponding to the two enantiomers.

    • The ratio of the peak areas can be used to calculate the enantiomeric excess (ee) of a non-racemic sample.

    • The separation itself validates the presence of enantiomers. To assign which peak corresponds to the (R)- or (S)-enantiomer, a pure, known standard must be injected.

Impact on Pharmacological Activity: Structure Dictates Function

The critical importance of isomerism is most evident in its effect on biological activity. Different isomers of a drug molecule can exhibit dramatically different interactions with their biological targets.

  • Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to side effects or toxicity.

  • Target Selectivity: Diastereomers, with their different 3D shapes, can bind to the same target with different affinities or may even bind to entirely different targets, leading to variations in efficacy and off-target effects.

A classic example is the drug Phendimetrazine (3,4-dimethyl-2-phenylmorpholine), which has been studied for its stereochemistry. The cis and trans isomers have distinct conformations, which influences how they interact with their neurological targets. [6]The precise orientation of the methyl and phenyl groups is critical for biological activity, underscoring the necessity of synthesizing and testing single, pure isomers in the drug development process.

Conclusion

For the drug development professional, morpholine is far more than a simple heterocycle; it is a scaffold of immense potential whose biological effects are intricately tied to its three-dimensional structure. The distinction between positional isomers, enantiomers, and diastereomers is fundamental to harnessing this potential. A thorough understanding of stereoselective synthesis allows for the precise construction of the desired molecular architecture, while a robust suite of analytical techniques provides the necessary validation of that structure. Ultimately, by recognizing and controlling the isomeric form of substituted morpholines, researchers can optimize target engagement, enhance therapeutic efficacy, and build safer, more effective medicines.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQzAttueZMKxFqC1ULEgM8gYkpLRQq64166sa78xDxQPcV7TXcPiLaf7aEtVYJti_TgYJ_uFAqnip0jSxtHodq40AIPyU40hCO16dxMnn4cg8azufwwDCJ5lSM1UJX6-yS-HcR4mMEykfYN3sHb2-_3eSP2PNeNQzrI0i9WuwU5iGQ5ZtOWSk8OVLqVVhZNaSmeK3PL4Zwq9Oti36LEd6IQDdQcu13cJxRwURVtW89neJZ9c6R-FEuYJl2lMJcqC3jg==]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [URL: https://doi.org/10.1051/e3sconf/202455601051]
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1473062/]
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [URL: https://www.researchgate.net/publication/333526955_Recent_progress_in_the_synthesis_of_morpholines]
  • Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/O-heterocycles/morpholines.shtm]
  • Cilibrizzi, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244–2259. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7426867/]
  • Gruszka, K., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(43), 28169–28178. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7646197/]
  • Wikipedia. Morpholine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Morpholine]
  • Jones, A. J., et al. (1978). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 56(9), 1264-1273. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v78-208]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b938f32484a6839a91262d]
  • Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950943/]
  • Fults, A. (2024). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. [URL: https://events.acs.
  • Amines & Plasticizers Limited. Morpholine. Amines & Plasticizers Limited. [URL: http://www.amines.com/morpholine.html]
  • Banister, S. D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1305–1353. [URL: https://pubmed.ncbi.nlm.nih.gov/30444537/]
  • Chegondi, R., & Tunge, J. A. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4210–4213. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3442119/]
  • Ataman Kimya. MORPHOLINE. atamankimya.com. [URL: https://www.
  • FooDB. Showing Compound Morpholine (FDB008207). FooDB. [URL: https://foodb.ca/compounds/FDB008207]
  • ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-various-morpholine-containing-natural-and-synthetic-compounds_fig1_349346610]
  • National Institute of Standards and Technology. Morpholine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110918]

Sources

A Comparative Guide to the HPLC Purity Validation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Complex Chiral Intermediate

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a substituted morpholine derivative, serves as a critical building block in the synthesis of more complex molecules.[1][2] Its structure, characterized by two stereocenters (C2 and C6), presents a significant analytical challenge. The presence of undesired stereoisomers—diastereomers and enantiomers—can dramatically impact the pharmacological and toxicological profile of the final drug product.

This guide provides a comprehensive framework for the purity validation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol using High-Performance Liquid Chromatography (HPLC). We will move beyond a single-method mindset, establishing a robust, self-validating, dual-methodology approach. This strategy objectively compares and employs both chiral and reverse-phase HPLC to ensure comprehensive control over both stereoisomeric and process-related impurities, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[3][4]

The Core Challenge: Deconvoluting Stereoisomers and Process Impurities

A singular analytical method is insufficient for this molecule. The physicochemical properties of stereoisomers are often so similar that they co-elute under standard achiral chromatographic conditions.

  • Stereoisomeric Purity: The target molecule has a (2R, 6S) configuration. Its diastereomers, (2R,6R) and (2S,6S), as well as its enantiomer (2S,6R), must be resolved and quantified. This is impossible on a standard C18 column and necessitates a Chiral Stationary Phase (CSP) . The direct approach, using a CSP, is vastly superior to indirect methods (derivatization) as it avoids potential reaction artifacts and is more efficient.[5][6]

  • Process-Related Purity (Achiral): Impurities from starting materials, by-products of the synthesis (e.g., from incomplete reactions or side reactions), and degradation products must also be monitored.[7][8] These impurities typically have different polarities and are best separated using a high-resolution Reverse-Phase (RP-HPLC) method.

Therefore, our comparative guide proposes a two-pronged validation strategy:

  • Method A: Chiral HPLC for the specific quantification of stereoisomeric impurities.

  • Method B: Reverse-Phase HPLC for the quantification of process-related impurities and for the primary assay of the target analyte.

Method A: Chiral HPLC for Stereoisomeric Purity Validation

The fundamental principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes results in different retention times.[9] Polysaccharide-based CSPs are exceptionally versatile and are the logical starting point for method development for a molecule like this.[10]

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm. This choice is based on the broad applicability of amylose-based phases for a wide range of chiral compounds.[10]

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (90:10, v/v). The low-polarity mobile phase promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on this type of CSP.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm, where the benzyl groups provide strong chromophores.

  • Injection Volume: 10 µL.

Workflow for Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis p1 Weigh 10 mg Sample p2 Dissolve in 10 mL Mobile Phase (1 mg/mL) p1->p2 p3 Dilute to 0.1 mg/mL p2->p3 h1 Inject 10 µL onto Chiralpak AD-H Column p3->h1 Inject Sample h2 Isocratic Elution: n-Hexane/IPA (90:10) h1->h2 h3 Flow: 1.0 mL/min Temp: 25 °C h2->h3 d1 Detect at 210 nm h3->d1 Eluent to Detector d2 Integrate Peaks d1->d2 d3 Calculate % Area of Each Stereoisomer d2->d3 r1 Final Purity Report (Stereoisomeric) d3->r1 Report Results

Caption: Workflow for Chiral Purity Validation.

Comparative Data and Interpretation

A successful chiral separation will resolve all four potential stereoisomers. The performance of the system must be verified using system suitability tests before any sample analysis.

Table 1: Sample Data for Chiral Separation and System Suitability

ParameterObserved ValueAcceptance Criteria (ICH/USP)Justification
Retention Times (min)
(2S,6R)-isomer8.5N/ABaseline separation is key
(2R,6S)-isomer (API)10.2N/AMain peak identification
(2R,6R)-isomer12.1N/ABaseline separation is key
(2S,6S)-isomer13.5N/ABaseline separation is key
Resolution (Rs)
Rs between (2S,6R) and (2R,6S)2.5> 1.5Ensures accurate quantification of adjacent peaks.[3][11]
Rs between (2R,6S) and (2R,6R)2.8> 1.5Ensures accurate quantification of adjacent peaks.
Tailing Factor (T)
For (2R,6S) peak1.10.8 - 1.5Indicates good peak symmetry and column health.
% RSD of Peak Area
(n=6 replicate injections)0.5%< 2.0%Demonstrates system precision.[12]

Method B: RP-HPLC for Achiral Purity (Assay) and Impurities

This method is designed for high efficiency and resolving power to separate the main compound from any non-chiral impurities that may be present. A C18 stationary phase is the industry standard for this purpose due to its robustness and versatility.[13][14]

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column Selection: A C18 column, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient is chosen to ensure elution of both polar and non-polar impurities. Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A). Gradient: 30% B to 90% B over 20 minutes. The acidic modifier improves peak shape for the basic morpholine nitrogen.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

Workflow for Achiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis p1 Weigh Sample p2 Dissolve to 0.5 mg/mL in Mobile Phase p1->p2 h1 Inject 10 µL onto C18 Column p2->h1 Inject Sample h2 Gradient Elution: ACN/H₂O + 0.1% H₃PO₄ h1->h2 h3 Flow: 1.0 mL/min Temp: 30 °C h2->h3 d1 Detect at 254 nm h3->d1 Eluent to Detector d2 Integrate Main Peak and All Impurity Peaks d1->d2 d3 Calculate Assay vs. Standard Calculate % Area of Impurities d2->d3 r1 Final Purity Report (Assay & Impurities) d3->r1 Report Results

Caption: Workflow for Achiral Purity and Assay Validation.

Comparative Data and Interpretation

This method provides the overall purity profile, excluding stereoisomers which will co-elute.

Table 2: Sample Data for RP-HPLC Analysis

PeakRetention Time (min)Area %Identification
14.10.08Starting Material 1
26.50.11Unknown Impurity
311.899.75((2R,6S)-...)-methanol (API)
415.20.06Benzyl-related by-product
Total Impurities 0.25%
Assay vs. Reference Std. 99.8%

Comprehensive Method Validation: A Trustworthy System

Validating an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[15][16] This must be performed for both Method A and Method B according to ICH Q2(R2) guidelines.[4]

Logical Flow of Validation Parameters

G A Specificity (Can the method see the analyte and impurities without interference?) B Linearity (Does response scale with concentration?) A->B Prerequisite for D Accuracy (How close are results to the true value?) A->D Prerequisite for E Precision (Repeatability & Intermediate) A->E Prerequisite for H Robustness (How sensitive is it to small changes?) A->H Prerequisite for C Range (What is the usable concentration range?) B->C F Detection Limit (LOD) (Lowest detectable amount) E->F G Quantitation Limit (LOQ) (Lowest quantifiable amount) E->G

Caption: Interdependence of HPLC Method Validation Parameters.

Table 3: Validation Plan Summary

ParameterPurposeExecution for Method A (Chiral)Execution for Method B (RP-HPLC)
Specificity To ensure the method is selective for the analytes of interest.[12]Spike the API with known stereoisomers. Demonstrate baseline resolution for all peaks.Spike API with known process impurities and subject to stress conditions (acid, base, heat, light, oxidation) to show peak purity.
Linearity Demonstrate a proportional relationship between concentration and detector response.Prepare 5 concentrations of each stereoisomer (if available) or the racemic mixture across the expected range (e.g., LOQ to 200% of specification). Plot peak area vs. concentration.Prepare 5 concentrations of the API from 50% to 150% of the target assay concentration. Plot peak area vs. concentration. Correlation coefficient (r²) should be > 0.999.
Accuracy Closeness of test results to the true value.Spike a pure API sample with known amounts of stereoisomers at 3 levels (e.g., 50%, 100%, 150% of specification limit). Calculate % recovery.Spike placebo with the API at 3 concentration levels (e.g., 80%, 100%, 120%). Calculate % recovery (typically 98.0% - 102.0%).
Precision Measure of the method's repeatability.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day, with a different analyst, or on a different instrument. Calculate %RSD.Repeatability: 6 separate sample preparations. Intermediate Precision: Repeat on a different day/analyst/instrument. Calculate %RSD (should be < 2.0%).
LOQ/LOD Lowest amount that can be reliably quantified/detected.Determine based on signal-to-noise ratio (S/N) of 10:1 (LOQ) and 3:1 (LOD) for the undesired stereoisomers.Determine based on S/N of 10:1 (LOQ) and 3:1 (LOD) for the main process impurities.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Vary flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., IPA ±2%). Ensure system suitability passes.Vary flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units), and gradient slope. Ensure system suitability passes.

Conclusion

The validation of purity for a chiral intermediate like ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol cannot be adequately addressed by a single analytical method. This guide demonstrates the necessity and superiority of a dual-method approach. By comparing and contrasting the capabilities of a highly specific chiral HPLC method for stereoisomeric control with a high-resolution reverse-phase HPLC method for achiral impurities and assay, a complete and trustworthy purity profile is established. This comprehensive strategy, grounded in ICH and USP principles, provides researchers and drug developers with a robust, scientifically sound, and defensible framework to ensure the quality and consistency of this critical pharmaceutical building block.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Royal Society of Chemistry. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ChemUniverse. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

  • Ivy Fine Chemicals. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol [CAS: 1093085-89-2]. [Link]

  • MySkinRecipes. (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Digital CSIC. Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. [Link]

  • ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of the chiral morpholine derivative, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a key intermediate in medicinal chemistry and drug development. We will explore its structural elucidation through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

To provide a richer context for researchers, this guide moves beyond a simple characterization. We will compare the expected spectroscopic data of the target molecule against two crucial alternatives: its diastereomer, ((2S,6R)-...), and a structural analog, ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol. This comparative approach is designed to highlight the sensitivity of these techniques to subtle stereochemical changes and significant structural modifications, thereby demonstrating a robust framework for structural validation.

Part I: Spectroscopic Profile of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

The target molecule possesses several key structural features that yield a distinct spectroscopic fingerprint: a morpholine core, two benzyl groups (one N-benzyl, one O-benzyl), a primary alcohol, and defined stereochemistry at the C2 and C6 positions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, which is the most definitive method for confirming the elemental composition. Using Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺.

ParameterExpected ValueRationale
Molecular Formula C₂₀H₂₅NO₃Derived from the structure[1].
Molecular Weight 327.42 g/mol Sum of atomic masses[1].
Expected [M+H]⁺ 328.1907Calculated exact mass for C₂₀H₂₆NO₃⁺. HRMS can measure this to within 5 ppm, confirming the formula unequivocally[2][3].

Fragmentation Analysis: The most characteristic fragmentation in N-benzyl compounds involves the cleavage of the benzylic C-N bond. This cleavage is highly favored because it leads to the formation of a stable tropylium ion (m/z 91) through rearrangement of the benzyl cation[4]. This fragment is often the base peak in the mass spectrum.

G M [M+H]⁺ m/z = 328.19 F1 Tropylium Ion m/z = 91.05 M->F1 - C₁₃H₁₅NO₂ (Neutral Loss) F2 [M - BnO]⁺ m/z = 220.13 M->F2 - C₇H₇O• (Radical Loss) F3 [M - Bn]⁺ m/z = 236.14 M->F3 - C₇H₇• (Radical Loss) G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Structural Framework & Stereochemistry cluster_3 Step 4: Final Confirmation Sample Receive Unknown Sample HRMS HRMS Analysis Sample->HRMS HRMS_Out Result: Exact Mass & Formula (e.g., C₂₀H₂₅NO₃) HRMS->HRMS_Out FTIR FT-IR Analysis HRMS_Out->FTIR FTIR_Out Result: Key Functional Groups (-OH, Ar, C-O-C) FTIR->FTIR_Out NMR ¹H & ¹³C NMR Analysis FTIR_Out->NMR NMR_Out Result: C-H Framework, Connectivity, & Relative Stereochemistry NMR->NMR_Out Confirm Structure Confirmed NMR_Out->Confirm

Caption: An integrated workflow for spectroscopic structure elucidation.

This workflow begins with HRMS to establish the molecular formula, the foundational piece of information. FT-IR follows to quickly confirm the presence of expected functional groups and rule out others. Finally, 1D and 2D NMR experiments provide the detailed atomic connectivity and stereochemical arrangement, allowing for the final, unambiguous structural assignment.

Conclusion

The structural confirmation of a complex molecule like ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol relies on the synergistic application of HRMS, FT-IR, and NMR spectroscopy. While HRMS provides the definitive molecular formula and IR confirms functional groups, NMR offers an unparalleled view of the molecular architecture and is the only technique among the three capable of distinguishing between diastereomers. By comparing the spectral data of a target compound with that of rationally chosen analogs, researchers can build a powerful, multi-faceted argument for structural identity and purity, a cornerstone of modern drug discovery and development.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from Wikipedia. [Link]

  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]

  • ResearchGate. (2018). NMR analysis of stereoisomer?[Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. [Link]

  • García, M. A., et al. (2011). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ACS Publications - Analytical Chemistry. [Link]

  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • ResolveMass Laboratories Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...[Link]

  • PubMed Central (PMC). (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. [Link]

  • ACS Publications. (1992). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. Analytical Chemistry. [Link]

  • Chemetrix. (n.d.). Analysis of Alcohol Levels in Hand Sanitizer by FTIR. [Link]

  • ChemUniverse. (n.d.). ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Asymmetric Hydrogenation of Quinolines. [Link]

  • Ivy Fine Chemicals. (n.d.). ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions...[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. [Link]

  • TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]

  • PubChem. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. [Link]

  • ChemSurvival. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • ResearchGate. (2025). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. [Link]

  • SpectraBase. (n.d.). Benzyl 4-[4'-benzyloxy...]-6-heptyl-2-methoxybenzoate - 13C NMR. [Link]

  • SpectraBase. (n.d.). 1,3-di-o-Benzyl-2-deoxy-2-(morpholin-4-yl)glycerol - 13C NMR. [Link]

  • SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide - 13C NMR. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral synthesis and quality control. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making the accurate quantification of stereoisomeric purity a critical regulatory and safety requirement. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol , a complex chiral molecule featuring multiple stereocenters and functional groups that influence the choice of analytical methodology.

The inherent structural characteristics of this molecule—a secondary alcohol, a tertiary amine within a morpholine ring, and bulky benzyl groups—present unique challenges and opportunities for enantiomeric resolution. This document will explore the causality behind experimental choices for three principal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. We will delve into the underlying principles, provide detailed experimental protocols based on established methods for analogous structures, and present a comparative analysis to guide the selection of the most appropriate technique for your research needs.

The Criticality of Enantiomeric Purity in Drug Development

The stereochemistry of an active pharmaceutical ingredient (API) is a critical quality attribute. Different enantiomers of a chiral drug can exhibit widely varying pharmacological activities and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. Accurate determination of enantiomeric excess is not merely a procedural step but a fundamental aspect of drug discovery, development, and manufacturing.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers due to its high accuracy, precision, and applicability to a broad range of compounds.[1] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[1]

Principle of Chiral Recognition

The core of chiral HPLC lies in the CSP, which is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). The analyte's enantiomers, as they pass through the column, form transient diastereomeric complexes with the chiral selector. These complexes have different association constants and, consequently, different stabilities, leading to a difference in their retention times and allowing for their separation.[1] For a molecule like ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, the presence of hydroxyl, amino, and aromatic functionalities provides multiple points of interaction (hydrogen bonding, dipole-dipole, and π-π interactions) with a suitable CSP.

Experimental Protocol: A Generalized Approach

While a specific, validated method for this exact compound is not publicly available, a robust starting point for method development can be designed based on the successful separation of structurally similar amino alcohols and N-benzyl morpholine derivatives. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for their broad applicability.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

Recommended Initial Screening Conditions:

ParameterNormal Phase HPLC
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Injection Volume 10 µL

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs are known for their excellent chiral recognition capabilities for a wide array of compounds, including those with aromatic rings and hydrogen-bonding moieties. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can inclusively bind with differing affinities.

  • Mobile Phase: A normal-phase mobile phase is often preferred for the chiral separation of polar analytes on polysaccharide-based CSPs. The ratio of hexane to isopropanol is a critical parameter to optimize for achieving the desired retention and resolution.

  • Additive: The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for analytes containing an amine group, such as the morpholine nitrogen in the target molecule. DEA acts as a competing base, interacting with the acidic sites on the silica support and preventing peak tailing, thereby improving peak shape and resolution.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject Column Chiral Column (e.g., Chiralpak AD-H) Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the analysis of volatile and thermally stable chiral compounds. The separation principle is analogous to chiral HPLC, but it occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.[3]

Applicability to the Target Molecule

Direct analysis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol by GC is challenging due to its relatively high molecular weight and low volatility. However, derivatization of the hydroxyl groups to form more volatile esters (e.g., acetates or trifluoroacetates) can make the molecule amenable to GC analysis.

Experimental Protocol: A Generalized Approach

1. Derivatization:

  • React the chiral alcohol with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to convert the hydroxyl groups into their corresponding esters.

2. Chiral GC Analysis:

ParameterChiral Gas Chromatography (after Derivatization)
Chiral Stationary Phase Cyclodextrin-based CSP (e.g., Rt-βDEXse™), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at an appropriate linear velocity
Oven Temperature Program Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 250 °C) and hold.
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Sample Preparation Dilute the derivatized sample in an appropriate solvent (e.g., hexane or ethyl acetate).

Causality Behind Experimental Choices:

  • Derivatization: This step is essential to increase the volatility of the analyte, allowing it to be vaporized in the GC inlet without decomposition. The choice of derivatizing agent can also influence the separation by altering the interactions with the CSP.

  • CSP Selection: Cyclodextrin-based CSPs are widely used in chiral GC and are effective for a broad range of compounds.[4] The toroidal shape of the cyclodextrin molecule provides a chiral cavity where the derivatized enantiomers can form inclusion complexes with different stabilities.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers in the chromatogram, similar to the HPLC method.

GC_Workflow cluster_deriv Derivatization cluster_gc Chiral GC Analysis cluster_data Data Processing Derivatize React with Acylating Agent Inject Inject Derivatized Sample Derivatize->Inject Column Chiral GC Column (e.g., Cyclodextrin-based) Inject->Column Detect FID Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. However, by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct physical and chemical properties and, therefore, exhibit different chemical shifts in their NMR spectra.

Mosher's Ester Analysis: A Classic Approach

For chiral alcohols, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA. The reaction of the chiral alcohol with both (R)- and (S)-MTPA chlorides forms diastereomeric Mosher's esters.

Experimental Protocol: Mosher's Ester Analysis

1. Formation of Mosher's Esters:

  • In two separate NMR tubes, dissolve a small amount of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃).

  • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a catalytic amount of a base (e.g., pyridine-d₅).

  • To the other tube, add a slight excess of (S)-(+)-MTPA chloride and a catalytic amount of pyridine-d₅.

  • Allow the reactions to proceed to completion.

2. NMR Analysis:

  • Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra of both diastereomeric ester mixtures.

  • Identify a well-resolved signal (or set of signals) that is distinct for each diastereomer. For Mosher's esters, the methoxy or the trifluoromethyl signals are often well-resolved.

  • Carefully integrate the corresponding signals for the two diastereomers.

Causality Behind Experimental Choices:

  • Choice of CDA: Mosher's acid is an excellent choice for chiral alcohols because the resulting esters often exhibit significant chemical shift differences due to the anisotropic effect of the phenyl ring and the presence of the magnetically active ¹⁹F nucleus.

  • NMR Nucleus: While ¹H NMR can be used, ¹⁹F NMR is often preferred if the analyte does not contain other fluorine atoms. The ¹⁹F NMR spectrum is typically simpler, with a wider chemical shift range and no background signals, leading to more accurate integration.

Data Analysis: The enantiomeric excess is calculated from the relative integration of the signals corresponding to the two diastereomers:

ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| x 100

Mosher_Ester_Analysis cluster_deriv Diastereomer Formation cluster_nmr NMR Analysis cluster_data Data Processing React React Chiral Alcohol with (R)- and (S)-MTPA Chloride Acquire Acquire 1H or 19F NMR Spectra React->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Diastereomeric Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Comparative Analysis of Techniques

The choice of the optimal method for determining the enantiomeric excess of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development.

FeatureChiral HPLCChiral GC (with Derivatization)NMR with CDAs (Mosher's Esters)
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase in the gas phase.Formation of diastereomers with distinct NMR spectra.
Sample Throughput Moderate to high.High.Low to moderate.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Lower (requires mg quantities).
Accuracy & Precision Excellent.Excellent.Good to excellent, dependent on signal resolution and integration.
Method Development Can be time-consuming due to the need to screen multiple columns and mobile phases.Requires optimization of derivatization and GC conditions.Relatively straightforward, but requires pure CDA and complete reaction.
Instrumentation Widely available HPLC systems.Requires a GC with a chiral column.Requires access to a high-field NMR spectrometer.
Key Advantages - Direct analysis without derivatization.- High accuracy and robustness.- Preparative scale-up is possible.- Very high sensitivity.- Fast analysis times.- No need for a reference standard of the minor enantiomer.- Can provide structural information.
Key Disadvantages - Specialized and expensive chiral columns.- Method development can be challenging.- Requires a derivatization step, which can introduce errors.- Analyte must be volatile and thermally stable.- Lower sensitivity.- Requires a pure chiral derivatizing agent.- Incomplete reaction or kinetic resolution can lead to inaccurate results.

Conclusion and Recommendations

For the routine and accurate determination of the enantiomeric excess of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol) in a drug development setting, Chiral HPLC is the recommended method of choice. Its direct analysis capability, high accuracy, and robustness make it ideal for quality control and regulatory submissions. While method development may require an initial investment of time and resources, the resulting validated method will be reliable and reproducible.

Chiral GC with prior derivatization can be a valuable alternative, particularly when very high sensitivity is required, such as in pharmacokinetic studies or for the analysis of trace impurities.

NMR spectroscopy with chiral derivatizing agents , such as Mosher's ester analysis, is an excellent tool during the research and development phase for confirming the absolute configuration and for providing an orthogonal method to verify the results obtained by chromatography. Its lower throughput and sensitivity make it less suitable for routine quality control applications.

Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application of the data. A well-characterized and validated method for determining enantiomeric excess is indispensable for the successful development of safe and effective chiral pharmaceuticals.

References

  • Benchchem. (2025). Chiral GC Method for Determining Enantiomeric Excess of (S)
  • Benchchem. (2025). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4 -. Benchchem.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Libretexts. (2021). 1.
  • ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • RSC Publishing. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]

  • Benchchem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • LCGC International. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • PubMed. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer. [Link]

  • PubMed. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • NIH. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. One such molecule of interest is ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a chiral morpholine derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] While its utility in the laboratory is significant, the responsible management of its waste is paramount to ensuring a safe and compliant research environment.

The absence of a specific Safety Data Sheet (SDS) for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol necessitates a cautious and informed approach to its disposal.[3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, drawing upon established laboratory safety protocols and data from analogous morpholine derivatives. It is imperative that all personnel handling this compound consult their institution's Environmental Health and Safety (EHS) department for final guidance, as local regulations may vary.

Hazard Profile and Analogical Risk Assessment

Due to the lack of specific toxicological and environmental data for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a conservative risk assessment must be conducted based on its structural components and related compounds. The molecule incorporates a morpholine ring, a benzyl group, and a hydroxymethyl substituent.

Morpholine Moiety: Morpholine and its derivatives are often classified as flammable liquids that can be harmful if swallowed and toxic in contact with skin.[4][5] They may also cause severe skin burns and eye damage.[4]

Benzyl Group: The presence of benzyl groups may contribute to the compound's lipophilicity.[1]

Hydroxymethyl Group: The hydroxymethyl group can enhance the compound's reactivity.[1]

Based on these structural alerts, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol should be treated as a hazardous substance with potential corrosive, flammable, and toxic properties.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, as morpholine derivatives can be toxic upon dermal absorption.[4]
Eye Protection Safety goggles and a face shieldTo protect against splashes, which could cause severe eye damage.[4][5]
Lab Coat Chemical-resistant lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Avoid the generation of dusts or aerosols.

  • Prevent contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Waste Segregation:

  • Incompatible Materials: Do not mix ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol waste with strong oxidizing agents, acids, or bases.[7] Morpholine itself reacts violently with oxidizing agents.[4]

  • Designated Waste Stream: This compound should be disposed of in a designated hazardous waste stream for organic solvents and amine-containing compounds.

Container Requirements:

  • Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Avoid metal containers for acidic or basic waste.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol".[8] Include the approximate concentration and any other components mixed in the waste.

  • Closure: The container must have a secure, leak-proof cap and be kept closed when not in use.[9]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_transfer Transfer & Storage cluster_final Final Disposal A 1. Don Appropriate PPE B 2. Work in a Ventilated Area A->B C 3. Select a Compatible Waste Container B->C D 4. Label the Container Correctly C->D E 5. Carefully Transfer Waste D->E F 6. Securely Close the Container E->F G 7. Place in Secondary Containment F->G H 8. Store in Designated Area G->H I 9. Arrange for Professional Disposal H->I

Figure 1: Disposal workflow for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Protocol Steps:

  • Don Appropriate PPE: Before handling the waste, put on all required personal protective equipment as outlined in Section 2.

  • Work in a Ventilated Area: Conduct all waste handling activities inside a chemical fume hood or in a well-ventilated laboratory space.

  • Select a Compatible Waste Container: Choose a clean, dry, and chemically compatible waste container with a secure lid.

  • Label the Container Correctly: Affix a hazardous waste label to the container, clearly identifying the contents as "((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol" and noting any other constituents.

  • Carefully Transfer Waste: Slowly and carefully transfer the waste into the labeled container, avoiding splashes and spills.

  • Securely Close the Container: Tightly seal the container cap.

  • Place in Secondary Containment: Position the sealed waste container within a larger, chemically resistant secondary containment bin.

  • Store in Designated Area: Store the waste in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible chemicals.[8]

  • Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For a Small Spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4][5] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container using non-sparking tools.[5][6]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For a Large Spill:

  • Evacuate Immediately: Evacuate the laboratory and activate the emergency alarm.

  • Contact Emergency Services: Call your institution's emergency response team or local emergency services.

  • Provide Information: Be prepared to provide the chemical name and any available hazard information to the emergency responders.

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] Academic and research laboratories may be subject to specific regulations such as Subpart K of the RCRA generator requirements.[10] Adherence to these regulations, along with your institution's specific policies, is mandatory.

Conclusion

The responsible disposal of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a critical aspect of laboratory safety and environmental stewardship. By following the principles of analogical risk assessment, proper PPE usage, stringent waste segregation, and a detailed disposal protocol, researchers can manage this compound's waste stream safely and in compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific facility.

References

  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Medical Laboratory Observer. (n.d.).
  • American Chemical Society. (n.d.).
  • BenchChem. (2025). Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • CymitQuimica. (n.d.). ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Santa Cruz Biotechnology. (n.d.).
  • Chemos GmbH & Co.KG. (2019, April 5).
  • Fisher Scientific. (2010, August 6).
  • Fisher Scientific. (2015, March 19).
  • ChemUniverse. (n.d.). ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • Ivy Fine Chemicals. (n.d.). ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • CymitQuimica. (n.d.). [(2S)-4-benzylmorpholin-2-yl]methanol.
  • Loba Chemie. (2013, December 11).
  • BLDpharm. (n.d.). 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
  • Sigma-Aldrich. (2024, September 8).
  • National Institutes of Health. (n.d.). 4-Benzylmorpholine. PubChem.
  • BLDpharm. (n.d.). 1581750-87-9|((2S,6R)-4-Benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
  • MySkinRecipes. (n.d.). (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.
  • ChemUniverse. (n.d.). Request A Quote.

Sources

Comprehensive Safety and Handling Guide for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. As a complex chiral building block, likely utilized in pharmaceutical research and development, its structural motifs necessitate a cautious and well-documented approach to laboratory safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for related chemical classes.

Hazard Assessment: A Structurally-Informed Perspective

  • Morpholine Core: Morpholine and its derivatives are known to be corrosive and can cause severe skin and eye damage.[4][5] They are readily absorbed through the skin and can be irritating to the respiratory tract.[4]

  • Benzyl Ether and Alcohol Moieties: Benzyl ethers and benzyl alcohol are documented irritants for the eyes, skin, and respiratory system.[6][7][8] They may also be harmful if swallowed or inhaled.[6]

  • Methanol Group: The terminal methanol group, while part of a larger molecule, suggests that general safety precautions for handling alcohols are warranted.[9]

Based on this composite analysis, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol should be handled as a substance that is, at minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is dictated by the anticipated hazards. Given the irritant nature of the compound's constituent parts, a comprehensive barrier is required.[10][11] All PPE must be inspected prior to use.[8][12]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) ANSI Z87.1-rated safety glasses with side shields.Powder-free nitrile or neoprene gloves. Double-gloving is recommended.[13]Fully-buttoned laboratory coat.[14]Not generally required if performed in a certified chemical fume hood.
Solution Preparation/Reaction Chemical splash goggles or a full-face shield.[15][16]Chemical-resistant gloves (e.g., Butyl rubber, Viton) over inner nitrile gloves. Change outer glove immediately upon contamination.[16][17]Chemical-resistant apron over a lab coat.[11]Work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][14]
Post-Reaction Workup Chemical splash goggles.Chemical-resistant gloves.[16]Laboratory coat.All solvent evaporation or concentration steps must occur within a fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[17]Chemical-resistant suit or apron.[16]Air-purifying respirator with organic vapor cartridges if spill is large or outside of a fume hood.[4]

Safe Handling and Operational Workflow

A self-validating protocol ensures safety at each step. This involves a combination of engineering controls, administrative procedures, and precise handling techniques.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][14]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]

Procedural Workflow

The following diagram outlines the critical path for safely handling this compound from receipt to disposal.

G cluster_prep Pre-Handling cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling & Disposal prep_sds Review Hazard Assessment (Analog SDS & Functional Groups) prep_ppe Inspect & Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood op_weigh Weigh Compound prep_hood->op_weigh Proceed to Handling op_transfer Transfer to Reaction Vessel op_weigh->op_transfer op_react Perform Reaction op_transfer->op_react op_workup Conduct Workup op_react->op_workup post_decon Decontaminate Glassware & Surfaces op_workup->post_decon Proceed to Cleanup post_waste Segregate Hazardous Waste post_decon->post_waste post_remove Doff & Dispose of PPE post_waste->post_remove post_wash Wash Hands Thoroughly post_remove->post_wash

Caption: Workflow for handling ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Step-by-Step Protocol
  • Pre-Use Verification: Before handling, always re-verify the chemical name and CAS number (if available) on the container label.[18] Do not work alone in the laboratory.[19]

  • Aliquotting: When weighing, use a spatula dedicated to this chemical to prevent cross-contamination. Dispense the minimum required quantity.

  • Transfers: Keep containers tightly closed when not in use.[7][8] Ground and bond containers when transferring material to prevent static discharge if flammable solvents are present.[4]

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.[20]

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor drips or spills immediately.[19]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Remove all sources of ignition.[4] For a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4][21] Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[12] Do not allow the chemical to enter drains.[5] For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal and Decontamination Plan

Proper disposal is paramount to ensure laboratory and environmental safety.

  • Waste Segregation: All materials contaminated with ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[22]

  • Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste. Do not mix with incompatible waste streams.[12]

  • Disposal Method: The chemical waste should be disposed of through a licensed professional waste disposal service, typically via incineration in a facility equipped with afterburners and scrubbers.[21][23] Do not attempt to neutralize or dispose of this chemical down the sanitary sewer.[22]

  • Decontamination: Clean all contaminated surfaces and glassware thoroughly. A standard laboratory detergent followed by solvent rinses (e.g., ethanol, acetone) is typically effective, with the rinsate collected as hazardous waste.

This guide provides a framework for the safe handling of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and safety officers for additional guidance.

References

  • Methanol Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. (2015, March 13). Chemical Suppliers.
  • SAFETY DATA SHEET. (2024, September 13). Actylis Lab Solutions.
  • Material Safety Data Sheet - Benzyl ether, 99%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Material Safety Data Sheet. (2026, January 15). Capot Chemical.
  • Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA - National Science Teachers Association.
  • Benzyl ether - Safety Data Sheet. (2012, November 22).
  • Safety in the Chemistry Laboratory. (n.d.). Cerritos College.
  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Morpholine. (n.d.). Santa Cruz Biotechnology.
  • BENZYL ETHYL ETHER - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Lab Safety Do's & Don'ts. (n.d.).
  • MORPHOLINE. (2019, May 2). MsdsDigital.com.
  • Morpholine SDS, 110-91-8 Safety Data Sheets. (n.d.). ECHEMI.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
  • Material Safety Data Sheet - Morpholine, 99+%. (n.d.). Cole-Parmer.
  • Morpholine (HSG 92, 1995). (n.d.). Inchem.org.
  • Safety in the laboratory. (2016). University of Fribourg.
  • MORPHOLINE - SAFETY DATA SHEET. (2010, August 6).
  • Safety Data Sheet. (n.d.). CDN Isotopes.
  • (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. (n.d.). MySkinRecipes.
  • Safety Data Sheet Morpholine Revision 5. (2022, October 1). Redox.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol. (n.d.). BLDpharm.
  • ((2S,6R)-4-Benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. (n.d.). BLDpharm.
  • (4-Benzyl-6-methylmorpholin-2-yl)methanol. (n.d.). ChemScene.
  • (4-Benzyl-1,4-oxazinan-2-yl)methanol, Thermo Scientific 250 mg. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.